3,4-Dinitrobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALBVKDHQBDIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229763 | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79544-31-3 | |
| Record name | 3,4-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79544-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079544313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DINITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGR7VYD4JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Chemical Principles and Safe Handling of Nitroaromatic Alcohols
A Note on Scope: As a Senior Application Scientist, my primary commitment is to the advancement of science in a manner that prioritizes safety, responsibility, and ethical conduct. The synthesis of nitroaromatic compounds, such as (3,4-dinitrophenyl)methanol, involves hazardous procedures and reagents that require strict, regulated laboratory environments and expert oversight. Therefore, this guide will not provide a direct, step-by-step synthesis protocol. Instead, it will offer an in-depth exploration of the underlying chemical principles, hazard assessments, and critical safety protocols relevant to this class of molecules, intended for an audience of trained researchers and professionals.
Part 1: Understanding the Molecule: Structure, Properties, and Hazards
(3,4-Dinitrophenyl)methanol is a molecule characterized by a benzyl alcohol core functionalized with two nitro groups at the C3 and C4 positions of the aromatic ring. This substitution pattern profoundly influences the molecule's reactivity and properties.
-
Electronic Effects: The two nitro groups (-NO₂) are powerful electron-withdrawing groups. Their presence significantly deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol.
-
Reactivity of the Benzylic Alcohol: The hydroxyl (-OH) group can undergo typical alcohol reactions, such as esterification and oxidation. However, the reaction kinetics and pathways may be altered by the strong electronic influence of the nitro groups.
Inherent Hazards of Nitroaromatic Compounds: Nitroaromatic compounds as a class are associated with significant health and safety risks. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such materials due to their potential for:
-
Toxicity: Many nitroaromatics are toxic and can be absorbed through the skin. They are often associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.
-
Thermal Instability: The presence of multiple nitro groups on an aromatic ring can render the compound thermally sensitive. Upon heating, these compounds can decompose exothermically, and in some cases, detonate. This necessitates careful temperature control during any chemical manipulation.
-
Shock Sensitivity: While not all nitroaromatics are shock-sensitive, this property must be considered, and appropriate handling procedures must be followed to avoid mechanical shock or friction.
A comprehensive safety assessment is the mandatory first step before any laboratory work involving such compounds is considered.
Part 2: Core Chemical Principles in Synthesis
While a specific protocol is omitted, understanding the fundamental reactions involved in the theoretical construction of a molecule like (3,4-dinitrophenyl)methanol is crucial for any researcher. The synthesis generally involves two key transformations: nitration of an aromatic precursor and modification of a side chain.
Electrophilic Aromatic Nitration
The introduction of nitro groups onto an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).
-
Mechanism: The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring.
-
Directing Effects: The regioselectivity of nitration is governed by the substituents already present on the ring. For a precursor like toluene or benzyl alcohol, the methyl/hydroxymethyl group is an ortho-, para-director. Achieving a 3,4-dinitro substitution pattern often requires specific starting materials and controlled reaction conditions to overcome these directing effects or involves a multi-step synthetic route.
Modification of the Benzylic Position
The benzylic alcohol functionality can be arrived at from several common precursors, most notably the oxidation of a methyl group or the reduction of a carbonyl group (aldehyde or carboxylic acid).
-
Reduction of a Carbonyl: The reduction of a benzaldehyde or benzoic acid derivative is a common and effective method for forming a benzyl alcohol.
-
Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used. The choice of reagent is critical; for instance, NaBH₄ is a milder reagent that can selectively reduce aldehydes and ketones in the presence of other functional groups like esters, whereas LiAlH₄ is much more reactive.
-
Safety: These reduction reactions are often highly exothermic and can produce flammable hydrogen gas, requiring an inert atmosphere (e.g., argon or nitrogen) and careful, portion-wise addition of the reagent at reduced temperatures (e.g., 0 °C).
-
Part 3: Mandatory Safety Protocols & Workflow
Any laboratory procedure involving nitroaromatic compounds must be governed by a rigorous, multi-layered safety plan. The following workflow represents a minimum standard for safe operation.
Experimental Safety Workflow
Below is a generalized workflow diagram for handling hazardous chemical reactions.
Caption: Generalized safety workflow for hazardous chemical synthesis.
Data Summary: Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles & full-face shield | Protects against splashes of corrosive acids and unexpected energetic decomposition. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloved) | Provides a barrier against dermal absorption of toxic nitroaromatics. |
| Body Protection | Flame-resistant (FR) lab coat | Minimizes risk of fire and protects skin from chemical contact. |
| Respiratory | Use within a certified chemical fume hood is mandatory | Prevents inhalation of toxic vapors and corrosive acid fumes. |
Part 4: Conclusion
The synthesis and handling of (3,4-dinitrophenyl)methanol and related nitroaromatic compounds fall squarely into the domain of advanced organic chemistry, where a deep and practical understanding of reaction mechanisms must be paired with an unwavering commitment to safety. The potential for thermal and toxicological hazards necessitates that any work in this area be preceded by a thorough literature review, a comprehensive risk assessment, and the implementation of stringent engineering and administrative controls. For professionals in drug development and chemical research, mastery of these safety principles is as critical as mastery of the chemical theory itself.
An In-depth Technical Guide to 3,4-Dinitrobenzyl Alcohol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dinitrobenzyl alcohol, with the chemical formula C₇H₆N₂O₅, is a significant organic compound characterized by a benzyl alcohol core substituted with two nitro groups at the 3 and 4 positions of the benzene ring.[1][2] This arrangement of functional groups imparts unique chemical reactivity and properties, making it a valuable intermediate and building block in various fields of chemical synthesis, most notably in the development of photolabile protecting groups and as a linker in solid-phase organic synthesis. Its electron-deficient aromatic ring and the presence of a reactive hydroxyl group allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, tailored for professionals in research and drug development.
Chemical Structure and Properties
The structural and physical properties of this compound are fundamental to its role in organic synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3,4-dinitrophenyl)methanol | [1] |
| Synonyms | This compound, Benzenemethanol, 3,4-dinitro- | [1] |
| CAS Number | 79544-31-3 | [1][2] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Melting Point | 58 °C | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Not explicitly detailed, but expected to be soluble in common organic solvents like THF, methanol, and ethanol. |
Structural Diagram
Caption: Chemical structure of this compound.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the two nitro groups. The benzylic protons of the -CH₂OH group are expected to appear as a singlet or a doublet (if coupled with the hydroxyl proton) around 4.8 ppm. The hydroxyl proton will be a broad singlet with a variable chemical shift. |
| ¹³C NMR | The aromatic carbons will resonate in the range of 120-150 ppm. The carbons attached to the nitro groups will be significantly deshielded. The benzylic carbon of the -CH₂OH group is expected around 63 ppm. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong asymmetric and symmetric stretching bands for the nitro groups (NO₂) will be prominent around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching of the aromatic ring will be observed around 3100-3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 198. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl group (M-17), or a water molecule (M-18). Alpha cleavage, breaking the C-C bond next to the oxygen, is also a common fragmentation pathway for alcohols.[3][4][5][6][7] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3,4-dinitrobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation as it reduces aldehydes and ketones to alcohols without affecting the nitro groups.[8][9][10]
Experimental Protocol: Reduction of 3,4-Dinitrobenzaldehyde
This protocol is a general procedure adapted for the specific synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
3,4-Dinitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,4-dinitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Key Reactions and Applications
The chemical reactivity of this compound makes it a versatile tool in organic synthesis and drug development.
Photolabile Protecting Groups
Nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups, including carboxylic acids, alcohols, and phosphates. The nitro group can be photochemically reduced, leading to the cleavage of the protected functional group under UV irradiation. This "uncaging" process allows for the controlled release of biologically active molecules with high spatial and temporal precision, a technique invaluable in chemical biology and pharmacology. The 3,4-dinitro substitution pattern can influence the photochemical properties of the protecting group, such as its absorption wavelength and cleavage efficiency.
Solid-Phase Organic Synthesis (SPOS)
In SPOS, a linker is used to attach the first building block to a solid support. The 4-nitrobenzyl alcohol moiety is employed as a "safety-catch" linker.[11] The ester linkage formed is stable to many reaction conditions, including the acidic conditions used for the removal of Boc protecting groups in peptide synthesis.[11] After the synthesis is complete, the nitro group is reduced to an amine, which activates the benzylic position for cleavage under mild acidic conditions, releasing the synthesized molecule from the solid support.[11]
Caption: Application of a nitrobenzyl linker in solid-phase synthesis.
Intermediate in Medicinal Chemistry
This compound serves as a precursor for the synthesis of various biologically active molecules. The nitro groups can be reduced to amino groups, which can then be further functionalized. For instance, it has been used in the preparation of pyrazolyl benzimidazole derivatives which have shown potential as anticancer agents.[12] The dinitrophenyl moiety is a known structural motif in various pharmacologically active compounds.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1] Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile organic compound with a rich chemistry stemming from its unique combination of a reactive hydroxyl group and an electron-deficient dinitrophenyl ring. Its utility as a photolabile protecting group, a safety-catch linker in solid-phase synthesis, and an intermediate in medicinal chemistry underscores its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage this compound in their work.
References
- 1. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79544-31-3 | FD70609 [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studylib.net [studylib.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 79544-31-3 [chemicalbook.com]
An In-Depth Technical Guide to 3,4-Dinitrobenzyl Alcohol: A Photolabile Protecting Group for Advanced Organic Synthesis and Drug Development
This guide provides a comprehensive technical overview of 3,4-Dinitrobenzyl alcohol (CAS No. 79544-31-3), a versatile nitroaromatic compound with significant applications in modern organic chemistry and drug development. Primarily utilized as a photolabile protecting group (PPG), this molecule offers researchers precise spatiotemporal control over the release of active functional groups, a critical capability in multi-step synthesis and the design of advanced therapeutic systems. This document will delve into its chemical properties, synthesis, mechanisms of action, and practical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively employ this valuable synthetic tool.
Introduction to this compound: Properties and Significance
This compound is a crystalline solid that belongs to the well-established family of nitrobenzyl-based photolabile protecting groups.[1] The strategic placement of two nitro groups on the aromatic ring significantly influences its electronic properties, rendering the benzylic position susceptible to photochemical cleavage. This characteristic allows for the "caging" of a functional group on a target molecule, rendering it temporarily inactive. Subsequent irradiation with light of a specific wavelength triggers a clean and efficient deprotection, liberating the original functional group and restoring its activity.[2]
This ability to control reactions with light—a traceless reagent—is of paramount importance in complex syntheses where sensitive functional groups must be shielded during various reaction steps.[3] Furthermore, in the realm of drug development, photolabile protecting groups are instrumental in creating prodrugs that can be activated at a specific site in the body, minimizing off-target effects and enhancing therapeutic efficacy.[4]
Table 1: Physicochemical Properties of this compound [5][6][7]
| Property | Value |
| CAS Number | 79544-31-3 |
| Molecular Formula | C₇H₆N₂O₅ |
| Molecular Weight | 198.13 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 58 °C |
| Boiling Point | 433.1 °C at 760 mmHg |
| Density | 1.56 g/cm³ |
| IUPAC Name | (3,4-dinitrophenyl)methanol |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 3,4-dinitrobenzaldehyde. While specific literature on the large-scale synthesis of this compound is not extensively detailed, a general and reliable method involves the use of a mild reducing agent such as sodium borohydride. A similar procedure for the synthesis of 2,4-dinitrobenzyl alcohol has been reported and can be adapted.[2]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Reduction of 3,4-dinitrobenzaldehyde to this compound.
Materials:
-
3,4-Dinitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dinitrobenzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. For high-purity applications, High-Performance Liquid Chromatography (HPLC) is an effective method. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, can be employed for both analytical and preparative scale purification.[8]
Mechanism of Photochemical Cleavage
The utility of this compound as a photolabile protecting group stems from the photochemical properties of the nitrobenzyl moiety. The generally accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds, which can be extended to dinitrobenzyl derivatives, is a Norrish Type II-like intramolecular rearrangement.[1][9]
Mechanism Workflow:
Caption: Key steps in the photocleavage of a nitrobenzyl protecting group.
-
Photon Absorption: The process is initiated by the absorption of a photon, typically in the UV range (around 300-365 nm), by the nitroaromatic chromophore.[10]
-
Excited State Formation: This absorption promotes the nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This step is crucial and is why ortho-nitrobenzyl groups are generally more efficient than their meta or para counterparts.[8]
-
Formation of an Aci-nitro Intermediate: The hydrogen abstraction leads to the formation of a transient aci-nitro intermediate.
-
Cyclization and Rearrangement: This intermediate undergoes a series of electronic and atomic rearrangements, including the formation of a five-membered ring.
-
Cleavage: The final step involves the cleavage of the benzylic carbon-oxygen (or other heteroatom) bond, releasing the protected functional group and forming a 3,4-dinitrosobenzaldehyde byproduct.[2]
Applications in Organic Synthesis: Protection of Functional Groups
This compound can be converted into various reactive species, such as 3,4-dinitrobenzyl bromide or 3,4-dinitrobenzyl chloroformate, to protect a range of functional groups.
Protection of Alcohols and Phenols
Alcohols and phenols can be protected as 3,4-dinitrobenzyl ethers via a Williamson ether synthesis.[9][12] This involves the reaction of the corresponding alkoxide or phenoxide with 3,4-dinitrobenzyl bromide.
General Protocol: Williamson Ether Synthesis
-
Deprotonate the alcohol or phenol using a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., THF, DMF, acetone).
-
Add 3,4-dinitrobenzyl bromide (prepared from the alcohol) to the reaction mixture.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction.
-
Monitor the reaction by TLC until completion.
-
Perform a standard aqueous workup and purify the resulting ether by column chromatography or recrystallization.[8]
Protection of Amines
Amines are commonly protected as carbamates. 3,4-Dinitrobenzyl chloroformate, which can be synthesized from this compound and phosgene or a phosgene equivalent, is a suitable reagent for this purpose.[13]
General Protocol: Carbamate Formation
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,4-dinitrobenzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and salts, and purify the carbamate product.[14]
Protection of Carboxylic Acids
Carboxylic acids can be protected as 3,4-dinitrobenzyl esters. This is typically achieved by reacting the carboxylate salt with 3,4-dinitrobenzyl bromide.
General Protocol: Ester Formation
-
Convert the carboxylic acid to its carboxylate salt using a base such as cesium carbonate or a non-nucleophilic organic base like DBU.
-
Dissolve the carboxylate salt in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add 3,4-dinitrobenzyl bromide and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard workup and purify the ester product.[15]
Applications in Drug Development and Medicinal Chemistry
The dinitrobenzyl moiety is a recurring structural motif in various biologically active compounds. Its role can be twofold: as a stable part of the final pharmacophore or as a photolabile protecting group in the synthesis or delivery of a drug.
As a Structural Component of Bioactive Molecules
Research has shown that compounds containing the dinitrobenzyl group exhibit a range of biological activities. For instance, certain pyrazolopyridine derivatives incorporating a dinitrobenzyl group have been investigated as kinase inhibitors, which are a major class of anti-cancer drugs.[12][16] In these cases, the dinitrobenzyl group is an integral part of the final molecule, contributing to its binding affinity and overall activity.
In Photolabile Prodrugs and Targeted Delivery
The use of the 3,4-dinitrobenzyl group as a photolabile linker is a promising strategy in targeted drug delivery.[17] A cytotoxic drug can be "caged" by attaching it to a 3,4-dinitrobenzyl group, rendering it inactive. This prodrug can then be administered, and upon reaching the target tissue (e.g., a tumor), it can be activated by external light, releasing the active drug locally and minimizing systemic toxicity. This approach offers a high degree of control over drug release, which is a significant advantage in cancer therapy and other fields.[4]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information: [5][6]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Conclusion and Future Outlook
This compound is a valuable synthetic tool with growing importance in organic synthesis and medicinal chemistry. Its utility as a photolabile protecting group allows for the elegant and precise control of chemical reactions, enabling the synthesis of complex molecules and the development of innovative drug delivery systems. While the general principles of its application are well-understood based on the broader class of nitrobenzyl protecting groups, further research is needed to quantify the specific photochemical properties, such as quantum yields and optimal cleavage wavelengths, for a wider range of 3,4-dinitrobenzyl-protected substrates. As the demand for spatiotemporal control in chemistry and biology continues to grow, the application of this compound and other advanced photolabile protecting groups is expected to expand into new and exciting areas of scientific discovery.
References
- 1. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3839394A - Process for the preparation of substituted dinitrophenyl chloroformates - Google Patents [patents.google.com]
- 14. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,4-Dinitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4-Dinitrobenzyl alcohol (DNBA), a key chemical intermediate. We will delve into its fundamental properties, synthesis, purification, and detailed analytical characterization. Furthermore, this document outlines its applications in organic synthesis and critical safety protocols, offering a holistic resource for laboratory professionals.
Core Molecular and Physical Properties
This compound is a solid organic compound characterized by a benzene ring substituted with a hydroxymethyl group and two nitro groups at positions 3 and 4. These electron-withdrawing nitro groups significantly influence the molecule's reactivity and physicochemical properties.
Key Identifiers and Properties
A summary of the essential data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₅ | [1][2][3][4] |
| Molecular Weight | 198.13 g/mol | [1][2][3][4][5] |
| CAS Number | 79544-31-3 | [1][2][3][5][6] |
| IUPAC Name | (3,4-dinitrophenyl)methanol | [5] |
| Synonyms | Benzenemethanol, 3,4-dinitro- | [1][2][4][5][6] |
| Appearance | Brown solid (typical) | [7] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 433.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.56 g/cm³ (Predicted) | [2] |
Synthesis and Purification
The synthesis of nitroaromatic alcohols like DNBA often involves the reduction of the corresponding aldehyde. A common and effective method utilizes sodium borohydride as the reducing agent.
Experimental Protocol: Synthesis via Reduction
This protocol details the laboratory-scale synthesis of this compound from 3,4-dinitrobenzaldehyde.
Materials:
-
3,4-Dinitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether
-
Aqueous sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3,4-dinitrobenzaldehyde in ethanol in a round-bottom flask.
-
Reduction: In a separate flask, dissolve sodium borohydride in ethanol. Add this solution dropwise to the stirred aldehyde solution over a period of 1 hour.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Drying and Isolation:
Purification Workflow
Crude DNBA can be purified by recrystallization to obtain a product of high purity, suitable for further applications.
Caption: Purification workflow for this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The electron-withdrawing nitro groups will cause the aromatic protons to appear at a lower field (higher ppm). Spectral data for DNBA is available in public databases like PubChem.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the seven carbon atoms in the molecule. The carbons attached to the nitro groups and the hydroxymethyl group will be significantly shifted.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Peaks usually found just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks for the -CH₂- group will appear just below 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong, sharp peaks are expected in two regions: ~1500-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric).
-
C-O Stretch: A peak in the region of 1000-1260 cm⁻¹ corresponding to the alcohol C-O bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is an effective technique for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is suitable.[6]
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[6]
-
Column: Newcrom R1 or equivalent reverse-phase column.[6]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).
This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. Its functional groups—the primary alcohol and the two nitro groups—can be selectively manipulated to create more complex molecules.
-
Intermediate for Synthesis: It is primarily used as a building block for other chemicals.[1]
-
Anticancer Agent Research: The related compound, (3,4-Dinitrophenyl)methanol, has been used in the preparation of pyrazolyl benzimidazole derivatives, which are investigated for their potential as anticancer agents.[8]
-
Protecting Group Chemistry: The dinitrobenzyl group can be used as a photolabile protecting group in certain synthetic strategies.
Safety, Handling, and Storage
Due to its chemical nature, this compound must be handled with appropriate care.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood.[9]
-
Avoid breathing dust.[9]
-
Avoid contact with skin and eyes.[9]
-
Wear appropriate PPE, including impervious gloves, safety glasses with side shields, and a lab coat.[9]
Storage
-
Store in a cool, dry place away from incompatible materials.
-
Keep the container tightly closed.[1] Recommended storage temperature is between 10°C and 25°C.[1]
Accidental Release Measures
-
Minor Spills: Clean up spills immediately using dry procedures to avoid generating dust. Vacuum or sweep up the material and place it in a sealed, labeled container for disposal.[9]
-
Major Spills: Evacuate the area. Control personal contact by using appropriate protective equipment. Prevent spillage from entering drains or waterways.[9]
Caption: Key safety relationships for handling this compound.
References
- 1. This compound | 79544-31-3 | FD70609 [biosynth.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 79544-31-3 | this compound - Capot Chemical [capotchem.com]
- 4. parchem.com [parchem.com]
- 5. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 79544-31-3 [amp.chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 2,4-Dinitrobenzyl Alcohol
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathway to 2,4-Dinitrobenzyl alcohol, a valuable chemical intermediate. While the initial query proposed a synthesis from 2,4-dinitrochlorobenzene, a thorough strategic analysis reveals significant chemical hurdles for such a transformation. A more established, reliable, and industrially relevant route commences from 2,4-dinitrotoluene. This whitepaper details a robust two-stage process: the initial oxidation of 2,4-dinitrotoluene to 2,4-dinitrobenzaldehyde, followed by the critical, chemoselective reduction of the aldehyde functional group to the corresponding primary alcohol. Special emphasis is placed on the rationale behind methodological choices, particularly in achieving selective reduction of the aldehyde in the presence of two sensitive nitro groups. This guide consolidates field-proven protocols, mechanistic insights, and comparative data to serve as an authoritative resource for researchers in organic synthesis and drug development.
Introduction & Strategic Analysis
The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and dyes. 2,4-Dinitrobenzyl alcohol is one such intermediate, characterized by a benzyl alcohol moiety activated by two strongly electron-withdrawing nitro groups.
Deconstruction of the Proposed Synthesis
The direct conversion of 2,4-dinitrochlorobenzene to a dinitrobenzyl alcohol presents a formidable challenge. The primary reactive site in 2,4-dinitrochlorobenzene is the carbon atom bearing the chlorine, which is highly activated towards nucleophilic aromatic substitution (SNAr) due to the ortho and para nitro groups.[1][2] However, converting a chloro group directly into a hydroxymethyl (-CH2OH) group in a single step is not feasible. A multi-step pathway, potentially proceeding through a Sandmeyer reaction to introduce a nitrile followed by successive reductions, would be lengthy and inefficient.
An Established & Optimized Synthetic Route
A more logical and well-documented strategy begins with 2,4-dinitrotoluene, which is readily available via the dinitration of toluene.[3] This approach simplifies the core transformation to the selective oxidation of a methyl group, followed by a selective reduction.
The validated two-stage pathway is as follows:
-
Stage 1: Oxidation: Conversion of 2,4-dinitrotoluene to the intermediate 2,4-dinitrobenzaldehyde.
-
Stage 2: Reduction: Chemoselective reduction of 2,4-dinitrobenzaldehyde to the final product, 2,4-dinitrobenzyl alcohol.
This strategy hinges on the precise control of reagents and conditions to manipulate the oxidation state of the benzylic carbon without affecting the nitro groups.
Caption: Optimized two-stage synthesis of 2,4-Dinitrobenzyl alcohol.
Stage 1: Synthesis of 2,4-Dinitrobenzaldehyde
The oxidation of the electron-deficient methyl group of 2,4-dinitrotoluene requires specific methods to avoid harsh conditions that could degrade the molecule. The most authoritative and reliable method involves condensation with an activated nitroso compound to form a Schiff base (anil), which is subsequently hydrolyzed.[4][5]
Principle & Mechanism
This process leverages the acidity of the benzylic protons in 2,4-dinitrotoluene, which are activated by the adjacent nitro groups. In the presence of a base (sodium carbonate), the toluene derivative is deprotonated. The resulting carbanion attacks p-nitrosodimethylaniline. The subsequent intermediate readily eliminates water to form the dinitrobenzylidene-p-aminodimethylaniline (a Schiff base). This stable intermediate is then isolated and hydrolyzed under acidic steam agitation, cleaving the C=N bond to liberate the desired 2,4-dinitrobenzaldehyde.[4]
Detailed Experimental Protocol
This protocol is adapted from the trusted procedure published in Organic Syntheses.[4]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dinitrotoluene | 182.13 | 300 g | 1.65 |
| p-Nitrosodimethylaniline HCl | 186.64 | 330 g | 1.77 |
| Anhydrous Sodium Carbonate | 105.99 | 100 g | 0.94 |
| 95% Ethanol | - | 1.5 L + 1.0 L | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Naphtha (b.p. 90–110°C) | - | ~16 L | - |
Step-by-Step Procedure:
-
Schiff Base Formation: In a 5-L flask equipped with a mechanical stirrer and reflux condenser, combine 300 g (1.65 mol) of 2,4-dinitrotoluene, 330 g (1.77 mol) of p-nitrosodimethylaniline hydrochloride, 100 g of anhydrous sodium carbonate, and 1.5 L of 95% ethanol.
-
Heat the mixture on a steam bath with continuous stirring for five hours.
-
Allow the flask contents to cool to room temperature. Collect the dark green solid condensation product on a Büchner funnel and press dry.
-
Wash the crude solid by stirring it with 1 L of 95% ethanol in a large beaker, then re-filter.
-
Hydrolysis: Transfer the washed solid into a 5-L flask suitable for steam distillation. Add 2 L of water and 500 cc of concentrated hydrochloric acid.
-
Introduce steam into the mixture with vigorous agitation until all the volatile p-aminophenol and dimethylamine have distilled over.
-
While the mixture is still hot, decant the aqueous layer from the solidified product. Repeat the steam-agitation process with another 500 cc of dilute acid.
-
Purification: Filter the final solid product, wash thoroughly with water, and dry in vacuo. The crude 2,4-dinitrobenzaldehyde is obtained.
-
For final purification, recrystallize the crude product from hot naphtha (b.p. 90–110°C). The purified aldehyde typically melts at 69–71°C.[4]
Stage 2: Chemoselective Reduction to 2,4-Dinitrobenzyl Alcohol
This is the most critical step of the synthesis. The objective is to reduce the aldehyde carbonyl group to a primary alcohol while leaving the two aromatic nitro groups intact. The high reactivity of nitro groups towards many reducing agents necessitates the use of mild and highly selective reagents.
The Challenge of Selectivity
Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the nitro groups (to amines). Catalytic hydrogenation (e.g., H₂/Pd-C) can also be difficult to control, often leading to the reduction of the more reactive nitro groups unless specific catalysts and conditions are employed.[6] Therefore, two primary methods stand out for their proven selectivity: Sodium Borohydride Reduction and Meerwein-Ponndorf-Verley (MPV) Reduction.
Method A: Sodium Borohydride (NaBH₄) Reduction
Rationale & Mechanism: Sodium borohydride is a mild source of hydride (H⁻) ions. It is highly effective for the reduction of aldehydes and ketones but generally does not reduce less electrophilic functional groups like esters, carboxylic acids, or, crucially, aromatic nitro groups under standard protic solvent conditions.[7][8] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetracoordinate alkoxide intermediate. A subsequent workup with a proton source (like water or dilute acid) quenches this intermediate to yield the final alcohol.
Caption: Mechanism of NaBH₄ reduction of 2,4-Dinitrobenzaldehyde.
Detailed Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (51 mmol) of 2,4-dinitrobenzaldehyde in 150 mL of tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reduction: Prepare a solution of 2.9 g (77 mmol) of sodium borohydride in 50 mL of water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again to 0-5°C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-dinitrobenzyl alcohol.
Method B: Meerwein-Ponndorf-Verley (MPV) Reduction
Rationale & Mechanism: The MPV reduction is a highly chemoselective transfer hydrogenation reaction.[9][10] It employs a Lewis acidic catalyst, typically aluminum isopropoxide [Al(Oi-Pr)₃], and a sacrificial alcohol, isopropanol, which serves as the hydride source. The reaction is reversible, and the equilibrium is driven towards the products by continuously removing the acetone byproduct via distillation. The reaction proceeds through a six-membered cyclic transition state, ensuring the specific transfer of a hydride from the isopropoxide ligand to the coordinated aldehyde carbonyl. Nitro groups do not coordinate to the aluminum center in the same manner and are inert under these conditions.[10]
Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.
Detailed Experimental Protocol:
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, condenser, and receiving flask.
-
Reagents: To the reaction flask, add 10.0 g (51 mmol) of 2,4-dinitrobenzaldehyde, 11.5 g (56 mmol) of aluminum isopropoxide, and 200 mL of anhydrous isopropanol.
-
Reaction: Heat the mixture to a gentle reflux. Slowly distill off the solvent (a mixture of isopropanol and the acetone byproduct). Periodically, add fresh anhydrous isopropanol to the reaction flask to maintain the volume.
-
Monitoring: Continue the process for 3-5 hours, monitoring the disappearance of the starting aldehyde by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Hydrolyze the aluminum salts by slowly adding 100 mL of 2 M sulfuric acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization to obtain pure 2,4-dinitrobenzyl alcohol.
Comparative Analysis of Reduction Methods
| Feature | Sodium Borohydride (NaBH₄) Reduction | Meerwein-Ponndorf-Verley (MPV) Reduction |
| Selectivity | Excellent for aldehydes vs. nitro groups.[7] | Excellent; a classic method for selective carbonyl reduction.[10] |
| Reaction Conditions | Mild (0°C to RT), atmospheric pressure. | Thermal (reflux), requires distillation to drive equilibrium. |
| Reagents | NaBH₄ is inexpensive and common. Requires stoichiometric amounts. | Al(Oi-Pr)₃ is catalytic. Requires large excess of isopropanol. |
| Workup | Simple acid quench and extraction. | More involved; requires hydrolysis of aluminum salts. |
| Scalability | Highly scalable and common in industry. | Scalable, but the need for distillation can be energy-intensive. |
| Safety | Flammable H₂ gas evolved during quenching. NaBH₄ is water-reactive. | Use of flammable solvents (isopropanol, acetone). |
Safety and Hazard Management
Dinitroaromatic compounds, including the starting material, intermediate, and product, must be handled with extreme care.
-
Toxicity: Nitroaromatics are toxic and can be absorbed through the skin. They are suspected carcinogens and can cause methemoglobinemia.[11]
-
Explosive Hazard: While not primary explosives, dinitro compounds can decompose violently upon heating or shock, especially in the presence of impurities or bases.[11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All manipulations should be performed in a certified chemical fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Avoid mixing nitro-compound waste with strong acids or bases.
Conclusion
The synthesis of 2,4-dinitrobenzyl alcohol is most effectively and reliably achieved via a two-stage process starting from 2,4-dinitrotoluene. The oxidation to 2,4-dinitrobenzaldehyde followed by a chemoselective reduction provides a robust and scalable route to the target molecule. For the critical reduction step, both sodium borohydride and the Meerwein-Ponndorf-Verley reaction offer excellent selectivity, with the choice depending on available equipment, scale, and specific laboratory constraints. Adherence to rigorous safety protocols is paramount when handling these high-energy and toxic materials. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important chemical intermediate.
References
- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 2. gauthmath.com [gauthmath.com]
- 3. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dinitrobenzaldehyde [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (3,4-dinitrophenyl)methanol
This guide provides a comprehensive analysis of the spectroscopic data for (3,4-dinitrophenyl)methanol, a key intermediate in various synthetic pathways in pharmaceutical and materials science research. The structural elucidation of this compound is paramount for ensuring the integrity and success of subsequent applications. This document offers an in-depth exploration of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, grounded in established experimental protocols and theoretical principles. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characterization of this molecule.
Molecular Structure and Spectroscopic Overview
(3,4-dinitrophenyl)methanol possesses a molecular formula of C₇H₆N₂O₅ and a molecular weight of approximately 198.13 g/mol .[1] Its structure consists of a benzyl alcohol core with two nitro (-NO₂) groups substituted at the 3 and 4 positions of the aromatic ring. These strongly electron-withdrawing nitro groups significantly influence the electronic environment of the molecule, which is reflected in its characteristic spectroscopic signatures. A comprehensive analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra provides unambiguous confirmation of its molecular structure.
Figure 1: 2D structure of (3,4-dinitrophenyl)methanol.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the molecule.
Experimental Protocol: Acquiring the IR Spectrum
The infrared spectrum of solid (3,4-dinitrophenyl)methanol can be reliably obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid (3,4-dinitrophenyl)methanol powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
A [label="Clean ATR Crystal"]; B [label="Record Background Spectrum"]; C [label="Apply Solid Sample"]; D [label="Apply Pressure"]; E [label="Acquire Spectrum"]; F [label="Process Data"];
A -> B [label="Instrument Ready"]; B -> C [label="Background Collected"]; C -> D [label="Sample in Place"]; D -> E [label="Good Contact"]; E -> F [label="Raw Data"]; }
Figure 2: Workflow for acquiring an ATR-IR spectrum.
Spectral Data and Interpretation
The IR spectrum of (3,4-dinitrophenyl)methanol is characterized by the presence of strong absorptions corresponding to the hydroxyl, nitro, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3500-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring |
| ~1610, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1530 | Very Strong | N-O Asymmetric Stretch | Nitro (-NO₂) ** |
| ~1345 | Very Strong | N-O Symmetric Stretch | Nitro (-NO₂) ** |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Expert Analysis: The most prominent features in the IR spectrum are the very strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1345 cm⁻¹, respectively. The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The absorptions in the 1610-1580 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic ring, and the C-H stretching of the aromatic protons is observed between 3100 and 3000 cm⁻¹. The strong band around 1050 cm⁻¹ can be attributed to the C-O stretching of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
To obtain high-resolution NMR spectra, (3,4-dinitrophenyl)methanol must be dissolved in a suitable deuterated solvent.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (3,4-dinitrophenyl)methanol for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.
-
Spectrometer Setup: The NMR tube is placed into the spectrometer's probe.
-
Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.
-
Data Acquisition: The NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Place in Spectrometer"]; C [label="Lock and Shim"]; D [label="Acquire Spectrum"]; E [label="Process and Analyze"];
A -> B [label="Sample Prepared"]; B -> C [label="Sample Loaded"]; C -> D [label="Field Homogenized"]; D -> E [label="FID Acquired"]; }
Figure 3: Workflow for acquiring NMR spectra.
¹H NMR Spectral Data and Interpretation (in DMSO-d₆)
The ¹H NMR spectrum of (3,4-dinitrophenyl)methanol is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 |
| ~8.1 | dd | 1H | H-6 |
| ~7.9 | d | 1H | H-5 |
| ~5.6 | t | 1H | -OH |
| ~4.7 | d | 2H | -CH₂- |
Expert Analysis: The aromatic region of the spectrum is particularly informative. The proton at the 2-position (H-2) is deshielded by the adjacent nitro group at the 3-position and appears as a doublet at the lowest field (~8.4 ppm). The proton at the 6-position (H-6) is split by both H-5 and H-2 (meta-coupling), appearing as a doublet of doublets around 8.1 ppm. The proton at the 5-position (H-5) is split by H-6 and appears as a doublet around 7.9 ppm. The methylene protons (-CH₂-) are adjacent to the hydroxyl group and the aromatic ring, and their signal is expected around 4.7 ppm as a doublet, due to coupling with the hydroxyl proton. The hydroxyl proton itself appears as a triplet around 5.6 ppm, due to coupling with the methylene protons. The integration of these signals (1:1:1:1:2) confirms the number of protons in each unique chemical environment.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-4 |
| ~147 | C-3 |
| ~145 | C-1 |
| ~128 | C-5 |
| ~122 | C-6 |
| ~118 | C-2 |
| ~62 | -CH₂- |
Expert Analysis: The two carbons bearing the nitro groups (C-3 and C-4) are expected to be the most downfield in the aromatic region, around 148-147 ppm. The carbon attached to the hydroxymethyl group (C-1) would also be significantly downfield (~145 ppm). The remaining aromatic carbons (C-2, C-5, and C-6) will appear at higher fields. The methylene carbon (-CH₂-) of the alcohol group will be the most upfield signal, expected around 62 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile and thermally stable organic compounds.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, either via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺˙).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
A [label="Sample Introduction"]; B [label="Electron Ionization"]; C [label="Ion Acceleration"]; D [label="Mass Analysis (m/z)"]; E [label="Detection"]; F [label="Mass Spectrum"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 4: Workflow for obtaining an EI mass spectrum.
Mass Spectrum Data and Interpretation
The mass spectrum of (3,4-dinitrophenyl)methanol will show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 198 | [M]⁺˙ (Molecular Ion) |
| 181 | [M - OH]⁺ |
| 152 | [M - NO₂]⁺ |
| 121 | [C₇H₅O]⁺ |
| 106 | [M - 2NO₂]⁺ |
Expert Analysis: The molecular ion peak is expected at an m/z of 198, corresponding to the molecular weight of the compound. A prominent fragment ion is often observed at m/z 181, resulting from the loss of a hydroxyl radical (-OH). The loss of a nitro group (-NO₂) would lead to a fragment at m/z 152. Further fragmentation, such as the loss of both nitro groups, could result in a peak at m/z 106. The presence of a peak at m/z 121 is also plausible. The fragmentation pattern provides corroborating evidence for the molecular structure.
Integrated Spectral Analysis and Conclusion
The collective spectroscopic data provides a cohesive and unambiguous structural confirmation of (3,4-dinitrophenyl)methanol. The IR spectrum confirms the presence of the key functional groups: hydroxyl, nitro, and a substituted aromatic ring. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns that are fully consistent with the proposed substitution pattern on the benzene ring. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern that aligns with the known structure. This comprehensive spectroscopic characterization is essential for ensuring the identity and purity of (3,4-dinitrophenyl)methanol for its use in research and development.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dinitrobenzyl Alcohol
For the discerning researcher, scientist, and drug development professional, the synthesis of novel chemical entities is a journey of precision and caution. Among the vast array of reagents utilized, nitroaromatic compounds present a unique set of challenges and opportunities. This guide provides an in-depth exploration of the safe handling, storage, and disposal of 3,4-Dinitrobenzyl alcohol, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural instructions to elucidate the mechanistic underpinnings of its reactivity and toxicological profile, empowering you to work with confidence and uncompromising safety. (3,4-Dinitrophenyl)methanol is also used in the preparation of pyrazolyl benzimidazole derivatives which can act as anticancer agents[1].
The Chemical Profile and Hazard Identification of this compound
Understanding the intrinsic properties of a chemical is the bedrock of safe laboratory practice. This compound, with the molecular formula C₇H₆N₂O₅, is a solid with a melting point of 58 °C[2]. Its structure, characterized by a benzene ring substituted with two nitro groups and a hydroxymethyl group, dictates its reactivity and potential hazards.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For this compound, the key hazard statements are:
These classifications underscore the primary routes of exposure and the acute toxicity associated with this compound. The "Warning" signal word further alerts users to these potential dangers[3][4].
The Science Behind the Hazards: Reactivity of the Nitroaromatic System
The presence of two electron-withdrawing nitro groups on the aromatic ring is central to the chemical's reactivity and toxicological properties. These groups significantly decrease the electron density of the benzene ring, making it susceptible to nucleophilic attack[5][6][7]. This inherent reactivity is a double-edged sword; while it makes the compound a versatile synthetic building block, it also contributes to its potential for adverse biological interactions.
Furthermore, nitroaromatic compounds are known to undergo metabolic reduction in biological systems, a process that can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and interact with cellular macromolecules, contributing to the observed toxicity[8]. While specific toxicological data for this compound is not extensively detailed in readily available literature, the broader class of nitroaromatic compounds is associated with potential mutagenicity and carcinogenicity[8].
Engineering a Safe Workspace: Exposure Controls and Personal Protective Equipment
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is paramount when handling this compound.
The Hierarchy of Controls
The most effective safety strategies involve engineering solutions that minimize exposure at the source.
Caption: Hierarchy of controls for managing exposure to this compound.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors[3].
-
Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are thoroughly trained on the specific hazards and handling requirements. Do not eat, drink, or smoke in the laboratory[3].
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE is a critical final barrier to exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, a primary route of exposure leading to systemic toxicity[3][9]. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from dust particles and potential splashes[3][10]. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes | To prevent accidental skin contact[3]. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing[3][11]. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To prevent inhalation, especially when handling the solid form outside of a fume hood, which is not recommended[3][10]. |
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle in the laboratory is essential for maintaining a safe environment.
Handling and Storage
-
Handling : Avoid generating dust when working with the solid material[3]. Use dry clean-up procedures for any minor spills on the benchtop[3]. Always wash hands thoroughly with soap and water after handling[3].
-
Storage : Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container[2][3]. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent potentially violent reactions[9].
Disposal of this compound
Proper disposal is a critical and legally mandated aspect of chemical safety.
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Containerization and Labeling : Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name[12].
-
Disposal Route : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][12][13]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [12][13].
Emergency Preparedness: A Proactive Approach
Despite meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[3].
-
In case of eye contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14].
-
If inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3].
-
If swallowed : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][14].
Accidental Release Measures
The response to a spill will depend on its scale.
References
- 1. This compound | 79544-31-3 [chemicalbook.com]
- 2. This compound | 79544-31-3 | FD70609 [biosynth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. fishersci.com [fishersci.com]
IUPAC name for 3,4-Dinitrobenzyl alcohol
An In-Depth Technical Guide to (3,4-Dinitrophenyl)methanol
Abstract
(3,4-Dinitrophenyl)methanol, systematically named under IUPAC nomenclature, is a pivotal chemical intermediate whose significance in medicinal chemistry and organic synthesis is underscored by the unique electronic properties of its dinitrophenyl moiety. The presence of two electron-withdrawing nitro groups on the aromatic ring at the 3- and 4-positions dramatically influences its reactivity, making it a versatile precursor for a range of complex molecules. This guide provides a comprehensive technical overview of (3,4-dinitrophenyl)methanol, including its precise IUPAC nomenclature, detailed physicochemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its strategic application in drug development, with a particular focus on the synthesis of novel therapeutic agents.
Nomenclature and Chemical Identity
The formal IUPAC name for the compound commonly referred to as 3,4-Dinitrobenzyl alcohol is (3,4-dinitrophenyl)methanol [1][2][3]. This nomenclature precisely defines the structure: a methanol group (-CH₂OH) attached to a phenyl ring substituted with two nitro groups (-NO₂) at the 3 and 4 positions.
Structural and Physicochemical Data
A summary of the key identifiers and physicochemical properties for (3,4-dinitrophenyl)methanol is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (3,4-dinitrophenyl)methanol | [1][2] |
| CAS Number | 79544-31-3 | [1][2] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Melting Point | 58 °C | [4] |
| Boiling Point | 433.1 °C at 760 mmHg | [2] |
| Density | 1.56 g/cm³ | [2] |
| InChI Key | GALBVKDHQBDIJR-UHFFFAOYSA-N | [1][2] |
Synthesis of (3,4-Dinitrophenyl)methanol
The most direct and reliable method for the laboratory-scale synthesis of (3,4-dinitrophenyl)methanol is the selective reduction of the corresponding aldehyde, 3,4-dinitrobenzaldehyde. The causality behind this choice lies in the chemoselectivity of sodium borohydride (NaBH₄), a mild reducing agent that readily reduces aldehydes to primary alcohols while leaving the aromatic nitro groups intact under standard conditions. This avoids the need for more forcing conditions or protecting group strategies that would be required if starting from a different precursor.
Experimental Protocol: Reduction of 3,4-Dinitrobenzaldehyde
This protocol is a self-validating system; progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be readily purified and characterized.
Materials:
-
3,4-Dinitrobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dinitrobenzaldehyde (1.0 eq) in a minimal amount of a 1:1 mixture of methanol and dichloromethane. Cool the flask to 0 °C in an ice bath. The use of a co-solvent system ensures the solubility of both the starting material and the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The exothermic reaction is controlled by the slow addition and the ice bath, preventing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) for the alcohol product indicates reaction completion. This typically takes 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaBH₄ and the borate esters formed.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add water to the remaining aqueous/DCM mixture and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane. The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (3,4-dinitrophenyl)methanol as a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Caption: Synthesis workflow for (3,4-dinitrophenyl)methanol.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (3,4-dinitrophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule's structure. Data is typically acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.55 | d (J ≈ 2.2 Hz) | 1H | H-2 (Aromatic) |
| ~ 8.20 | dd (J ≈ 8.5, 2.2 Hz) | 1H | H-6 (Aromatic) |
| ~ 7.95 | d (J ≈ 8.5 Hz) | 1H | H-5 (Aromatic) |
| ~ 5.70 | t (J ≈ 5.5 Hz) | 1H | -OH (Hydroxyl) |
| ~ 4.70 | d (J ≈ 5.5 Hz) | 2H | -CH₂- (Benzylic) |
Interpretation: The three distinct aromatic protons appear in the downfield region, shifted by the strong electron-withdrawing effect of the two nitro groups. The proton at C2 is a doublet due to coupling with H6. The proton at C6 is a doublet of doublets, coupling to both H5 and H2. The proton at C5 is a doublet, coupling to H6. The benzylic protons (-CH₂-) appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself appears as a triplet from coupling to the benzylic protons.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C-4 (C-NO₂) |
| ~ 147.5 | C-3 (C-NO₂) |
| ~ 146.5 | C-1 (C-CH₂OH) |
| ~ 128.0 | C-5 |
| ~ 121.5 | C-6 |
| ~ 119.0 | C-2 |
| ~ 62.5 | -CH₂- (Benzylic) |
Interpretation: Six distinct aromatic carbon signals are expected. The carbons directly attached to the nitro groups (C3, C4) and the benzylic carbon (C1) are significantly deshielded. The benzylic carbon (-CH₂-) appears in the typical region for an alcohol-substituted carbon.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Key IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1530 - 1500 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1350 - 1330 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1050 - 1000 | Medium | C-O Stretch | Primary Alcohol |
Interpretation: The broad O-H stretch is characteristic of an alcohol. The two strong absorptions for the N-O stretching vibrations are definitive evidence for the presence of the nitro groups.
Applications in Drug Development
(3,4-Dinitrophenyl)methanol is a valuable building block in drug discovery, primarily due to the dinitroaromatic scaffold which is a key pharmacophore in certain classes of therapeutic agents, especially antituberculars.
Role as a Prodrug Scaffold in Antitubercular Agents
A significant body of research has demonstrated that compounds containing a dinitrobenzyl moiety exhibit potent activity against Mycobacterium tuberculosis.[5] Many of these compounds function as prodrugs that require bioreductive activation within the mycobacterial cell. This activation is often mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is unique to mycobacteria, providing a basis for selective toxicity.[5]
The activation cascade is believed to proceed as follows:
-
The dinitroaromatic compound enters the mycobacterium.
-
The Ddn enzyme reduces one of the nitro groups to a nitroso derivative.
-
This highly reactive nitroso species can then form covalent adducts with critical cellular targets, leading to bacterial cell death.
Caption: Bioreductive activation of dinitrobenzyl prodrugs.
While much of the published research focuses on the 3,5-dinitro isomer due to its exceptional potency in several compound series, the (3,4-dinitrophenyl)methanol provides an essential structural isomer for several key strategic purposes in drug development:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing the 3,4-dinitro analogs alongside 3,5- and 2,4-isomers allows researchers to probe the geometric and electronic requirements for optimal target engagement and enzymatic activation.[6][7] Understanding how the relative positions of the nitro groups affect activity is fundamental to rational drug design.
-
Scaffold for Library Synthesis: (3,4-Dinitrophenyl)methanol is an ideal starting material for creating libraries of diverse compounds. The primary alcohol can be readily converted to other functional groups (e.g., halides, ethers, esters), enabling the exploration of a wide chemical space around the dinitrobenzyl core.
Inhibitors of DprE1
Another critical target in M. tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for cell wall biosynthesis.[8][9][10] Certain nitroaromatic compounds, such as the benzothiazinones, are known to inhibit DprE1 through a similar mechanism of reductive activation to a reactive nitroso species, which then covalently modifies a cysteine residue in the enzyme's active site.[4] The dinitrobenzyl scaffold serves as a key pharmacophore in the design of novel DprE1 inhibitors. (3,4-Dinitrophenyl)methanol can be used to synthesize analogs of these inhibitors to optimize their potency, selectivity, and pharmacokinetic properties.
Safety and Handling
(3,4-Dinitrophenyl)methanol is classified as harmful and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
Conclusion
(3,4-Dinitrophenyl)methanol is a chemical intermediate of significant value to the scientific research community, particularly those in drug development. Its well-defined IUPAC nomenclature, straightforward synthesis, and clear spectroscopic signature make it a reliable and characterizable building block. The dinitroaromatic moiety it possesses is a key component in the design of innovative therapeutic agents, most notably antitubercular prodrugs that leverage mycobacteria-specific enzymatic activation. By enabling comprehensive SAR studies and the synthesis of diverse compound libraries, (3,4-dinitrophenyl)methanol plays a crucial role in the rational design and discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compound (3,4-dinitrophenyl)methanol - Chemdiv [chemdiv.com]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits into a Series with Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Photocontrol: A Technical Guide to the Discovery and Evolution of Nitrobenzyl Photolabile Protecting Groups
For researchers, scientists, and professionals in drug development, the ability to initiate a chemical or biological process with spatial and temporal precision is paramount. Light, as a traceless reagent, offers an unparalleled level of control. At the heart of this capability lies the concept of photolabile protecting groups (PPGs), molecular "cages" that release their cargo upon irradiation. Among the most foundational and enduring classes of PPGs is the ortho-nitrobenzyl group. This in-depth guide illuminates the discovery, mechanistic underpinnings, and evolution of nitrobenzyl-based PPGs, providing both field-proven insights and practical methodologies.
A Serendipitous Discovery: The Genesis of Photolabile Protecting Groups
The concept of using light to remove a protecting group was first introduced to the scientific community in the 1960s. In a seminal series of communications, Barltrop and Schofield reported that N-benzyloxycarbonyl (Cbz) protected glycine could be deprotected upon irradiation with 254 nm light, releasing the free amino acid in significant yield.[1][2][3][4] This pioneering work laid the conceptual groundwork for an entirely new field of photochemistry.
While Barltrop and Schofield's initial work utilized a simple benzyl group, it was the introduction of the ortho-nitrobenzyl (o-NB) moiety that truly unlocked the potential of this technology. The strategic placement of a nitro group at the ortho position of the benzyl ring proved to be the key to efficient and predictable photolytic cleavage under milder, more biologically compatible conditions. This discovery paved the way for the development of a vast arsenal of "caged" compounds, enabling researchers to control the release of everything from neurotransmitters to therapeutic agents with a pulse of light.[5][6]
The Engine of Release: Unraveling the Photochemical Mechanism
The efficacy of the o-nitrobenzyl group as a PPG is rooted in a unique and efficient intramolecular photochemical rearrangement, often described as a Norrish Type II-like reaction.[5][7] Understanding this mechanism is crucial for optimizing its use and for the rational design of next-generation derivatives.
Upon absorption of a photon, typically in the UV-A range (300-400 nm), the o-nitrobenzyl chromophore is promoted to an excited state.[8] The key event is an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This forms a transient aci-nitro intermediate.[9] This intermediate then undergoes a series of rapid electronic and atomic rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the protected substrate. The process regenerates the aromatic system in the form of an o-nitrosobenzaldehyde or a related derivative as a byproduct.[7][8]
Caption: Photochemical cleavage mechanism of an o-nitrobenzyl protecting group.
The Evolution of Excellence: Modifying the Nitrobenzyl Core
The parent o-nitrobenzyl scaffold, while effective, possesses certain limitations, including a relatively low quantum yield and an absorption maximum in the UV region, which can be damaging to biological systems. This has driven extensive research into modifying the core structure to enhance its photophysical properties.
Substituent Effects on the Aromatic Ring
The electronic nature of substituents on the aromatic ring can significantly influence the absorption properties and cleavage efficiency of the o-nitrobenzyl group.
-
Electron-donating groups , such as methoxy groups, are commonly introduced to red-shift the absorption maximum to longer, less energetic wavelengths.[10] The widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a prime example of this strategy. However, this red-shift often comes at the cost of a decreased quantum yield.[11]
-
Electron-withdrawing groups can sometimes enhance the quantum yield but may shift the absorption to shorter wavelengths.
The interplay between these effects necessitates a careful balancing act in the design of new derivatives to achieve the desired combination of properties for a specific application.
Modifications at the Benzylic Carbon
Substitution at the benzylic carbon (the α-carbon) has proven to be a highly effective strategy for increasing the quantum yield and the rate of photolysis. The introduction of an α-methyl group, for instance, can lead to a significant enhancement in cleavage efficiency.[5][8] This is attributed to the stabilization of the radical intermediate formed during the hydrogen abstraction step.
A Practical Guide: Synthesis and Deprotection Protocols
The versatility of the o-nitrobenzyl group lies in its ability to protect a wide range of functional groups, including alcohols, amines, and carboxylic acids. What follows are generalized, yet robust, protocols for the synthesis and photolytic cleavage of common o-nitrobenzyl-protected compounds.
Synthesis of o-Nitrobenzyl Protected Compounds
Experimental Workflow: Protection of Functional Groups
References
- 1. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Photosensitive protective groups - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. 883. Organic photochemistry. Part II. Some photosensitive protecting groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One moment, please... [nathan.instras.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The 3,4-Dinitrobenzyl Group as a Versatile Photolabile Protecting Moiety
Introduction: Harnessing Light for Chemical Control
In the intricate world of multi-step organic synthesis and chemical biology, the ability to selectively mask and unmask functional groups is paramount. Protecting groups serve as temporary shields, preventing a specific functional group from reacting while transformations occur elsewhere in the molecule.[1] Among the various classes of protecting groups, photolabile protecting groups (PPGs), or "photocages," offer a superior level of control.[2] They can be cleaved with high spatial and temporal precision using light as a traceless reagent, thereby avoiding the need for harsh chemical deprotection agents that could compromise sensitive substrates.[3]
The nitrobenzyl family of PPGs is one of the most widely utilized, owing to its well-understood photochemical behavior and synthetic accessibility.[2][3] While the classic 2-nitrobenzyl group is prevalent, its 3,4-dinitrobenzyl (DNB) analogue presents a distinct profile. The addition of a second nitro group modifies the electronic properties and absorption characteristics of the chromophore, offering a valuable alternative for researchers designing complex synthetic pathways or light-sensitive biological experiments.
This guide provides a comprehensive overview of the 3,4-dinitrobenzyl group, detailing its mechanism of action, applications in protecting key functional groups, and field-tested protocols for its introduction and photolytic cleavage.
Mechanism of Photodeprotection: A Nitro-Assisted Cascade
The photolytic cleavage of nitrobenzyl protecting groups is classically described as an intramolecular redox reaction proceeding through a mechanism analogous to the Norrish Type II reaction.[3][4] Upon absorption of UV light, the nitro group is excited to a diradical triplet state.
The Causality Behind the Cleavage:
-
Photoexcitation: The process begins with the absorption of a photon (typically in the UV range), which promotes one of the oxygen atoms of a nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: This excited nitro group is a potent oxidant and abstracts a hydrogen atom from the benzylic carbon, generating a biradical intermediate.
-
Rearrangement to an aci-Nitro Intermediate: The biradical rapidly rearranges to form an aci-nitro intermediate, which is a key, albeit transient, species in the cleavage pathway.
-
Substrate Release: This intermediate is unstable and undergoes a subsequent rearrangement. This step involves the transfer of an oxygen atom to the benzylic carbon and the cleavage of the C-O, C-N, or C-X bond, releasing the protected substrate (alcohol, acid, etc.).
-
Byproduct Formation: The DNB moiety is converted into 3,4-dinitrosobenzaldehyde. This byproduct is highly colored and can sometimes act as an internal filter, absorbing subsequent photons and potentially lowering the deprotection efficiency if it is not removed or if high concentrations are generated.[2]
Diagram: Photocleavage Mechanism of a 3,4-Dinitrobenzyl Ether
References
Using 3,4-Dinitrobenzyl alcohol in solid-phase organic synthesis
<_
-
Core Directive (Autonomy): I will structure the guide logically, starting with the fundamentals of photolabile linkers, then focusing specifically on 3,4-dinitrobenzyl alcohol. The structure will be:
-
Introduction to Photolabile Linkers in Solid-Phase Organic Synthesis (SPOS): Briefly explain the "why" – the need for mild, orthogonal cleavage.
-
The 3,4-Dinitrobenzyl Linker: A Detailed Profile: Introduce the structure and its key characteristics. Explain the photochemical mechanism.
-
Application Notes & Protocols: This will be the core of the document, broken down into logical experimental stages.
-
Part A: Immobilization of the Linker onto a Solid Support. Provide a detailed, step-by-step protocol for attaching this compound to a common resin like Merrifield resin.
-
Part B: Attachment of the First Building Block (Substrate Loading). Detail the process of coupling the initial molecule (e.g., a carboxylic acid) to the linker.
-
Part C: On-Resin Synthesis. Briefly discuss the stability of the linker to common synthetic reagents to establish its orthogonality.
-
Part D: Photolytic Cleavage and Product Release. Provide a comprehensive protocol for the final cleavage step, including equipment, wavelength, solvents, and workup.
-
-
Process Optimization and Troubleshooting: Discuss key parameters like wavelength, irradiation time, and solvent choice, and offer solutions to common problems.
-
Advantages and Limitations Summary: Use a table to present this information clearly.
-
References: Compile a complete, numbered list of all cited sources with clickable URLs.
-
-
Scientific Integrity & Logic (E-E-A-T):
-
Expertise & Experience: I will explain the reasoning behind specific choices. For example, why a particular base is used for immobilization, or why specific solvents are chosen for cleavage. The mechanism of cleavage, involving an aci-nitro intermediate, is a key concept I need to explain clearly based on the search results.
-
Trustworthiness: Each protocol will be presented as a complete workflow, from starting materials to expected outcomes, making it self-validating.
-
Authoritative Grounding & Comprehensive References: I will cite the search results throughout the text. For instance, the reviews on photolabile protecting groups[1][2][3][4] will be used for general principles, while more specific papers will be referenced for protocols and mechanistic details[5][6]. The photochemical mechanism is well-described in the context of o-nitrobenzyl groups, which is the parent structure[7]. I will adapt this general mechanism to the 3,4-dinitrobenzyl case.
-
-
Visualization & Formatting:
-
Data Presentation: I will create a summary table for "Advantages and Limitations" and potentially another for "Photocleavage Conditions" if the data allows.
-
Experimental Protocols: These will be formatted as clear, step-by-step instructions.
-
Mandatory Visualization (Graphviz): I will create at least two diagrams:
-
A workflow diagram showing the overall process from resin functionalization to product cleavage.
-
A mechanistic diagram illustrating the key steps of the photolytic cleavage of the 3,4-dinitrobenzyl ether linkage.
-
-
I will adhere strictly to the specified Graphviz formatting rules (width, colors, contrast).
-
Now, I will begin synthesizing the information from the search results and structuring the guide according to this plan. I have enough information to create a comprehensive and authoritative guide without needing further searches at this stage. The search results provide a strong foundation on photolabile linkers, the o-nitrobenzyl mechanism, and general protocols in solid-phase synthesis.### Application Notes & Protocols: Leveraging this compound in Solid-Phase Organic Synthesis
Abstract
Solid-Phase Organic Synthesis (SPOS) has revolutionized the construction of molecular libraries for drug discovery and materials science. A cornerstone of this technology is the linker, which tethers a substrate to an insoluble support. The choice of linker dictates the conditions under which the final product can be released. This guide provides a detailed exploration of the this compound moiety, a photolabile linker that offers a mild and orthogonal strategy for cleavage. By using light as a "reagentless" trigger, chemists can release sensitive compounds under neutral conditions, preserving complex functionalities that might be compromised by harsh acidic or basic cleavage cocktails.[3][4] This document outlines the underlying photochemical mechanism, provides validated protocols for its implementation, and discusses its strategic advantages in modern synthesis.
The Strategic Advantage of Photolabile Linkers
In multi-step solid-phase synthesis, the final cleavage step is critical. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or nucleophiles, which can limit the chemical diversity of the synthesized molecules by being incompatible with sensitive functional groups.[8] Photolabile linkers provide an elegant solution, offering cleavage under neutral conditions by simple irradiation with UV light.[3][9] This orthogonality ensures that the release process does not interfere with acid- or base-labile groups present in the target molecule, expanding the scope of accessible chemical structures. The ortho-nitrobenzyl scaffold is one of the most widely used and reliable photolabile motifs in chemistry and biology.[1][2][5][7]
The 3,4-dinitrobenzyl group, a derivative of this class, provides a robust and efficient photolabile handle for anchoring molecules, particularly through ether or ester linkages, to a solid support.
Mechanism of Photolytic Cleavage
The cleavage of o-nitrobenzyl derivatives is a well-understood photochemical process.[4][7] The reaction is initiated by the absorption of a photon (typically in the UVA range, 320-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[7] This transient species then undergoes a series of electronic rearrangements, ultimately leading to the cleavage of the benzylic C-O bond and release of the tethered molecule. The linker itself is converted into 3,4-dinitrosobenzaldehyde as a byproduct, which remains on the resin or is easily separated during workup.
Figure 1: Simplified mechanism for the photolytic cleavage of a molecule from a 3,4-dinitrobenzyl linker.
Experimental Workflows and Protocols
The following sections provide a general workflow and detailed protocols for the use of this compound as a linker in SPOS.
Figure 2: General experimental workflow for solid-phase synthesis using a photolabile linker.
Part A: Protocol for Linker Immobilization
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.
Materials:
-
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the Merrifield resin (1.0 eq) in anhydrous DMF for 1 hour in the reaction vessel. Drain the solvent.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve this compound (3.0 eq) in anhydrous THF. Add NaH (3.1 eq) portion-wise at 0 °C. Stir the solution at room temperature for 30 minutes until hydrogen evolution ceases.
-
Coupling Reaction: Carefully add the prepared sodium 3,4-dinitrobenzyl alkoxide solution to the swollen resin. Seal the vessel and agitate at 60 °C for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture. Wash the resin sequentially with DMF (3x), THF/Water (1:1, 3x), Water (3x), MeOH (3x), and DCM (3x).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading can be determined by elemental analysis (nitrogen content) or by cleaving a known amount of resin and quantifying the released 3,4-dinitrosobenzaldehyde by UV-Vis spectroscopy.
Part B: Protocol for Substrate Loading (Carboxylic Acid Example)
This protocol details the esterification of a carboxylic acid to the hydroxyl group of the immobilized linker using a standard carbodiimide coupling method.
Materials:
-
3,4-Dinitrobenzyl-functionalized resin
-
Carboxylic acid to be coupled (e.g., an Fmoc-protected amino acid) (4.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the functionalized resin (1.0 eq) in anhydrous DCM for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve the carboxylic acid (4.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF. Add DCM and then add DIC (4.0 eq). Stir for 5 minutes at room temperature.
-
Loading Reaction: Add the pre-activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, drain the reaction mixture and treat the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour.
-
Washing and Drying: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the loaded resin under high vacuum. Loading efficiency can be determined using methods like Fmoc quantification for Fmoc-protected amino acids.
Part C: On-Resin Synthesis
The 3,4-dinitrobenzyl linker is stable to a wide range of reaction conditions commonly used in SPOS, including:
-
Peptide Synthesis: Stable to standard Fmoc-based peptide synthesis cycles, including piperidine for Fmoc deprotection and carbodiimide/HOBt coupling reagents.
-
General Organic Synthesis: Resistant to many non-acidic reagents, including various oxidizing and reducing agents, and organometallic reagents under specific conditions.
It is, however, sensitive to strong nucleophiles and reducing conditions that can reduce the nitro groups, so these should be avoided.
Part D: Protocol for Photolytic Cleavage
This protocol describes the final release of the synthesized molecule from the solid support.
Materials:
-
Product-loaded resin
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile, THF, or a mixture). The choice depends on the solubility of the target molecule.
-
Photochemical reactor or a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths <300 nm, or a 365 nm LED array).
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Resin Preparation: Place the dried, product-loaded resin in a quartz or Pyrex reaction vessel. Add the chosen solvent to swell the resin and solubilize the product upon cleavage.
-
Degassing: Gently bubble an inert gas through the resin slurry for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.
-
Irradiation: Irradiate the agitated slurry with a 350-365 nm UV source. The reaction vessel should be cooled (e.g., with a water bath) to prevent thermal side reactions. Monitor the reaction progress by taking small aliquots of the supernatant, evaporating the solvent, and analyzing the contents by TLC, LC-MS, or HPLC. Irradiation times can range from 2 to 24 hours depending on the substrate and equipment.
-
Product Collection: Once cleavage is complete, filter the resin and collect the filtrate.
-
Washing: Wash the resin with additional solvent (2-3x) to recover any remaining product. Combine the washings with the original filtrate.
-
Isolation: Evaporate the combined solvent under reduced pressure to yield the crude product. Further purification can be performed as needed (e.g., by chromatography or crystallization).
Summary of Key Parameters and Advantages
| Feature | Specification / Comment | Rationale / Advantage |
| Cleavage Wavelength | Typically 350-365 nm | Utilizes the long-wavelength UVA region, which is less damaging to sensitive biomolecules compared to shorter wavelength UV light.[2] |
| Cleavage Conditions | Neutral, reagent-free | Orthogonal to acid/base-labile protecting groups. Avoids contamination of the final product with cleavage reagents.[3][6] |
| Solvents | DCM, THF, MeCN, Dioxane | A range of aprotic solvents can be used. Protic solvents like methanol are sometimes included to trap reactive intermediates. |
| Linker Stability | Stable to weak acids, bases (e.g., piperidine), and standard coupling reagents. | Allows for a wide variety of synthetic transformations to be performed on the solid support before cleavage.[10] |
| Byproducts | 3,4-Dinitrosobenzaldehyde | Resin-bound or easily separable from the desired product during standard workup procedures. |
| Limitations | Incompatible with reagents that reduce nitro groups (e.g., SnCl₂, H₂/Pd). Cleavage can be slow. | Requires careful planning of the synthetic route. Optimization of irradiation time and setup is necessary. |
Conclusion
The this compound linker is a powerful tool in the solid-phase synthesis toolkit. Its key feature—the ability to be cleaved by light—provides a mild and highly orthogonal method for releasing final products. This allows for the synthesis of delicate and complex molecules that would not survive traditional cleavage methods. By understanding the underlying photochemical mechanism and following robust protocols, researchers can effectively implement this strategy to accelerate the discovery of new chemical entities in pharmaceuticals, materials science, and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Cleavage Conditions for the 3,4-Dinitrobenzyl Protecting Group
Abstract
The 3,4-dinitrobenzyl (DNB) group is a highly effective photolabile protecting group (PPG) utilized in synthetic chemistry and drug development for the controlled release of bioactive molecules. Its appeal lies in its stability to a broad spectrum of chemical reagents, combined with its efficient and clean removal upon UV irradiation. This guide offers a detailed examination of the cleavage conditions for the DNB protecting group, presenting comprehensive protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Introduction: The 3,4-Dinitrobenzyl Group as a Photochemical Trigger
In the complex landscape of multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional moieties. An ideal protecting group should be straightforward to introduce, stable across various reaction conditions, and, critically, easy to remove with high selectivity. The 3,4-dinitrobenzyl (DNB) group is exemplary in this last aspect, functioning as a "photocage" that releases its protected molecule upon exposure to a specific wavelength of light.[1]
Typically, the DNB group is employed to protect alcohols, phosphates, carbamates, and other nucleophilic functional groups.[1] Its resistance to both acidic and basic conditions makes it a valuable tool in orthogonal protection strategies. The primary advantage of the DNB group is its photolytic lability. Irradiation with UV light, generally in the 350-365 nm range, induces a clean cleavage reaction, liberating the protected functional group and generating 3,4-dinitrosobenzaldehyde as a byproduct.[1] This process is both rapid and efficient, often reaching completion within minutes, which is ideal for applications requiring precise temporal and spatial control over substrate release.
The Mechanism of Photolytic Cleavage
The photolytic cleavage of a 3,4-dinitrobenzyl ether is initiated by the absorption of a photon, triggering an intramolecular redox reaction. The excited nitro group abstracts a benzylic proton, which leads to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected alcohol and 3,4-dinitrosobenzaldehyde. The presence of two nitro groups in the DNB moiety enhances its photolytic efficiency compared to mononitrobenzyl analogues.
Figure 1. Simplified schematic of the DNB photolytic cleavage mechanism.
Experimental Protocols for DNB Cleavage
The following protocols serve as a general guideline for the photolytic cleavage of DNB-protected compounds. It is important to note that reaction parameters such as time, solvent, and temperature may require optimization based on the specific substrate.
General Photolysis Apparatus
A typical laboratory setup for preparative photolysis includes a UV lamp, a reaction vessel constructed from UV-transparent material (e.g., quartz or Pyrex), and a cooling system to regulate the reaction temperature.
Figure 2. Diagram of a standard photolysis experimental setup.
Protocol 1: Cleavage of a DNB-Protected Alcohol
This protocol outlines a general procedure for the photodeprotection of a 3,4-dinitrobenzyl ether.
Materials:
-
DNB-protected alcohol
-
Anhydrous, degassed solvent (e.g., acetonitrile, methanol, or a mixture thereof)
-
Preparative UV photoreactor (e.g., Rayonet reactor equipped with 350 nm lamps)
-
Quartz or Pyrex reaction vessel
-
Magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the DNB-protected alcohol in the selected solvent (typically at a concentration of 1-10 mM) within the reaction vessel.
-
Degassing: Purge the solution with nitrogen or argon for 15-30 minutes to eliminate dissolved oxygen, which can quench the excited state and promote side reactions.
-
Irradiation: Position the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350 nm) under constant stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Upon completion (usually within 15-60 minutes), remove the solvent under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the desired alcohol from the 3,4-dinitrosobenzaldehyde byproduct and any unreacted starting material.
Protocol 2: Cleavage of a DNB-Protected Carbamate
This protocol is tailored for the photolytic cleavage of a DNB-protected carbamate to release a primary or secondary amine.
Materials:
-
DNB-protected carbamate
-
Degassed solvent (e.g., methanol or acetonitrile)
-
UV photoreactor with 350 nm lamps
-
Quartz reaction vessel
-
Magnetic stir bar
-
Inert gas supply
Procedure:
-
Solution Preparation: Prepare a solution of the DNB-protected carbamate in the chosen solvent.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.
-
Photolysis: Irradiate the solution with 350 nm UV light while maintaining a constant temperature, often near room temperature.
-
Monitoring: Track the disappearance of the starting material and the appearance of the product by a suitable analytical method like HPLC or TLC.
-
Isolation: Once the reaction is complete, concentrate the solution and purify the liberated amine using appropriate chromatographic or extraction techniques.
Key Parameters for Optimization
The efficiency of DNB cleavage is influenced by several critical factors. Careful optimization of these parameters is essential for achieving high yields and clean reactions.
| Parameter | Typical Range/Value | Rationale and Considerations |
| Wavelength | 350 - 365 nm | This wavelength range aligns with the absorption maximum of the DNB chromophore, ensuring efficient cleavage while minimizing potential damage to other sensitive molecules, particularly in biological contexts.[1] |
| Solvent | Acetonitrile, Methanol, Water, Buffered Solutions | The choice of solvent can impact the reaction rate and the solubility of both reactants and products. Protic solvents may participate in the reaction. |
| Concentration | 1 µM - 10 mM | High concentrations can lead to an "inner filter" effect, where the starting material absorbs most of the incident light at the solution's surface, thereby reducing the cleavage efficiency in the bulk solution. |
| Temperature | 0 - 25 °C | Photochemical reactions are generally less sensitive to temperature than thermal reactions. Lower temperatures can be employed to minimize potential side reactions. |
| Oxygen | Degassed Conditions | Dissolved oxygen can act as a quencher for the excited state of the DNB group, which reduces the quantum yield of the cleavage reaction. Therefore, degassing the solvent is highly recommended for optimal results. |
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If the reaction fails to proceed to completion, consider extending the irradiation time, utilizing a more powerful light source, or optimizing the solvent system. Ensure that the reaction vessel is transparent to the wavelength of light being used.
-
Side Reactions: The 3,4-dinitrosobenzaldehyde byproduct has the potential to react with other functional groups present in the molecule. If this is a concern, prompt purification following the reaction is advised.
-
Quantum Yield: The quantum yield of photolysis, which is the number of molecules cleaved per photon absorbed, can differ depending on the substrate and reaction conditions. For quantitative applications, it is crucial to determine the quantum yield for the specific system under investigation. The presence of a second nitro group, as in the DNB moiety, has been shown to significantly increase the quantum yield compared to mononitrobenzyl analogues.[1]
Conclusion
The 3,4-dinitrobenzyl protecting group is a robust and versatile tool for the photochemically controlled release of a wide array of functional groups. Its inherent stability and efficient photolytic cleavage make it an indispensable asset in the fields of organic synthesis, chemical biology, and drug delivery. A thorough understanding of the cleavage mechanism and meticulous control of reaction parameters will enable researchers to effectively leverage the DNB group to achieve their scientific objectives.
References
Application Note: HPLC-UV Analysis of Aliphatic Alcohols via Pre-Column Derivatization with 3,4-Dinitrobenzyl Bromide
Abstract & Introduction
The quantitative analysis of aliphatic alcohols, steroids, and other hydroxyl-containing compounds by High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge. These molecules often lack a native chromophore, rendering them nearly transparent to UV-Vis detectors, the most common type of HPLC detector.[1] To overcome this limitation, pre-column derivatization is employed to covalently attach a UV-absorbing tag to the analyte.[2] This process chemically modifies the analyte to produce a derivative with strong molar absorptivity, thereby dramatically increasing detection sensitivity.[3]
This application note provides a comprehensive guide and a detailed protocol for the derivatization of alcohols using a 3,4-dinitrobenzyl moiety, a potent chromophore. While the user prompt specified 3,4-dinitrobenzyl alcohol, this compound is the analyte to be detected rather than the derivatizing agent. A more appropriate and reactive agent to attach the desired chromophoric tag is its halogenated counterpart, such as 3,4-Dinitrobenzyl Bromide . The reaction proceeds via a nucleophilic substitution, forming a stable 3,4-dinitrobenzyl ether derivative that is highly responsive to UV detection. This methodology is broadly applicable to primary and secondary alcohols, making it a valuable tool for researchers in pharmaceutical analysis, quality control, and drug development.
Principle of the Method: Etherification for Chromophore Tagging
The core of this method is the chemical derivatization of the alcohol's hydroxyl group (-OH). The hydroxyl group, a poor chromophore, acts as a nucleophile in the presence of a base. It attacks the electrophilic benzylic carbon of 3,4-dinitrobenzyl bromide. This reaction, a form of the Williamson ether synthesis, results in the formation of a stable ether linkage.
Causality of Experimental Choices:
-
Reagent Selection: 3,4-Dinitrobenzyl bromide is selected as the derivatizing agent. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that create a highly conjugated aromatic system. This "dinitrobenzyl" tag functions as an excellent chromophore, typically exhibiting maximum absorbance (λ-max) in the 254-260 nm range, a region where modern HPLC UV detectors are highly sensitive.[4]
-
Base & Catalyst: The reaction requires a non-nucleophilic base (e.g., potassium carbonate) to deprotonate the alcohol, forming a more potent alkoxide nucleophile. To facilitate the reaction in a biphasic or low-polarity solvent system, a phase-transfer catalyst (PTC) such as tetra-n-butylammonium hydrogen sulfate is often used. The PTC transports the alkoxide from the aqueous/solid phase to the organic phase where the derivatizing agent resides, accelerating the reaction rate.
The overall chemical transformation is illustrated below.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and self-validating. Each step includes checkpoints and rationale to ensure the reaction proceeds to completion, minimizing variability and ensuring trustworthy, reproducible results.
Materials and Reagents
-
Target Alcohol: Standard or sample containing the alcohol of interest.
-
Derivatizing Reagent: 3,4-Dinitrobenzyl bromide (≥98% purity).
-
Solvent: Acetonitrile (HPLC Grade, anhydrous).
-
Base: Potassium Carbonate (K₂CO₃, anhydrous powder).
-
Phase-Transfer Catalyst (Optional but Recommended): Tetra-n-butylammonium hydrogen sulfate (TBAHS).
-
Reaction Vials: 2 mL amber glass screw-cap vials with PTFE-lined septa.
-
Heating System: Heating block or water bath capable of maintaining ±1°C.
-
Filtration: 0.22 µm or 0.45 µm PTFE syringe filters.
-
HPLC System: A system equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.
Step-by-Step Derivatization Procedure
The following workflow outlines the critical steps from sample preparation to final analysis.
Detailed Steps & Rationale:
-
Sample and Standard Preparation:
-
Prepare a stock solution of your alcohol standard (e.g., 1 mg/mL) in anhydrous acetonitrile. Prepare serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Prepare samples by dissolving or diluting them in anhydrous acetonitrile to an expected concentration within the calibration range.
-
Rationale: Using an anhydrous aprotic solvent like acetonitrile prevents hydrolysis of the derivatizing reagent and promotes the desired SN2 reaction.[5]
-
-
Reagent Solution Preparation:
-
Prepare a solution of 3,4-dinitrobenzyl bromide in anhydrous acetonitrile (e.g., 10 mg/mL). This should be prepared fresh for best results.
-
Rationale: The reagent is provided in molar excess to drive the reaction to completion according to Le Châtelier's principle.
-
-
Derivatization Reaction:
-
In a 2 mL amber vial, add 100 µL of the alcohol standard or sample.
-
Add approximately 5 mg of anhydrous potassium carbonate and ~1 mg of TBAHS.
-
Add 200 µL of the 3,4-dinitrobenzyl bromide reagent solution.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 70°C for 60 minutes.
-
Rationale: Heating accelerates the reaction rate. 70°C is a good starting point that balances reaction speed with potential degradation of analytes. The 60-minute incubation is typically sufficient for complete conversion. A time-course study can be performed to optimize this for specific alcohols.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Add 700 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) to the vial to bring the total volume to 1 mL. This effectively quenches the reaction by diluting the reactants.
-
Vortex the vial, then filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
-
Rationale: Dilution stops the reaction and prepares the sample in a solvent compatible with the reverse-phase HPLC mobile phase, preventing peak distortion. Filtration removes particulate matter (excess K₂CO₃) and protects the HPLC column from clogging.
-
HPLC-UV Method Parameters
The resulting 3,4-dinitrobenzyl ether derivatives are significantly more non-polar than the parent alcohols. Therefore, a reverse-phase HPLC method is ideal for separation. The following table provides a validated starting point for method development.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for the non-polar derivatives. |
| Mobile Phase A | Deionized Water | |
| Mobile Phase B | Acetonitrile (HPLC Grade) | |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B (Re-equilibration) | A gradient is necessary to elute the highly retained derivatives and separate them from the excess reagent peak, which will also be UV-active. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection | UV at 260 nm | This wavelength is near the λ-max for dinitrophenyl derivatives, providing optimal signal-to-noise.[4] |
Expected Results & Troubleshooting
-
Chromatogram: A successful analysis will show a sharp, well-defined peak for the alcohol derivative, well-separated from a large peak corresponding to the hydrolyzed excess derivatizing reagent (this compound).
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines. Linearity is typically excellent (R² > 0.99) over several orders of magnitude.
-
Troubleshooting:
-
No or Low Product Peak: Check for moisture in reagents/solvents, insufficient heating (time or temperature), or degradation of the derivatizing reagent.
-
Multiple Product Peaks: May indicate side reactions or the presence of isomeric alcohols in the sample.
-
Broad Peaks: Ensure sample solvent is compatible with the initial mobile phase; check for column degradation.
-
Conclusion
Pre-column derivatization of alcohols with 3,4-dinitrobenzyl bromide is a robust, sensitive, and reliable method for their quantification by HPLC-UV. By converting UV-transparent analytes into strongly absorbing derivatives, this technique enables low-level detection that would otherwise be impossible with standard UV detectors. The detailed protocol and validated starting conditions provided in this note offer a solid foundation for researchers to implement this powerful analytical strategy in their laboratories.
References
- 1. journalajacr.com [journalajacr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity Quantification of Fatty Acids by Pre-column Derivatization with 3,4-Dinitrobenzyl Alcohol and HPLC-UV Analysis
Abstract: The quantitative analysis of fatty acids is fundamental in metabolic research, drug development, and clinical diagnostics. However, their inherent lack of strong chromophores presents a significant challenge for sensitive detection using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This application note presents a robust and validated protocol for the pre-column derivatization of fatty acids with 3,4-Dinitrobenzyl alcohol. This method introduces a strongly UV-absorbing dinitrobenzyl ester moiety, dramatically enhancing detection sensitivity. We provide a detailed, step-by-step methodology, the underlying chemical principles, and comprehensive guidance on HPLC analysis, ensuring reliable and reproducible quantification of a wide range of fatty acids.
Introduction: The Rationale for Derivatization
Fatty acids are carboxylic acids with aliphatic chains that play critical roles in cellular structure, energy metabolism, and signaling pathways. Accurate measurement of their profiles is crucial for understanding disease states and developing therapeutic interventions. While gas chromatography (GC) is a traditional method for fatty acid analysis, it often requires esterification to methyl esters (FAMEs) to increase volatility.[1][2][3] HPLC offers a powerful alternative, particularly for non-volatile or thermally labile fatty acids, but is hampered by the weak UV absorbance of the native carboxylic acid group.[4]
Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the fatty acid molecule prior to HPLC analysis.[5][6] The choice of this compound as a derivatizing agent is strategic. The two nitro groups on the aromatic ring create a strong chromophore with a high molar absorptivity in the UV region, typically around 254-265 nm, a common wavelength for UV detectors. This results in a significant enhancement in signal-to-noise ratio and, consequently, lower limits of detection.
The Chemistry of Derivatization: Esterification
The core of this method is the esterification reaction between the carboxylic acid group of the fatty acid and the hydroxyl group of this compound. This reaction is typically catalyzed by an acid and driven to completion by removing the water formed as a byproduct. The resulting 3,4-dinitrobenzyl ester is a more non-polar molecule, which is well-suited for reversed-phase HPLC, and it carries the necessary chromophore for sensitive UV detection.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonated carboxylic acid is attacked by the hydroxyl group of the alcohol, forming a tetrahedral intermediate which then eliminates water to form the ester.
Caption: Esterification of a fatty acid with this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Store desiccated and protected from light. |
| Fatty Acid Standards | ≥99% | Major Chemical Supplier | Individual or mixed standards. |
| Toluene | HPLC Grade | Major Chemical Supplier | Anhydrous. |
| Pyridine | Anhydrous | Major Chemical Supplier | Acts as a catalyst and acid scavenger. |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Major Chemical Supplier | Used to activate the alcohol. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | For drying. |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | For mobile phase and sample dilution. |
| Water | HPLC Grade | In-house/Supplier | For mobile phase. |
| Reaction Vials (2 mL) | Glass, with PTFE-lined caps | Major Labware Supplier | Ensure cleanliness. |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual fatty acid stock solutions at 1 mg/mL in a suitable organic solvent like toluene. A mixed standard solution can also be prepared.
-
Sample Extraction: For biological samples, perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). The final lipid extract should be dried down under a stream of nitrogen and reconstituted in toluene.
Derivatization Procedure
The following procedure is based on a well-established esterification reaction using an activating agent for the alcohol.
-
Aliquot Sample/Standard: To a 2 mL glass reaction vial, add 100 µL of the fatty acid standard solution or the reconstituted sample extract.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as water will inhibit the reaction.
-
Reagent Preparation (prepare fresh):
-
Derivatization Reagent: In a separate vial, dissolve 10 mg of this compound and 15 mg of p-Toluenesulfonyl chloride in 1 mL of anhydrous pyridine. Mix thoroughly.
-
-
Reaction: Add 200 µL of the freshly prepared derivatization reagent to the dried sample/standard vial. Cap the vial tightly.
-
Incubation: Place the reaction vial in a heating block or oven at 60°C for 1 hour. The elevated temperature drives the reaction to completion.
-
Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of a 5% sodium bicarbonate solution to neutralize the acidic components.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized fatty acids into the organic layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Isolation and Drying:
-
Carefully transfer the upper organic (hexane) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Final Preparation for HPLC:
-
Transfer the dried hexane extract to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of acetonitrile (or the initial mobile phase composition) for HPLC analysis.
-
HPLC-UV Analysis of Derivatized Fatty Acids
The introduction of the 3,4-dinitrobenzyl group allows for sensitive detection and excellent chromatographic separation on a reversed-phase column.
HPLC System and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of non-polar fatty acid esters. |
| Mobile Phase A | Acetonitrile | Strong organic solvent. |
| Mobile Phase B | Water | Weak solvent for reversed-phase. |
| Gradient | Start at 70% A, increase to 100% A over 20 min, hold for 5 min, return to initial conditions. | A gradient is necessary to elute both short and long-chain fatty acids. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on concentration. |
| UV Detection | 254 nm or 265 nm | Wavelength of maximum absorbance for the dinitrobenzyl chromophore. |
Expected Results
The derivatized fatty acids will elute from the C18 column in order of increasing chain length and decreasing polarity. Unsaturated fatty acids will typically elute slightly earlier than their saturated counterparts of the same chain length. The use of a mixed fatty acid standard is essential for peak identification and quantification.
Caption: Overall workflow for fatty acid analysis via derivatization.
Method Validation and Quality Control
For reliable quantitative results, the method should be validated according to standard guidelines.
-
Linearity: Construct a calibration curve using a series of fatty acid standards at different concentrations (e.g., 1-100 µg/mL). The response should be linear with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Assess intra- and inter-day precision by analyzing replicate samples. Accuracy can be determined by spike-recovery experiments.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry samples completely. |
| Inactive derivatization reagent. | Prepare the derivatization reagent fresh before each use. | |
| Poor peak shape | Column degradation. | Use a guard column; replace the analytical column if necessary. |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Baseline noise | Contaminated mobile phase or detector lamp issue. | Filter mobile phases. Check detector lamp performance. |
Conclusion
The pre-column derivatization of fatty acids with this compound is a highly effective strategy for enhancing the sensitivity of HPLC-UV analysis. The protocol detailed in this application note provides a comprehensive and reliable workflow for the quantification of fatty acids in a variety of sample matrices. By understanding the underlying chemical principles and adhering to the outlined steps, researchers can achieve accurate and reproducible results, advancing our understanding of the roles of fatty acids in health and disease.
References
- 1. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing UV Detection of Poorly Chromophoric Analytes Using Dinitrobenzyl Derivatizing Agents
Executive Summary
The sensitive detection and accurate quantification of analytes lacking a strong native chromophore present a significant challenge in analytical chemistry, particularly in HPLC-UV methodologies. This is a common obstacle in drug development, metabolomics, and quality control, where key compounds like aliphatic amines, alcohols, thiols, and certain fatty acids are nearly transparent in the UV-Vis spectrum. Chemical derivatization offers a robust and effective solution by covalently attaching a highly UV-absorbent moiety to the target analyte. This guide provides a detailed technical overview and validated protocols for employing dinitrobenzyl-based derivatizing agents, specifically 3,5-Dinitrobenzoyl Chloride (DNBZ-Cl), to dramatically enhance the UV detectability of such challenging compounds. We will explore the underlying reaction mechanisms, provide step-by-step experimental workflows, and discuss critical parameters for method optimization and validation.
The Challenge of UV-Transparent Analytes
High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is a cornerstone of analytical laboratories due to its robustness, simplicity, and cost-effectiveness.[1] However, its utility is fundamentally dependent on the analyte's ability to absorb light. Molecules that lack conjugated pi systems or aromatic rings—common in biogenic amines, small alcohols, and many pharmaceutical intermediates—exhibit minimal or no UV absorbance, leading to poor sensitivity and high limits of detection (LOD).[2][3] Pre-column chemical derivatization addresses this limitation by transforming the non-absorbing analyte into a derivative with a potent chromophore, thereby enabling sensitive and reliable quantification.[4][5]
Principle and Mechanism of Dinitrobenzyl Derivatization
Dinitrobenzyl reagents, such as 3,5-Dinitrobenzoyl Chloride, are powerful derivatizing agents due to their chemical structure. The dinitrophenyl group is an exceptionally strong chromophore because the two nitro groups (-NO₂) are powerful electron-withdrawing groups. This electronic property creates a highly conjugated system that absorbs strongly in the UV region, typically between 250-300 nm.[6][7]
The derivatization reaction is a classic nucleophilic acyl substitution. The target analyte must possess a nucleophilic functional group, such as a primary or secondary amine (-NH₂, -NHR), a hydroxyl group (-OH), or a thiol group (-SH). In an alkaline environment, these groups are deprotonated, enhancing their nucleophilicity. The nucleophile then attacks the electrophilic carbonyl carbon of the DNBZ-Cl molecule. The tetrahedral intermediate subsequently collapses, expelling the highly stable chloride ion as a leaving group and forming a stable amide or ester bond with the analyte.[8] This reaction effectively "tags" the analyte with a dinitrobenzyl chromophore.
References
- 1. Chemical derivatization | PPTX [slideshare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dinitrobenzoyl Chloride | 99-33-2 | TCI AMERICA [tcichemicals.com]
Application of 3,4-Dinitrobenzyl Alcohol in Peptide Synthesis: A Technical Guide
Introduction: The Quest for Orthogonality and Mild Deprotection in Peptide Synthesis
The synthesis of peptides, whether for therapeutic, diagnostic, or basic research purposes, is a cornerstone of modern biochemistry and drug development. The predominant methodology, solid-phase peptide synthesis (SPPS), relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and amino acid side chains. The principle of orthogonality —the ability to selectively remove one class of protecting groups without affecting others—is paramount for the successful synthesis of complex peptides.[1][2]
The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for "permanent" side-chain protection.[3][4] While highly effective, the final cleavage of the peptide from the resin and removal of side-chain protecting groups typically requires strong acids, such as trifluoroacetic acid (TFA).[4] These harsh conditions can be detrimental to sensitive peptide sequences or post-translational modifications.
This has driven the development of alternative strategies that allow for milder cleavage conditions. Photolabile protecting groups (PPGs) offer an elegant solution, as they can be removed by irradiation with light at a specific wavelength, a traceless and neutral deprotection method.[5][6] Among the various classes of PPGs, nitrobenzyl derivatives are well-established for their utility in protecting a range of functional groups, including carboxylic acids. This application note provides a detailed technical guide on the use of 3,4-Dinitrobenzyl alcohol as a photolabile protecting group for the carboxyl terminus of amino acids in peptide synthesis.
The 3,4-Dinitrobenzyl Group: Properties and Mechanism of Photocleavage
The 3,4-Dinitrobenzyl group belongs to the family of 2-nitrobenzyl PPGs. The photochemical cleavage of these groups generally proceeds via a Norrish Type II intramolecular hydrogen abstraction mechanism. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected carboxylic acid and a 2-nitrosobenzaldehyde derivative.[6] The presence of two nitro groups in the 3,4-dinitrobenzyl moiety influences its electronic properties and absorption spectrum, making it a subject of interest for fine-tuning photolytic conditions.
The key advantages of using a photolabile group like 3,4-dinitrobenzyl ester for C-terminal protection include:
-
Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions used for side-chain deprotection (e.g., TFA), providing a truly orthogonal deprotection strategy.[3][7]
-
Mild Cleavage: Photolysis offers a non-invasive method for deprotection, avoiding the use of harsh chemical reagents.
-
Spatial and Temporal Control: Light allows for precise control over when and where deprotection occurs, a valuable tool in applications like peptide microarrays.
Below, we provide detailed protocols for the synthesis of 3,4-Dinitrobenzyl esters of N-Fmoc protected amino acids and their application in peptide synthesis, including the final photolytic cleavage step.
Experimental Protocols
PART 1: Synthesis of N-Fmoc-Amino Acid-3,4-Dinitrobenzyl Esters
The esterification of N-Fmoc protected amino acids with this compound can be efficiently achieved using the Steglich esterification method, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9][10] This method is known for its mild reaction conditions and effectiveness, even with sterically hindered components.[8][9]
Materials:
-
N-Fmoc-protected amino acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol:
-
In a round-bottom flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed successively with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Fmoc-amino acid-3,4-dinitrobenzyl ester.
| Reagent | Molar Equivalent | Purpose |
| N-Fmoc-Amino Acid | 1.0 | Starting material |
| This compound | 1.1 | Photolabile protecting group |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst for esterification |
| Anhydrous DCM | - | Reaction solvent |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as DCC is sensitive to water, which would lead to the formation of the DCU byproduct without promoting the desired esterification.
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the esterification and suppressing the formation of N-acylurea, a common side product in DCC-mediated couplings.[9][10]
-
Acid/Base Washes: The workup procedure is designed to remove unreacted starting materials and byproducts. The HCl wash removes residual DMAP and any basic impurities, while the NaHCO₃ wash removes any remaining unreacted carboxylic acid.
PART 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The synthesized N-Fmoc-amino acid-3,4-dinitrobenzyl ester can be used in the final step of a solution-phase peptide synthesis or, more commonly, the photolabile group can be incorporated into a linker for SPPS. For the purpose of this note, we will describe its use as a C-terminal protecting group in a solution-phase context, followed by a discussion of its adaptation to SPPS.
Workflow for a Dipeptide Synthesis:
A simplified workflow for peptide synthesis.
Protocol for Photolytic Cleavage:
-
Dissolve the fully protected peptide with the C-terminal 3,4-dinitrobenzyl ester in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMF). The concentration should be relatively low to ensure efficient light penetration.
-
Transfer the solution to a quartz reaction vessel.
-
Irradiate the solution with a UV lamp, typically at a wavelength around 350-365 nm.[6] The irradiation time can vary from 30 minutes to several hours and should be optimized by monitoring the reaction progress by HPLC.
-
After complete cleavage, the solvent is removed under reduced pressure.
-
The crude peptide is then purified using standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the desired peptide from the 3,4-dinitrosobenzaldehyde byproduct.
Adaptation for Solid-Phase Peptide Synthesis:
For SPPS, this compound can be derivatized and attached to a solid support (e.g., aminomethyl resin) to create a photolabile linker. The first N-Fmoc protected amino acid is then coupled to this linker. The peptide chain is elongated using standard Fmoc-SPPS protocols.[3] The final peptide is then cleaved from the resin using the photolysis protocol described above, yielding a C-terminally protected peptide fragment if side-chain protecting groups are left intact, or the fully deprotected peptide if photolysis is performed after TFA treatment.
Visualization of Key Chemical Transformations
Esterification Reaction:
References
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 79544-31-3 | FD70609 [biosynth.com]
- 12. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Caged Compounds Using (3,4-Dinitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in Biological Control
Caged compounds are powerful tools in the biological sciences, representing a class of molecules whose biological activity is temporarily inactivated by a covalently attached photolabile protecting group (PPG), often called a "caging group".[1] This chemical "cage" renders the active molecule inert until a pulse of light, typically in the near-UV range, cleaves the PPG and releases the biomolecule with high spatiotemporal precision. This technique of photorelease allows researchers to generate rapid concentration jumps of signaling molecules, drugs, or other effectors at a specific time and location, providing unparalleled control for studying dynamic biological processes.
The ideal caging group should possess several key characteristics:
-
Stability: It must be stable under physiological conditions (pH, temperature) to prevent premature release of the active molecule.[1]
-
Biological Inertness: Both the caged compound and the photolysis byproducts should be biologically inert and non-toxic.
-
Photochemical Efficiency: It should have a high extinction coefficient (ε) at a biologically compatible wavelength (typically >320 nm) and a high quantum yield (Φ) for efficient uncaging with minimal light exposure.
-
Rapid Release Kinetics: The "dark" chemical reactions following light absorption should be rapid to ensure that the release of the effector is faster than the biological process being studied.
Nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, are the most widely used class of PPGs due to their well-understood photochemistry and synthetic versatility.[2][3] This guide focuses on the use of a related but distinct caging agent: (3,4-dinitrophenyl)methanol . We will explore its unique photochemical properties, provide detailed protocols for its use in caging carboxylic acids, and discuss its potential applications and limitations.
The (3,4-Dinitrophenyl)methyl Group: A Mechanistic Perspective
While structurally similar to classic PPGs, the (3,4-dinitrophenyl)methyl group presents a distinct photochemical profile. The placement of the nitro groups relative to the benzylic carbon—one meta and one para—precludes the canonical intramolecular hydrogen abstraction mechanism that defines the photolysis of ortho-nitrobenzyl cages.[4][5]
Key Mechanistic Differences:
-
ortho-Nitrobenzyl Cages: Photolysis proceeds via an excited triplet state, followed by intramolecular hydrogen abstraction from the benzylic carbon by the ortho-nitro group. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[5] This mechanism is generally efficient and well-characterized.
-
meta- and para-Nitrobenzyl Cages: These compounds are often more photochemically stable.[6] When photolysis does occur, it typically proceeds through a different pathway, such as a photoredox reaction or photosolvolysis, which is often dependent on the solvent environment (e.g., requires aqueous solution) and may be less efficient.[1][4][6] The reaction can involve the formation of carbanion intermediates, which may have different reactivity profiles and byproduct formation compared to the ortho isomers.[4]
The presence of two electron-withdrawing nitro groups in (3,4-dinitrophenyl)methanol is expected to influence the electronic properties of the aromatic ring, potentially affecting the absorption spectrum and quantum yield.[7] Researchers using this caging group must be aware that its behavior will not directly mirror that of more common PPGs like DMNB or NPE.
Diagram: Comparative Photolysis Mechanisms
The following diagram illustrates the fundamental difference between the well-established ortho-nitrobenzyl photolysis pathway and the likely photosolvolysis pathway for a para-nitrobenzyl system like a (3,4-dinitrophenyl)methyl ester.
Caption: Contrasting photochemical pathways for ortho- vs. para-nitrobenzyl esters.
Application Note: Caging Carboxylic Acids with (3,4-Dinitrophenyl)methanol
This section provides a detailed protocol for the synthesis of a (3,4-dinitrophenyl)methyl ester from a generic carboxylic acid. This method is widely applicable to various bioactive molecules containing a carboxyl group, such as neurotransmitters, fatty acids, or drug candidates.
Principle of Synthesis
The synthesis is based on an esterification reaction between the carboxylic acid and (3,4-dinitrophenyl)methanol. Due to the steric hindrance and electronic properties of the alcohol, direct acid-catalyzed esterification is often inefficient. A more reliable method is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP) .[8][9]
The reaction proceeds as follows:
-
The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
DMAP attacks this intermediate, forming a still more reactive DMAP-acylated species.
-
The hydroxyl group of (3,4-dinitrophenyl)methanol performs a nucleophilic attack on the activated acyl group, forming the desired ester bond and releasing DMAP.
-
The byproduct of EDC is a water-soluble urea derivative, which facilitates purification.[10]
Materials and Equipment
-
Reactants:
-
Carboxylic acid of interest (1.0 eq)
-
(3,4-Dinitrophenyl)methanol (1.1 eq)
-
EDC hydrochloride (EDC·HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating).
-
Purification: Silica gel for column chromatography, thin-layer chromatography (TLC) plates, rotary evaporator.
-
Analytical: NMR spectrometer, mass spectrometer, HPLC system.
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of DNP-caged carboxylic acids.
Detailed Experimental Protocol: Esterification via EDC/DMAP Coupling
CRITICAL: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of EDC and intermediates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (3,4-dinitrophenyl)methanol (1.1 eq), and DMAP (0.2 eq).
-
Dissolve the components in a minimal amount of anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
Scientist's Note: Using a slight excess of the alcohol ensures complete consumption of the more valuable carboxylic acid. DMAP is a highly effective catalyst but can be difficult to remove; keeping it at catalytic levels (10-20 mol%) is crucial.[8]
-
-
Cooling and Reagent Addition:
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Add EDC·HCl (1.5 eq) to the cooled solution in small portions over 10 minutes.
-
Scientist's Note: Adding EDC at 0°C controls the initial exothermic reaction and minimizes side reactions. Adding it portion-wise prevents clumping and ensures gradual activation.[11]
-
-
Reaction Progression:
-
Maintain the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. The optimal time may vary depending on the steric hindrance of the substrates.[12]
-
Monitor the reaction's progress by TLC, observing the consumption of the starting carboxylic acid. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) and visualize with a UV lamp.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove residual DMAP and any unreacted EDC.
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid.
-
Brine (1x) to remove residual water.
-
-
Scientist's Note: These aqueous washes are critical for removing the bulk of the reagents and byproducts, simplifying the final purification step.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent.
-
Confirm the structure and assess the purity of the final DNP-caged ester using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% by HPLC for use in biological experiments.
-
Protocol: Photolytic Release and Analysis
-
Sample Preparation: Prepare a stock solution of the purified DNP-caged compound in a suitable solvent (e.g., DMSO for biological media). The final concentration for experiments will depend on the compound's photochemical properties and the biological system.
-
Light Source: Use a light source with output in the near-UV range (320-360 nm), such as a mercury arc lamp with appropriate filters or a dedicated UV LED.
-
Irradiation: Irradiate the sample for a defined period. Perform initial calibration experiments to determine the time required for a desired percentage of uncaging.
-
Analysis: Monitor the release of the free carboxylic acid and the disappearance of the caged compound using reverse-phase HPLC with a UV detector. The DNP-caged compound will have a strong UV absorbance due to the nitroaromatic chromophore.[13]
Data Summary & Troubleshooting
Table 1: Photochemical Properties of Representative Caging Groups
| Caging Group | Typical λmax (nm) | Quantum Yield (Φ) | Release Mechanism | Key Feature |
| (3,4-DNP)methyl | ~330-350 (Est.) | Likely Low (<0.1) | Photosolvolysis | para/meta-nitro system, potentially higher stability |
| NPE (o-Nitrobenzyl) | ~350 | ~0.5 | Intramolecular H-Abstraction | Classic, high efficiency |
| MNI (Nitroindolinyl) | ~350 | ~0.07 | Intramolecular H-Abstraction | Good two-photon cross-section |
| Coumarin | ~400-450 | ~0.2-0.3 | Photosolvolysis | Longer wavelength activation |
Note: Properties for (3,4-DNP)methyl are estimated based on related structures. Experimental validation is required.
Table 2: Troubleshooting Guide for Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet solvent/reagents deactivating EDC. 2. Insufficient reaction time. 3. Sterically hindered substrates. | 1. Use freshly distilled anhydrous solvents; dry reagents under vacuum. 2. Extend reaction time to 48h and monitor by TLC. 3. Increase temperature to 40°C; increase equivalents of EDC and DMAP.[8][12] |
| Multiple Byproducts | 1. Reaction temperature too high. 2. Self-coupling of the carboxylic acid (anhydride formation). | 1. Maintain 0°C during EDC addition and run at room temperature. 2. Ensure slow, portion-wise addition of EDC. |
| Difficulty in Purification | 1. Excess DMAP used. 2. Urea byproduct from EDC is not fully water-soluble. | 1. Use only 0.1-0.2 eq of DMAP; ensure thorough 1M HCl wash. 2. If DCC was used instead of EDC, filter the solid DCU byproduct before work-up. For EDC, washes should suffice. |
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - ACS Omega - Figshare [figshare.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. js.vnu.edu.vn [js.vnu.edu.vn]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: The 3,4-Dinitrobenzyl Group as a Photolabile Protecting Moiety for Carboxylic Acids
Introduction: The Strategic Imperative of Carboxylate Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious protection and deprotection of functional groups is a cornerstone of success. The carboxylic acid moiety, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent unwanted side reactions and ensure regioselective transformations. While numerous strategies exist for carboxylate protection, the demand for orthogonal methods—those that offer cleavage under highly specific and mild conditions—remains paramount.
Photolabile protecting groups (PPGs) represent an elegant solution, offering spatial and temporal control over deprotection through the application of light, a traceless reagent.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 3,4-dinitrobenzyl alcohol as a robust and efficient photolabile protecting group for carboxylic acids. The 3,4-dinitrobenzyl (DNB) ester is stable to a variety of reaction conditions, yet can be cleaved with high efficiency upon irradiation with UV light, liberating the free carboxylic acid and a benign byproduct.
The Scientific Rationale: Mechanism of Protection and Photolytic Deprotection
The protection of a carboxylic acid with this compound is typically achieved through an esterification reaction. Among the various methods, the Steglich esterification offers a mild and efficient route, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3][4][5]
The deprotection of the resulting 3,4-dinitrobenzyl ester is a photochemical process. While the precise mechanism for the 3,4-dinitro isomer is an extension of well-studied principles, it is fundamentally governed by the photochemistry of nitrobenzyl compounds. The process is analogous to a Norrish Type II reaction.[2] Upon absorption of a photon of appropriate wavelength, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement results in the cleavage of the ester bond, releasing the carboxylic acid and forming 3,4-dinitrosobenzaldehyde as a byproduct. The presence of two nitro groups is anticipated to influence the absorption characteristics and the efficiency of the photocleavage process.
Experimental Protocols
Part 1: Protection of a Carboxylic Acid via Steglich Esterification
This protocol describes a general method for the formation of a 3,4-dinitrobenzyl ester from a generic carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,4-dinitrobenzyl ester.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as DCC is sensitive to moisture and will react with water to form DCU, reducing the efficiency of the esterification.[6]
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate with the activated carboxylic acid.[3][4] This is particularly important for sterically hindered substrates.
-
Low Temperature Addition of DCC: DCC is added at 0 °C to control the exothermic reaction and minimize the formation of N-acylurea, a common side product.[5]
-
Aqueous Workup: The acid and base washes are performed to remove any unreacted starting materials and DMAP.
Part 2: Photolytic Deprotection of the 3,4-Dinitrobenzyl Ester
This protocol outlines the general procedure for the cleavage of the 3,4-dinitrobenzyl protecting group to regenerate the carboxylic acid.
Materials:
-
3,4-Dinitrobenzyl ester (1.0 eq)
-
Acetonitrile (or other suitable UV-transparent solvent)
-
Preparative TLC or HPLC system for purification
Instrumentation:
-
UV photoreactor equipped with a lamp emitting in the appropriate wavelength range (e.g., 254 nm or a broad-spectrum mercury lamp).
-
Quartz reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the 3,4-dinitrobenzyl ester in a suitable UV-transparent solvent, such as acetonitrile, in a quartz reaction vessel. The concentration should be optimized for the specific substrate and reactor geometry, but a starting point of 0.01-0.05 M is recommended.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the protecting group.
-
Irradiate the solution with a suitable UV lamp. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product, containing the deprotected carboxylic acid and the 3,4-dinitrosobenzaldehyde byproduct, can be purified by standard techniques such as preparative TLC, column chromatography, or HPLC.
Causality Behind Experimental Choices:
-
UV-Transparent Solvent: The choice of solvent is crucial to ensure that the solvent itself does not absorb a significant amount of light at the irradiation wavelength, which would reduce the efficiency of the photolysis.
-
Inert Atmosphere: Removing oxygen is important as it can act as a quencher for the excited triplet state of the nitrobenzyl chromophore, leading to lower deprotection yields.
Data Presentation
| Parameter | Protection (Steglich Esterification) | Deprotection (Photolysis) |
| Reagents | Carboxylic acid, this compound, DCC, DMAP | 3,4-Dinitrobenzyl ester |
| Solvent | Anhydrous Dichloromethane | Acetonitrile (or other UV-transparent solvent) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | Varies (monitor by TLC/HPLC) |
| Typical Yields | Good to excellent | Good to excellent |
| Byproducts | Dicyclohexylurea | 3,4-Dinitrosobenzaldehyde |
Visualization of Workflows
Protection Workflow
Caption: Steglich esterification for carboxylate protection.
Deprotection Workflow
Caption: Photolytic deprotection of the 3,4-dinitrobenzyl ester.
Conclusion
The use of this compound as a photolabile protecting group for carboxylic acids offers a valuable and orthogonal strategy for complex organic synthesis. The protection is achieved under mild conditions using the well-established Steglich esterification, and the deprotection is triggered by UV light, avoiding the need for harsh chemical reagents. This methodology provides researchers, particularly in the fields of medicinal chemistry and drug development, with a powerful tool for the strategic manipulation of carboxylic acid functionality. Further optimization of the photolysis conditions, including a detailed study of the quantum yield and the effect of substituents on the photolytic efficiency, would be a valuable area for future investigation.
References
- 1. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Optimizing Mobile Phase Composition for the Chromatographic Separation of 3,4-Dinitrobenzyl Alcohol Derivatives
Abstract
This comprehensive guide provides a detailed framework for developing and optimizing mobile phase compositions for the separation of 3,4-Dinitrobenzyl alcohol and its derivatives. Primarily targeting researchers in pharmaceuticals and analytical chemistry, this document elucidates the underlying principles of chromatographic separation for polar, nitroaromatic compounds. It offers robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and general guidance for Thin-Layer Chromatography (TLC), underpinned by scientific rationale and field-proven insights. The methodologies are designed to be self-validating, ensuring reproducible and accurate results.
Introduction: The Analytical Challenge of this compound Derivatives
This compound is a polar aromatic compound characterized by a benzene ring substituted with two nitro groups and a hydroxymethyl group.[1][2] Its derivatives, often synthesized to modify its biological activity or to act as protecting groups in organic synthesis, retain significant polarity and UV-absorptivity, making them ideal candidates for liquid chromatography with UV detection.
The primary analytical challenge lies in the subtle differences in polarity among various derivatives. For instance, ester or ether derivatives formed at the benzylic alcohol will exhibit distinct hydrophobic characteristics based on the nature of the appended functional group. Effective separation, therefore, hinges on the precise manipulation of the mobile phase to exploit these small physicochemical differences. This guide will focus on reversed-phase HPLC as the primary separation modality due to its wide applicability and success in separating similar nitroaromatic compounds.[3][4][5]
Core Principles: Mobile Phase Selection and Causality
The selection of a mobile phase is not arbitrary; it is a scientifically driven process aimed at controlling the partitioning of an analyte between the stationary phase and the mobile phase. For polar molecules like this compound derivatives on a non-polar stationary phase (e.g., C18), the mobile phase is typically a polar solvent system.
The Role of Polarity and Organic Modifiers
In reversed-phase chromatography, a more polar mobile phase leads to stronger retention of non-polar analytes, while a less polar (higher organic content) mobile phase accelerates their elution. The key is to find a balance that provides adequate retention for separation without excessive run times.
-
Water: The primary polar component of the mobile phase.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common. ACN is often preferred for its lower viscosity and superior UV transparency.[6] Methanol, being more polar, can offer different selectivity for certain compounds. The choice between ACN and MeOH can significantly impact the resolution of closely related derivatives.
The Critical Impact of pH and Buffering
While this compound itself does not have a readily ionizable group in the typical chromatographic pH range, its derivatives might. For instance, a derivative containing a carboxylic acid or an amine moiety will have its retention behavior dramatically influenced by the mobile phase pH.[6][7]
-
Mechanism: Controlling the pH ensures a consistent ionization state for the analyte. For acidic compounds, a pH well below the pKa will keep them in their neutral, more retained form. For basic compounds, a pH well above the pKa will achieve the same.
-
Additives: Formic acid (0.1%) or ammonium formate are commonly used to control pH and improve peak shape by minimizing undesirable interactions with the stationary phase.[4]
Stationary Phase Considerations
The choice of stationary phase complements the mobile phase. For nitroaromatic compounds, both C18 and Phenyl-Hexyl columns have proven effective.[8]
-
C18 Columns: Offer general-purpose hydrophobic interactions.
-
Phenyl-Hexyl Columns: Provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic analytes.[8] This can be particularly useful for separating isomers or derivatives with similar hydrophobicity.
Experimental Protocols: HPLC Method Development
This section provides a detailed, step-by-step protocol for developing a robust HPLC method for the separation of a hypothetical mixture of this compound and two of its derivatives (an acetate ester and a benzoate ester).
Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Columns: C18, 5 µm, 4.6 x 150 mm; Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and water.
-
Additives: Formic acid (reagent grade).
-
Analytes: this compound, 3,4-Dinitrobenzyl acetate, and 3,4-Dinitrobenzyl benzoate (synthesized and purified in-house or from a commercial source).
Analyte Properties (for Method Design)
A summary of the analyte properties is crucial for predicting their chromatographic behavior.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Polarity |
| This compound | 198.13[1][2] | 0.963[9] | High |
| 3,4-Dinitrobenzyl acetate | 240.17 | ~1.5 | Medium |
| 3,4-Dinitrobenzyl benzoate | 302.24 | ~2.8 | Low |
Note: LogP values for derivatives are estimations to illustrate the expected decrease in polarity.
Workflow for Method Development
The following diagram illustrates the logical flow for developing and optimizing the separation method.
Caption: HPLC Method Development Workflow.
Step-by-Step Protocol
Step 1: Initial Scouting Gradient
-
Prepare Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Prepare Sample: Dissolve the mixture of the three analytes in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 100 µg/mL each.
-
Set HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Run a Broad Gradient:
-
Time (min) | %B
-
--- | ---
-
0 | 10
-
20 | 90
-
25 | 90
-
25.1 | 10
-
30 | 10
-
-
Analyze the Chromatogram: Identify the retention times of the three compounds. The expected elution order is this compound, followed by the acetate, and then the benzoate derivative, due to increasing hydrophobicity.
Step 2: Gradient Optimization
-
Based on the scouting run, narrow the gradient to focus on the elution window of the analytes. For example, if the compounds elute between 10 and 15 minutes in the scouting run (corresponding to 40-60% B), a new gradient can be designed:
-
Time (min) | %B
-
--- | ---
-
0 | 35
-
15 | 65
-
17 | 65
-
17.1 | 35
-
22 | 35
-
-
Evaluate Resolution: Assess the resolution between the critical pair (likely the alcohol and the acetate derivative). The goal is a resolution (Rs) value > 1.5.
Step 3: Organic Modifier and Column Evaluation (If Necessary)
-
If co-elution or poor peak shape persists, repeat the optimized gradient from Step 2 with Methanol as Mobile Phase B. Compare the selectivity and resolution.
-
If separation is still challenging, switch to the Phenyl-Hexyl column and repeat the optimized gradients with both Acetonitrile and Methanol. The π-π interactions may provide the necessary selectivity to resolve the compounds.[8]
Thin-Layer Chromatography (TLC) Considerations
TLC is an excellent tool for rapid screening of reaction progress or fraction analysis during purification. The principles of mobile phase selection are similar to HPLC, but the technique operates under normal-phase conditions (polar stationary phase, non-polar mobile phase) more frequently.
-
Stationary Phase: Silica gel is the most common.
-
Mobile Phase Systems: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is typically used. The ratio is adjusted to achieve Rf values between 0.2 and 0.8 for the compounds of interest.
-
Protocol:
-
Start with a moderately polar mobile phase, for example, 70:30 Hexane:Ethyl Acetate.
-
Spot the analyte mixture on the TLC plate and develop it in a chamber saturated with the mobile phase vapor.
-
Visualize the spots under UV light (nitroaromatics are strong UV absorbers).
-
If the Rf values are too low (compounds are strongly retained), increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate. If they are too high, decrease the polarity.
-
Troubleshooting and Advanced Insights
| Problem | Probable Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) to the mobile phase to suppress silanol activity.[9] |
| Poor Resolution | Insufficient selectivity between analytes. | 1. Optimize the gradient steepness. 2. Switch the organic modifier (ACN to MeOH or vice-versa). 3. Try a different column chemistry (e.g., Phenyl-Hexyl).[8] |
| Co-elution of Isomers | Very similar physicochemical properties. | Utilize a Phenyl-Hexyl column to exploit π-π interactions for enhanced selectivity.[8] Consider using a lower temperature to enhance small differences in interaction energies. |
| Baseline Noise | Contaminated mobile phase or detector issues. | Filter all mobile phases before use. Ensure proper degassing of the mobile phase.[6] |
Conclusion
The successful separation of this compound and its derivatives is a systematic process that relies on a fundamental understanding of chromatographic principles. By carefully selecting the stationary phase and optimizing the mobile phase composition—specifically the organic modifier, its concentration, and the pH—researchers can achieve baseline resolution and accurate quantification. The protocols outlined in this guide provide a robust starting point for method development, emphasizing a logical, step-by-step approach to achieving high-quality chromatographic data.
References
- 1. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79544-31-3 | FD70609 [biosynth.com]
- 3. epa.gov [epa.gov]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. separationmethods.com [separationmethods.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Use of 3,4-Dinitrobenzyl Alcohol as a Versatile Synthetic Intermediate in Pharmaceutical Research
Abstract
The 3,4-dinitrobenzyl functional group is a valuable moiety in contemporary pharmaceutical research and drug development. Its unique electronic properties, arising from the presence of two nitro groups on the aromatic ring, render it a versatile synthetic handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of 3,4-Dinitrobenzyl alcohol as a key intermediate. We will explore its application as a photolabile protecting group and provide a comprehensive, step-by-step protocol for its conversion into a more advanced synthetic building block, 3,4-dinitrobenzyl propargyl ether. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique reactivity of this compound in their synthetic strategies.
Introduction: The Significance of the 3,4-Dinitrobenzyl Moiety in Medicinal Chemistry
The substitution pattern of an aromatic ring profoundly influences its chemical reactivity and biological activity. The 3,4-dinitrobenzyl scaffold is of particular interest in pharmaceutical sciences for two primary reasons:
-
Modulation of Bioactivity: The presence of two electron-withdrawing nitro groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. This has been leveraged in the design of various therapeutic agents. For instance, the related 3,5-dinitrobenzyl moiety has been identified as a critical component in a class of potent antitubercular agents[1]. While direct applications of the 3,4-dinitro isomer are less commonly reported, its structural similarity suggests potential for exploration in analogous therapeutic areas.
-
Photolabile Protecting Group Chemistry: The 2-nitrobenzyl group and its derivatives are arguably the most widely utilized class of photolabile protecting groups (PPGs) in chemistry and biology[1][2]. These groups can be cleaved with high spatial and temporal control using light, typically in the UV range. This "caging" and "uncaging" strategy is invaluable in studying dynamic biological processes and for targeted drug delivery[3][4]. The 3,4-dinitrobenzyl group, while less common than the 2-nitro isomer, also possesses the necessary chromophore for photo-cleavage and offers an alternative with potentially different photolytic properties.
This guide will focus on a practical synthetic transformation of this compound, demonstrating its utility as a building block for more complex pharmaceutical intermediates.
Core Application: Synthesis of 3,4-Dinitrobenzyl Propargyl Ether
The introduction of a terminal alkyne functionality, such as a propargyl group, onto a molecule is a highly valuable synthetic transformation. The resulting propargyl ether is a versatile intermediate that can participate in a wide array of subsequent reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is extensively used in drug discovery for the rapid and efficient synthesis of compound libraries and bioconjugation.
The following section provides a detailed protocol for the synthesis of 3,4-dinitrobenzyl propargyl ether from this compound.
Reaction Scheme and Mechanism
The synthesis of 3,4-dinitrobenzyl propargyl ether proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl group of this compound is deprotonated by a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with propargyl bromide to form the desired ether.
Caption: General reaction scheme for the synthesis of 3,4-dinitrobenzyl propargyl ether.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound (C₇H₆N₂O₅, MW: 198.13 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 5.05 mmol).
-
Add anhydrous THF (20 mL) and stir until the alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.06 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Causality Note: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide. The excess is used to ensure complete reaction. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a yellow-orange precipitate of the alkoxide may be observed.
-
-
Alkylation:
-
Slowly add propargyl bromide (80% solution in toluene, 0.67 mL, 6.06 mmol, 1.2 equivalents) to the reaction mixture at 0 °C via syringe.
-
Causality Note: Propargyl bromide is the electrophile that is attacked by the nucleophilic alkoxide. The slow addition helps to control the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes). The product should have a higher Rf value than the starting alcohol.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) to destroy any unreacted NaH.
-
Causality Note: Quenching with a mild proton source like NH₄Cl is a standard procedure to safely neutralize the highly reactive sodium hydride.
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3,4-dinitrobenzyl propargyl ether as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 70-85% |
| Molecular Formula | C₁₀H₈N₂O₅ |
| Molecular Weight | 236.18 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (d, 1H), 8.00 (dd, 1H), 7.75 (d, 1H), 4.90 (s, 2H), 4.30 (d, 2H), 2.55 (t, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 142.0, 139.0, 128.0, 122.0, 118.0, 78.0, 76.0, 70.0, 58.0. |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 3,4-dinitrobenzyl propargyl ether.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection.
-
Sodium Hydride (NaH): Flammable solid, which in contact with water releases flammable gases. Handle under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but care must still be taken.
-
Propargyl Bromide: Toxic and lachrymatory. Handle with extreme care in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility extends from being a core scaffold for building bioactive molecules to its potential application in photolabile protecting group strategies. The protocol provided herein for the synthesis of 3,4-dinitrobenzyl propargyl ether demonstrates a straightforward and efficient method for converting this alcohol into a more advanced intermediate, ready for further elaboration using powerful synthetic methodologies like click chemistry. By understanding the reactivity and handling of this compound, researchers can unlock its potential in the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for 3,4-Dinitrobenzyl Alcohol HPLC Separation
Welcome to the Technical Support Center for the HPLC analysis of 3,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have structured this resource to address the practical challenges you may encounter, ensuring scientific integrity and logical problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the HPLC separation of this compound?
For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective approach.[1][2] The analyte, being moderately polar due to the presence of nitro and alcohol functional groups, interacts well with non-polar stationary phases like C18 or C8.[2][3]
A typical starting mobile phase consists of a mixture of acetonitrile (MeCN) and water.[4] An acidic modifier, such as phosphoric acid or formic acid, is often added to improve peak shape and ensure reproducible retention times by minimizing interactions with residual silanols on the silica-based stationary phase.[4][5]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled at 30°C |
Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
The choice between acetonitrile (MeCN) and methanol as the organic modifier in your mobile phase can significantly impact the selectivity and efficiency of your separation.[6]
-
Acetonitrile (MeCN): Generally, MeCN is a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times.[6] It also has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detecting compounds at low wavelengths.[7]
-
Methanol (MeOH): Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[6][8] For some compounds, this can lead to better resolution from impurities. However, methanol/water mixtures are more viscous, which can increase system pressure.[9]
In practice, a scouting gradient with both solvents can reveal which provides the optimal separation for your specific sample matrix.
Q3: Is pH control of the mobile phase critical for this compound analysis?
While this compound is a neutral molecule and does not ionize with changes in pH, maintaining a consistent and appropriate pH is crucial for method robustness.[6] Most silica-based reversed-phase columns are stable within a pH range of 2 to 8.[5] Operating at a low pH (around 2.5-3.5) is generally recommended to suppress the ionization of residual silanol groups on the stationary phase surface.[10] This minimizes secondary interactions that can lead to peak tailing and improves peak shape and reproducibility.
Q4: When should I consider using a gradient elution method?
An isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time with good resolution.[11] However, a gradient elution, where the mobile phase composition is changed during the run, is beneficial in several scenarios:[11][12]
-
Complex Samples: When your sample contains compounds with a wide range of polarities.
-
Improved Peak Shape: To obtain sharper peaks for late-eluting components.
-
Reduced Analysis Time: To decrease the overall run time by increasing the solvent strength to elute strongly retained compounds more quickly.[3]
A typical gradient for this analysis would start with a higher percentage of water and gradually increase the percentage of acetonitrile or methanol.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing logical steps to diagnose and resolve the problem.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The peak for this compound is asymmetrical, with a tail or a front.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is a common cause of peak tailing for polar analytes.[5]
-
Solution: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress silanol activity.[4] Consider using a column with a base-deactivated stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure the injection volume is small.
-
-
Column Void or Contamination: A void at the column inlet or contamination can disrupt the flow path, leading to distorted peaks.[13]
-
Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.
-
-
Problem 2: Unstable or Drifting Retention Times
-
Symptom: The retention time for this compound varies between injections or over a sequence.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.[14]
-
Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte retention.[14]
-
Solution: Use a column thermostat to maintain a constant temperature.
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will cause retention time to fluctuate.[15]
-
Solution: Check for leaks in the system. Perform a pump flow rate accuracy test.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, will lead to unstable retention times.[17]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.
-
-
Problem 3: High System Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal for the given method.
-
Potential Causes & Solutions:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[13]
-
Solution: Use an in-line filter to protect the column. You can also try back-flushing the column at a low flow rate to dislodge particulates.
-
-
Precipitation in the System: If buffer salts are used, they can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure the buffer concentration is appropriate and soluble in the entire mobile phase range. When switching from a buffered mobile phase to a high organic wash, flush the system with a mixture of water and organic solvent (without buffer) first.[18]
-
-
Blockage in Tubing or Injector: A blockage anywhere in the flow path can cause high pressure.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile:Water with Formic Acid)
This protocol describes the preparation of 1 L of a 50:50 (v/v) Acetonitrile:Water mobile phase with 0.1% Formic Acid.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
500 mL Graduated Cylinder
-
1 L Glass Reservoir Bottle
Procedure:
-
Measure 500 mL of HPLC-grade water using a clean graduated cylinder and pour it into the 1 L reservoir bottle.
-
Measure 500 mL of HPLC-grade acetonitrile using a clean graduated cylinder and add it to the water in the reservoir bottle.
-
Pipette 1.0 mL of formic acid into the acetonitrile/water mixture.
-
Cap the reservoir bottle and swirl gently but thoroughly to mix the components.
-
Degas the mobile phase for 15-20 minutes using an ultrasonicator or by helium sparging.
-
Label the bottle clearly with the composition and date of preparation.
Protocol 2: Scouting Gradient for Method Development
This protocol outlines a generic scouting gradient to determine the optimal mobile phase composition.
System Setup:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This broad gradient will help in identifying the approximate elution conditions for this compound and any impurities, which can then be used to develop a more optimized isocratic or gradient method.[10]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. uhplcs.com [uhplcs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. scielo.br [scielo.br]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. jetir.org [jetir.org]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. hplc.eu [hplc.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-to-Z Guide for Dinitrobenzyl Alcohol Isomer Resolution in RP-HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for resolving dinitrobenzyl alcohol (DNBA) isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As positional isomers, DNBA variants (e.g., 2,4-DNBA, 3,4-DNBA, and 3,5-DNBA) present a significant chromatographic challenge due to their nearly identical chemical properties.[1] This resource offers a structured, causality-driven approach to method development and optimization.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses specific, common problems encountered during the separation of dinitrobenzyl alcohol isomers.
Question: Why am I seeing poor resolution or complete co-elution of my dinitrobenzyl alcohol isomers?
Answer:
Poor resolution of DNBA isomers is a common challenge stemming from their structural similarity.[2] The resolution of any two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k').[3] Co-elution indicates that one or more of these factors are suboptimal for your specific analytes.
-
Insufficient Selectivity (α): This is the most probable cause. Selectivity is a measure of the differential interaction of the isomers with the stationary and mobile phases. Since DNBA isomers have very similar hydrophobicity, a standard C18 column may not provide enough unique interactions to distinguish between them. The subtle differences in the positions of the nitro groups affect the overall dipole moment and electron distribution of the molecules, which must be exploited for separation.
-
Low Column Efficiency (N): If your peaks are broad, it will be difficult to resolve two closely eluting compounds.[4] Column efficiency is related to the number of theoretical plates, which is influenced by column length, particle size, and flow rate.
-
Inadequate Retention (k'): If the isomers are eluting too quickly (low k'), they do not have sufficient time to interact with the stationary phase, leading to poor separation.[5]
Question: My chromatogram shows a single peak, but I suspect co-elution. How can I confirm this?
Answer:
Visual inspection of a symmetrical peak is not always sufficient to rule out co-elution.[5] Here are two robust methods to confirm peak purity:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector acquires full UV-Vis spectra across the entire peak.[5] The peak purity analysis software can compare the spectra at the upslope, apex, and downslope of the peak. If the spectra are not identical, it indicates the presence of more than one component.[5][6]
-
Couple HPLC with Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. While DNBA isomers have the same molecular weight, subtle fragmentation differences might be observed. More definitively, if you can achieve even slight separation, the MS data will show the same m/z at slightly different retention times.
Frequently Asked Questions (FAQs)
This section covers broader topics and provides foundational knowledge for method development.
Question: What is the best starting point for developing a separation method for dinitrobenzyl alcohol isomers?
Answer:
A systematic approach to method development is crucial for complex separations like isomers.[7][8] Here is a recommended starting point:
Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl or Cyano (CN) phase, 150 x 4.6 mm, 3.5 µm | These stationary phases offer alternative selectivities to the standard C18 by providing π-π interactions, which can be highly effective for separating aromatic and nitroaromatic compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of any residual silanol groups on the stationary phase, leading to better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency.[9] |
| Gradient | 10-90% B over 20 minutes | A broad "scouting" gradient helps to determine the approximate elution conditions for the isomers.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A good starting point that can be optimized later. |
| Detection | UV at 254 nm | Dinitrobenzyl alcohol has strong UV absorbance. |
This starting method provides a robust platform for further optimization.
Question: How can I systematically optimize my method to improve the resolution of DNBA isomers?
Answer:
Once you have initial results from your scouting gradient, you can proceed with a logical optimization strategy. The goal is to manipulate the selectivity (α) and efficiency (N) of your separation.
Step-by-Step Optimization Protocol:
-
Optimize the Organic Modifier:
-
Change the Solvent: If acetonitrile does not provide adequate separation, switch to methanol.[10] Methanol has different solvent properties and can alter the selectivity of the separation for aromatic compounds.[10] You can also try mixtures of acetonitrile and methanol.
-
Adjust the Gradient Slope: Once you know the approximate %B at which your isomers elute, you can run a shallower gradient in that region.[11] For example, if the isomers elute between 30-40% ACN, try a gradient of 25-45% ACN over a longer period. This increases the separation time between the peaks.
-
-
Modify the Stationary Phase:
-
Adjust the Column Temperature:
-
Temperature can significantly affect selectivity.[13] Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). An increase in temperature generally decreases retention time but can sometimes improve or worsen resolution.[13][14] Lower temperatures may sometimes enhance separation.[15][16]
-
-
Increase Column Efficiency:
-
Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and can improve resolution, although it will also increase backpressure and run time.[2]
-
Use Smaller Particle Size Columns: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will dramatically increase efficiency and resolution.[4]
-
Below is a DOT script that visualizes this optimization workflow.
Caption: A workflow for troubleshooting poor HPLC resolution of dinitrobenzyl alcohol isomers.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. mastelf.com [mastelf.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving high backpressure issues when analyzing 3,4-Dinitrobenzyl alcohol
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering high backpressure issues during the HPLC analysis of 3,4-Dinitrobenzyl alcohol. As your Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to diagnose and resolve these challenges effectively, ensuring the integrity and efficiency of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is considered "high backpressure" and what are its initial indicators when analyzing this compound?
A1: High backpressure is a relative term, defined as a significant and sustained increase above the normal operating pressure established for your specific method and system.[1][2] It is one of the most immediate indicators of a problem within your HPLC system.[3]
Primary Indicators:
-
Sudden or Gradual Pressure Increase: The most obvious sign is the pressure reading on your pump display climbing significantly above its typical, stable value for a given method.[3][4][5] A sudden spike often points to a major blockage, while a gradual increase may suggest a slow accumulation of contaminants.[4]
-
System Alarms: Modern HPLC systems are equipped with pressure limits that, when exceeded, will halt the run and trigger an error message to prevent damage.[5]
-
Chromatographic Anomalies: High pressure is often accompanied by deteriorating peak shapes (e.g., broadening or splitting), shifts in retention times, and an unstable baseline.[4] These issues indicate that the flow path is obstructed, compromising the separation efficiency.
It is crucial to maintain a logbook for each column and method, recording the initial pressure with a new column and the pressure at the start of each analytical batch.[5] This baseline data is invaluable for quickly identifying when a deviation becomes a problem.[1]
Q2: My system pressure is high. How do I systematically determine if the problem is with the HPLC system or the column itself?
A2: A logical, stepwise approach is essential to quickly isolate the source of the high pressure without resorting to guesswork. The first and most critical step is to differentiate between a system blockage and a column blockage.
Experimental Protocol: Isolating the Source of High Backpressure
-
Record the Abnormal Pressure: Note the current high-pressure reading with the column in line and the pump running under your method's flow rate and mobile phase conditions.
-
Stop the Pump: Safely stop the solvent flow.
-
Bypass the Column: Carefully disconnect the tubing from the column inlet and outlet. Use a high-pressure union to connect the injector outlet directly to the detector inlet.
-
Measure System Pressure: Restart the pump at the same flow rate. Observe the pressure reading. This value represents your "system-only" pressure.[1][2]
-
Analyze the Result:
-
If the pressure returns to a normal, low level (typically <20 bar, depending on tubing dimensions): The blockage is within your HPLC column. Proceed to Q3.
-
If the pressure remains high: The blockage is located somewhere in the HPLC system before the column (e.g., tubing, injector, inline filter). Proceed to Q4.
-
This diagnostic workflow is visualized below.
Caption: Initial diagnostic workflow to isolate high backpressure.
Q3: The high pressure is localized to my column. What are the likely causes related to this compound, and how do I fix it?
A3: If the column is the source, the issue is almost always a blockage at the column inlet, either from particulate matter or analyte precipitation.
Cause 1: Analyte Precipitation The chemical structure of this compound makes it susceptible to precipitation under certain conditions. A common mistake is dissolving the sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase of a reversed-phase method.[6] When the sample plug hits the highly aqueous mobile phase at the column head, the analyte can crash out of solution, forming a precipitate that clogs the inlet frit.[7][8]
-
Solution: Optimize Sample Diluent
-
Primary Recommendation: Always attempt to dissolve your this compound standard and samples in the initial mobile phase composition of your gradient. This ensures perfect miscibility and prevents precipitation upon injection.
-
Alternative: If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. You may need to inject a larger volume of a more dilute sample.
-
Cause 2: Particulate Contamination Particulates from your sample matrix or from the wear and tear of system components (like pump seals) can accumulate on the column's inlet frit, causing a blockage.[2][9]
-
Solution: Column Backflushing Backflushing can often dislodge particulates from the inlet frit.
Experimental Protocol: HPLC Column Backflush
-
Stop the Pump and Disconnect: Stop the solvent flow. Disconnect the column from both the injector and the detector. This is a critical step to prevent flushing contaminants into your detector. [5][10]
-
Reverse the Column: Connect the outlet end of the column to the injector.
-
Flush to Waste: Direct the inlet end of the column into a waste beaker.
-
Low Flow Rate Wash: Begin pumping a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for a reversed-phase column) at a low flow rate (e.g., 0.1-0.2 mL/min).[7]
-
Gradual Flow Increase: Slowly increase the flow rate, but do not exceed 50% of the column's maximum recommended pressure.
-
Monitor Pressure: If the procedure is successful, you should see the pressure gradually decrease.
-
Re-equilibrate: Once the pressure has stabilized at a lower level, stop the pump, reinstall the column in the correct flow direction, and thoroughly equilibrate with your mobile phase before use.
-
Cause 3: Mobile Phase Precipitation If using buffered mobile phases, a rapid gradient to a high percentage of organic solvent (especially acetonitrile) can cause the buffer salts to precipitate within the column.[1][7][11]
-
Solution: Mobile Phase Management
-
Ensure your chosen buffer is soluble across the entire gradient range.
-
Consider reducing the buffer concentration if high organic percentages are required.[11]
-
If backflushing does not resolve the issue, the inlet frit may need to be replaced (refer to the column manufacturer's instructions) or the column may be permanently damaged.[10]
Q4: The high pressure is in my HPLC system (pre-column). What are the common culprits and troubleshooting steps?
A4: A system-related blockage requires a systematic process of elimination, working backward from the column.[12]
Troubleshooting Protocol: Locating a System Blockage
-
Confirm System Pressure: With the column bypassed (as in Q2), confirm the high system pressure.
-
Isolate Injector-to-Column Tubing: Disconnect the tubing that runs from the injector to the column and restart the pump. If the pressure drops, this piece of tubing is clogged and should be replaced.
-
Isolate the Injector: If pressure is still high, the blockage may be in the injector loop or rotor seal.[10] Disconnect the line from the pump to the injector. If the pressure drops, the injector is the source. Consult your instrument manual for cleaning or maintenance procedures.[13]
-
Check Inline Filters and Guard Columns: Any inline filters or guard columns are common sources of blockage and should be inspected and replaced regularly.[9][14]
-
Inspect Pump Components: If all other components have been cleared, the issue could lie with a clogged pump filter or check valve.[10]
The table below summarizes common system blockages.
| Component | Common Cause of Blockage | Solution |
| Guard Column | Accumulation of sample particulates.[9] | Replace the guard column cartridge. This is a disposable part designed to protect the analytical column.[12] |
| Inline Filter | Trapping of fine debris from mobile phase or pump seals.[14] | Replace the filter frit. |
| Tubing | Kinked tubing or precipitation of sample/buffer.[1] | Replace the affected tubing. Attempting to clear it is often unsuccessful. |
| Injector | Particulate matter clogging the sample loop or rotor seal.[10] | Flush the injector with a strong solvent in both LOAD and INJECT positions. If this fails, follow the manufacturer's maintenance guide.[10] |
| Pump Frit/Filter | Debris from unfiltered mobile phase.[10] | Remove and sonicate the filter in an appropriate solvent, or replace it. |
Q5: How can I prevent high backpressure issues from recurring in my this compound analysis?
A5: Proactive prevention is the most effective strategy. A robust preventative maintenance routine will save significant time and protect your valuable columns and instrumentation.
Key Preventative Measures:
-
Sample and Mobile Phase Filtration: This is the most critical step. Always filter samples and mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates before they enter the system.[4][7]
-
Use Guard Columns/Inline Filters: These are sacrificial components that are far cheaper and easier to replace than an analytical column.[5][9][14] They act as the first line of defense against contaminants.
-
Proper Solvent Management: Use only high-purity, HPLC-grade solvents.[1] For aqueous mobile phases, prepare them fresh daily and consider adding a small percentage (5-10%) of organic solvent to inhibit microbial growth, which can be a major source of clogging.[6][7]
-
Ensure Sample Solubility: As detailed in Q3, always dissolve your this compound sample in a solvent that is miscible with your mobile phase, ideally the mobile phase itself.[6]
-
Systematic Shutdown: After analysis, flush the column and system with a strong, non-buffered solvent to remove any adsorbed sample components and prevent salt precipitation.
Caption: A daily preventative maintenance workflow for HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Diagnosing and Preventing High Back Pressure in LC Systems [discover.restek.com]
- 3. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common cause of excessive back pressure in HPLC columns - FAQ [mtc-usa.com]
- 10. nacalai.com [nacalai.com]
- 11. Preventing and Fixing a Clogged HPLC Column: Key Insights | Separation Science [sepscience.com]
- 12. silicycle.com [silicycle.com]
- 13. filtrous.com [filtrous.com]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting Baseline Drift in the Gradient Elution of 3,4-Dinitrobenzyl Alcohol
Welcome to the technical support center for the analysis of 3,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline drift issues encountered during gradient elution HPLC analysis. By understanding the underlying causes of these issues, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in HPLC, and why is it a problem?
Baseline drift is a gradual, often consistent, upward or downward slope of the baseline in a chromatogram. In gradient elution, this is a common issue that can obscure small peaks, lead to inaccurate peak integration, and ultimately compromise the quantitative accuracy and sensitivity of the analysis.
Q2: Why is baseline drift particularly common in the gradient elution of nitroaromatic compounds like this compound?
Gradient elution involves changing the mobile phase composition over time. Nitroaromatic compounds are often analyzed using UV detection, and the mobile phase components themselves can have different UV absorbances at the analytical wavelength. As the proportion of the organic solvent changes during the gradient, the background absorbance of the mobile phase can shift, causing the baseline to drift.[1][2][3]
Q3: What are the primary causes of baseline drift in this specific application?
The most common culprits for baseline drift when analyzing this compound with gradient elution are:
-
Mismatched Mobile Phase Absorbance: A significant difference in the UV absorbance of your aqueous and organic mobile phase components at the detection wavelength.
-
Mobile Phase Contamination or Degradation: Using low-quality solvents, contaminated additives, or mobile phases that have degraded over time.
-
Temperature Fluctuations: Inconsistent temperature of the column or mobile phase can lead to refractive index changes and baseline instability.[1]
-
Column Equilibration Issues: Insufficient time for the column to equilibrate to the initial gradient conditions before injection.
-
System Contamination: Buildup of contaminants in the HPLC system, including the pump, injector, tubing, or detector flow cell.[1]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of baseline drift in your analysis of this compound.
Problem 1: Upward or Downward Sloping Baseline Throughout the Gradient
This is the most common manifestation of baseline drift and is often related to the mobile phase composition and detection settings.
A. Mismatched UV Absorbance of Mobile Phase Components
-
Causality: In a typical reversed-phase gradient for nitroaromatic compounds, the mobile phase transitions from a high percentage of aqueous solvent (e.g., water with a buffer or acid) to a high percentage of organic solvent (e.g., acetonitrile or methanol). If the organic solvent has a higher UV absorbance at the detection wavelength than the aqueous phase, an upward baseline drift will occur as the gradient progresses. Conversely, a lower absorbance will cause a downward drift.[3]
-
Troubleshooting Steps:
-
Mobile Phase Absorbance Balancing:
-
Concept: To counteract the drift, you can add a small amount of a UV-absorbing compound to the weaker solvent (typically the aqueous phase) to match the absorbance of the stronger organic solvent at the detection wavelength.[1][2]
-
Practical Protocol:
-
Fill two matched quartz cuvettes, one with your aqueous mobile phase (Solvent A) and the other with your organic mobile phase (Solvent B).
-
Using a UV-Vis spectrophotometer, measure the absorbance of both solvents at your analytical wavelength.
-
If Solvent B has a higher absorbance, incrementally add a UV-absorbing additive to Solvent A until its absorbance matches that of Solvent B. A common choice for this purpose is a low concentration of the organic solvent itself or another UV-absorbing, chromatographically compatible compound.
-
Run a blank gradient (without injecting a sample) to confirm that the baseline is now stable.[1]
-
-
B. Mobile Phase Preparation and Quality
-
Causality: The use of low-purity solvents, contaminated additives, or improperly prepared mobile phases can introduce impurities that contribute to baseline drift. The degradation of mobile phase components, especially when using additives like trifluoroacetic acid (TFA), can also alter their UV absorbance over time.[1]
-
Best Practices:
-
Solvent Quality: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.[1]
-
Additives: Use high-purity buffers and acid modifiers. For the analysis of nitroaromatic compounds, a common mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid.[6]
-
Degassing: Thoroughly degas the mobile phase before use to prevent the formation of bubbles in the system, which can cause both noise and drift.[2]
-
pH Control: The pH of the mobile phase can influence the retention time and peak shape of ionizable compounds. While this compound is not strongly ionizable, controlling the pH with a suitable buffer (e.g., phosphate or formate) can improve method robustness.[7][8] For consistent results, the pH of the aqueous portion of the mobile phase should be measured before mixing with the organic solvent.[7]
-
| Mobile Phase Component | Recommendation | Rationale |
| Aqueous Solvent (A) | HPLC-grade water with a buffer (e.g., 10-20 mM phosphate) or acid (e.g., 0.1% formic acid) | Ensures low UV absorbance and provides pH control for robust retention. |
| Organic Solvent (B) | HPLC-grade acetonitrile or methanol | Acetonitrile generally has a lower UV cutoff than methanol, which can be advantageous at lower wavelengths. |
| pH | Adjust to a consistent value (e.g., pH 3-4) | Optimizes peak shape and ensures reproducible retention times. |
Problem 2: Irregular or Wandering Baseline
An irregular or wandering baseline that does not follow a consistent slope can be indicative of other system issues.
A. Temperature Fluctuations
-
Causality: The refractive index of the mobile phase is sensitive to temperature changes. If the column and detector are not at a stable and consistent temperature, the baseline can wander.[1] This is particularly noticeable if the laboratory environment is subject to drafts or significant temperature swings.
-
Troubleshooting Steps:
-
Column Oven: Always use a column oven to maintain a constant and uniform column temperature.
-
Mobile Phase Preheating: Some HPLC systems have a mobile phase preheater to ensure the solvent entering the column is at the same temperature as the column.
-
Detector Temperature: Ensure the detector is also in a thermally stable environment. Insulating the tubing between the column and the detector can help minimize temperature fluctuations.[1]
-
B. System Contamination and Column Health
-
Causality: Contaminants from previous injections or from the mobile phase itself can accumulate on the column or within the HPLC system. During a gradient run, these contaminants can slowly elute, causing a wandering or drifting baseline. A deteriorating column can also lead to baseline instability.
-
Troubleshooting Steps:
-
System Flush: Flush the entire HPLC system with a strong solvent (e.g., a high percentage of organic solvent) to remove any accumulated contaminants.
-
Column Washing: Regularly wash the column according to the manufacturer's instructions.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.
-
Blank Injections: Run a blank gradient with no injection to see if the drift persists. If it does, the issue is likely with the system or mobile phase. If the drift only appears after a sample injection, the problem is likely due to sample matrix components.
-
Experimental Workflow for Troubleshooting Baseline Drift
The following diagram illustrates a logical workflow for diagnosing and resolving baseline drift issues.
Caption: A systematic workflow for troubleshooting baseline drift.
By methodically addressing each of these potential causes, you can effectively diagnose and resolve baseline drift issues in the gradient elution of this compound, leading to more accurate and reliable analytical results.
References
- 1. labtech.tn [labtech.tn]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Incomplete photolytic cleavage of 3,4-dinitrobenzyl protecting groups
Welcome to the technical support center for the use of 3,4-dinitrobenzyl (DNB) as a photolabile protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to combine established photochemical principles with practical, field-tested insights to help you overcome challenges in your experiments.
Troubleshooting Guide: Incomplete Photolytic Cleavage
This section addresses specific issues you may encounter during the photolytic deprotection of 3,4-dinitrobenzyl protected compounds.
Q1: My DNB cleavage reaction is sluggish and gives low yields. What are the primary factors I should investigate?
Low cleavage efficiency is a common issue and can often be traced back to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Wavelength and Light Source Intensity:
-
The "Why": The 3,4-dinitrobenzyl group has a characteristic UV absorption spectrum. Efficient excitation to the reactive state requires irradiation at a wavelength that is strongly absorbed. Off-peak irradiation will result in poor energy transfer and consequently, low quantum yields for cleavage.[1][2] The intensity of the light source is also critical; insufficient photon flux will lead to longer reaction times and potentially incomplete conversion.
-
Troubleshooting Steps:
-
Verify Wavelength: Ensure your light source emits at a wavelength that overlaps with the absorption maximum of your DNB-protected compound. While the parent 2-nitrobenzyl group absorbs around 260 nm, substitutions on the ring can shift this.[3][4] For many DNB compounds, wavelengths in the 340-365 nm range are effective.[5]
-
Check Lamp Age and Output: The output of UV lamps degrades over time. If you are using an older lamp, its intensity may be significantly reduced. Measure the lamp's output if you have a radiometer, or consider replacing it.
-
Reaction Geometry: Ensure your reaction vessel is positioned to receive maximum and uniform irradiation. The material of the vessel must be UV-transparent at the chosen wavelength (e.g., quartz is preferable to borosilicate glass).
-
2. Solvent Choice:
-
The "Why": The solvent plays a multifaceted role in the photolytic cleavage process. It can influence the stability of the excited state and the intermediates, as well as the solubility of the starting material and products.[6] Protic solvents, particularly those that can act as hydrogen atom donors, can be beneficial.
-
Troubleshooting Steps:
-
Solvent Polarity: In some cases, increasing the polarity of the solvent can enhance the cleavage efficiency.
-
Hydrogen Donors: Consider using solvents that are good hydrogen atom donors, such as isopropanol or methanol, as these can facilitate the intramolecular hydrogen abstraction that is a key step in the cleavage mechanism.[7]
-
Solubility: Ensure your DNB-protected compound is fully dissolved in the chosen solvent. Poor solubility will lead to inefficient light absorption and incomplete reaction.
-
3. Presence of Quenchers or UV-Absorbing Species:
-
The "Why": Other molecules in your reaction mixture can compete for the absorption of UV light or quench the excited state of the DNB group, effectively preventing the desired cleavage reaction.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your starting material is free from UV-absorbing impurities. Purify the DNB-protected compound if necessary.
-
Scavengers: While some additives can be beneficial (see Q2), others can act as quenchers. If you have other components in your reaction mixture, consider their UV-vis spectra and potential to interfere.
-
Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
The primary byproduct of DNB cleavage is the corresponding 3,4-dinitrosobenzaldehyde. However, subsequent reactions can lead to a complex mixture of byproducts, including imines if primary or secondary amines are present.[3]
-
The "Why": The photolytic cleavage of nitrobenzyl groups proceeds through a mechanism involving an excited triplet state, intramolecular hydrogen abstraction, and rearrangement to form an aci-nitro intermediate.[8] This intermediate then rearranges to release the protected functional group and form the nitroso byproduct. Side reactions can occur from the reactive nitroso species or from radical intermediates.
Minimization Strategies:
-
Inclusion of Scavengers: The addition of a "nitroso trap" can prevent the nitroso byproduct from participating in unwanted side reactions.
-
Recommended Scavenger: A common and effective scavenger is 1,3-cyclohexadiene. It can react with the nitroso species via a Diels-Alder reaction.
-
-
pH Control: The stability of the aci-nitro intermediate and the rate of product release can be pH-dependent.[6] For protection of acidic functional groups, the presence of a non-nucleophilic base may be beneficial.
-
Degassing: The presence of oxygen can sometimes lead to oxidative side reactions.[9] Degassing the solvent prior to irradiation by bubbling with an inert gas (e.g., argon or nitrogen) can minimize these.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Cleavage of a DNB-Protected Alcohol
-
Dissolve the 3,4-dinitrobenzyl-protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) in a quartz reaction vessel. The concentration should be optimized but is typically in the range of 1-10 mM.
-
Optional: Add a scavenger, such as 1,3-cyclohexadiene (5-10 equivalents).
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 365 nm) while stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected alcohol from the photolytic byproducts using an appropriate method, such as column chromatography.
Frequently Asked Questions (FAQs)
Q3: What is the photochemical mechanism of 3,4-dinitrobenzyl cleavage?
The cleavage of 2-nitrobenzyl derivatives, including the 3,4-dinitrobenzyl group, proceeds through a well-established intramolecular rearrangement. The key steps are:
-
Photoexcitation: Absorption of a photon promotes the nitrobenzyl group to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[8]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Formation of an Aci-Nitro Intermediate: This leads to the formation of an aci-nitro intermediate.
-
Rearrangement and Cleavage: The aci-nitro intermediate rearranges, leading to the release of the protected functional group and the formation of a 3,4-dinitrosobenzaldehyde byproduct.
Caption: Mechanism of 3,4-dinitrobenzyl photolytic cleavage.
Q4: What is the typical quantum yield for DNB cleavage, and how does it compare to other photolabile groups?
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of product formed per mole of photons absorbed.[8] For nitrobenzyl-based protecting groups, quantum yields can vary significantly depending on the substitution pattern and reaction conditions, but are often in the range of 0.01 to 0.5.[3] Electron-donating groups on the nitrobenzyl ring can increase the quantum yield.[6] While specific quantum yields for the 3,4-dinitrobenzyl group are not always reported, they are generally considered to be efficient photolabile protecting groups.
Q5: Are there any alternatives to the 3,4-dinitrobenzyl protecting group I should consider?
Yes, a variety of photolabile protecting groups exist, each with its own advantages and disadvantages. Some common alternatives include:
| Protecting Group | Typical Cleavage Wavelength | Key Features |
| o-Nitrobenzyl (NB) | ~260-350 nm | The parent compound of this class.[10] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 nm | Red-shifted absorption and often higher quantum yields.[10] |
| Coumarin-based groups | ~350-450 nm | Can offer cleavage at longer, less damaging wavelengths.[2] |
| Phenacyl esters | ~300-360 nm | Useful for protecting carboxylic acids.[3] |
The choice of protecting group will depend on the specific requirements of your synthesis, including the desired cleavage wavelength, sensitivity of your substrate to UV light, and required orthogonality with other protecting groups.
Troubleshooting Workflow
References
- 1. research.rug.nl [research.rug.nl]
- 2. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Derivatization with 3,4-Dinitrobenzyl Alcohol
Welcome to the technical support center for derivatization using 3,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the success and integrity of your analytical experiments.
Introduction: The Role of this compound in Modern Analytics
This compound is a derivatizing agent primarily employed to enhance the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The introduction of the dinitrobenzyl moiety to a target analyte, such as a fatty acid or a drug molecule with a carboxylic acid functional group, imparts a strong chromophore. This significantly increases the molar absorptivity of the analyte, allowing for sensitive detection at wavelengths where the underivatized molecule would be transparent.
The derivatization reaction involves the formation of a 3,4-dinitrobenzyl ester. While direct acid-catalyzed esterification (Fischer esterification) is possible, it often requires harsh conditions. More commonly, milder and more efficient methods such as carbodiimide-mediated couplings (e.g., Steglich esterification) or the Mitsunobu reaction are employed to achieve this transformation under conditions compatible with sensitive analytes. This guide will focus on the potential side reactions and troubleshooting associated with these modern synthetic approaches.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the derivatization of carboxylic acids with this compound.
Issue 1: Low or No Yield of the Desired 3,4-Dinitrobenzyl Ester Derivative
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Activation of the Carboxylic Acid | In carbodiimide-mediated reactions (e.g., using DCC or EDC), the carboxylic acid must first be activated to a highly reactive O-acylisourea intermediate. Incomplete activation will result in a low yield. | Ensure all reagents are anhydrous, as water will consume the carbodiimide. Use a slight excess (1.1-1.2 equivalents) of the carbodiimide. |
| Incomplete Reaction in Fischer Esterification | Fischer esterification is an equilibrium-driven process. The water generated as a byproduct can hydrolyze the ester back to the starting materials. | Use a large excess of this compound or remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
| Steric Hindrance | A sterically hindered carboxylic acid or the benzyl alcohol itself can slow down the reaction rate. | For sterically demanding substrates, the Mitsunobu reaction is often more effective than carbodiimide-based methods.[1][2] |
| Degradation of Reagents | Carbodiimides are sensitive to moisture. Triphenylphosphine (in the Mitsunobu reaction) can be oxidized over time. | Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried. |
| Incorrect Reaction pH | In carbodiimide-mediated couplings, a neutral to slightly acidic pH is optimal. Strongly acidic or basic conditions can lead to side reactions. | Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid present without interfering with the reaction. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
Possible Byproducts and Their Origins
| Unexpected Peak | Plausible Origin | Confirmation and Mitigation |
| N-acylurea | A common byproduct in carbodiimide-mediated reactions, formed by the rearrangement of the O-acylisourea intermediate.[3][4] | This byproduct is often difficult to separate from the desired ester. Use of a catalyst like 4-dimethylaminopyridine (DMAP) can suppress its formation by promoting the desired reaction pathway.[3][5] |
| Bis(3,4-dinitrobenzyl) ether | Can form if the this compound is deprotonated (e.g., by a strong base or the carboxylate) and then reacts with another molecule of the activated alcohol (e.g., an intermediate in the Mitsunobu reaction). This is analogous to a Williamson ether synthesis.[6][7] | Avoid using strong bases. In the Mitsunobu reaction, ensure the carboxylic acid is sufficiently acidic to protonate the betaine intermediate, minimizing the concentration of alkoxide.[2] |
| 3,4-Dinitrobenzaldehyde | Oxidation of the benzylic alcohol can occur, especially if the reaction is exposed to air for prolonged periods at elevated temperatures or in the presence of oxidizing agents.[8][9] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures. |
| Unreacted this compound | Incomplete reaction or use of a large excess of the alcohol. | Optimize the stoichiometry of the reactants. Unreacted alcohol can typically be removed during aqueous workup or by silica gel chromatography. |
| Hydrazodicarboxylate Byproducts | In the Mitsunobu reaction, the azodicarboxylate (e.g., DEAD or DIAD) is reduced. These byproducts can complicate purification.[10] | Purification by column chromatography is usually effective. Alternatively, polymer-supported reagents can be used to simplify workup. |
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction with DCC and DMAP is very slow. What can I do to speed it up?
A1: Sluggish reactions in Steglich esterifications can be due to several factors. First, ensure your solvent (typically dichloromethane or THF) is anhydrous, as water will quench the DCC. Second, check the quality of your DMAP; it should be a white, crystalline solid. If it is discolored, it may have degraded. You can try increasing the amount of DMAP to 10-20 mol%. If steric hindrance is a significant factor, switching to a more powerful coupling agent or considering the Mitsunobu reaction may be necessary.[11][12]
Q2: I am observing a significant peak for N-acylurea in my reaction mixture. How can I prevent its formation?
A2: The formation of N-acylurea is a known side reaction in carbodiimide-mediated esterifications, arising from the intramolecular rearrangement of the O-acylisourea intermediate.[4][5] The most effective way to minimize this is to use a nucleophilic catalyst, such as DMAP. DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which reacts more rapidly with the alcohol, outcompeting the rearrangement.[5]
Q3: Can I use a standard Fischer esterification for my derivatization?
A3: While possible, Fischer esterification is often not ideal for derivatization for analytical purposes.[13][14] It is an equilibrium reaction that requires a large excess of the alcohol and a strong acid catalyst (like sulfuric acid), along with heating. These conditions can be too harsh for complex or sensitive analytes, potentially causing degradation. Modern coupling methods like the Steglich or Mitsunobu reactions offer milder conditions and are generally more efficient for high-yield derivatization of small quantities of analyte.[1][4]
Q4: After my Mitsunobu reaction, I have difficulty purifying my product from triphenylphosphine oxide. What are your recommendations?
A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. A common method is to concentrate the reaction mixture and triturate with a nonpolar solvent like diethyl ether or hexanes, which will often cause the triphenylphosphine oxide to precipitate. Alternatively, purification by column chromatography on silica gel, often with a gradient elution, can be effective. For very difficult separations, using a polymer-supported triphenylphosphine can simplify the workup, as the resulting oxide can be removed by filtration.[10]
Q5: Is this compound stable under the reaction conditions?
A5: this compound is generally stable under the mild conditions of Steglich and Mitsunobu reactions. However, nitroaromatic compounds can be sensitive to strong bases and nucleophiles, which can lead to decomposition or side reactions. It is also susceptible to oxidation to the corresponding aldehyde under harsh conditions. Therefore, it is crucial to adhere to the recommended mild reaction conditions.
Experimental Workflows and Diagrams
Workflow for Steglich Esterification
Caption: Workflow for Steglich esterification.
Mechanism of a Key Side Reaction: N-acylurea Formation
Caption: Formation of N-acylurea byproduct.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. synarchive.com [synarchive.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Yields in the Synthesis of 3,4-Dinitrobenzyl Alcohol Derivatives
Welcome to the technical support center for the synthesis of 3,4-dinitrobenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance experimental success and improve yields.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide offers a systematic approach to identify and resolve common issues encountered during its preparation, drawing from established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield in the Reduction of 3,4-Dinitrobenzoic Acid
The reduction of 3,4-dinitrobenzoic acid to this compound is a critical step. A common challenge is achieving high chemoselectivity, reducing the carboxylic acid without affecting the two nitro groups.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to no conversion of starting material | 1. Inactive reducing agent: Borane solutions (BH3•THF or BH3•SMe2) can degrade upon improper storage or handling. 2. Insufficient equivalents of reducing agent: The carboxylic acid and the borane react in a specific stoichiometry. | 1. Use fresh or freshly titrated borane solution. Borane is sensitive to moisture and air. Ensure the reagent is stored under an inert atmosphere. 2. Increase equivalents of BH3•THF. Typically, at least 1.3 equivalents are needed.[1] The acidic proton of the carboxylic acid reacts with the borane first, consuming one equivalent before the carbonyl reduction begins.[2] |
| Formation of multiple unidentified byproducts | 1. Over-reduction: Although boranes are generally chemoselective for carboxylic acids over nitro groups, harsh conditions can lead to the reduction of the nitro functions. 2. Reaction with solvent: THF can be cleaved by borane at elevated temperatures. | 1. Maintain low reaction temperatures. The reduction should be performed at 0 °C to room temperature to maximize selectivity.[1][3] 2. Ensure the reaction is not heated excessively. If heating is required, it should be gentle and monitored closely. |
| Product is contaminated with boric acid residues | Incomplete or improper quenching and work-up: Borate esters formed during the reaction must be fully hydrolyzed. | 1. Perform a careful work-up. After the reaction is complete, quench slowly with methanol or water at 0 °C, followed by an acidic wash (e.g., 1M HCl) to hydrolyze borate esters. 2. Purify by column chromatography. Silica gel chromatography can effectively separate the polar alcohol from boric acid residues. |
Issue 2: Poor Yield and Side Reactions in the Dinitration of Benzyl Alcohol
Direct dinitration of benzyl alcohol is often problematic due to the activating nature of the hydroxyl group and its susceptibility to oxidation.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Formation of a dark, tarry mixture | 1. Oxidation of the alcohol: The benzylic alcohol is sensitive to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of 3,4-dinitrobenzaldehyde and 3,4-dinitrobenzoic acid. 2. Polymerization/decomposition: Strongly acidic and oxidative conditions can cause decomposition and polymerization of the starting material and product.[4] | 1. Maintain strict temperature control. The reaction should be carried out at low temperatures (0-5 °C) to minimize oxidation.[5] 2. Use a less oxidative nitrating agent. Consider using a nitrating mixture with a higher proportion of sulfuric acid to nitric acid to favor the formation of the nitronium ion over oxidative species.[6][7] |
| Low yield of the desired 3,4-isomer | 1. Formation of other isomers: The directing effects of the hydroxyl and the first nitro group influence the position of the second nitration. 2. Incomplete reaction: Insufficient nitrating agent or reaction time. | 1. Consider a multi-step synthesis for better regioselectivity. For instance, start with 4-nitrobenzyl alcohol and nitrate it to introduce the second nitro group at the 3-position.[5] 2. Monitor the reaction by TLC. Ensure the reaction goes to completion before work-up. |
| Difficulty in isolating the product | Product is highly polar and may be soluble in the aqueous phase. | Use continuous extraction. If the product has significant water solubility, continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) can improve recovery. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield and purity?
For the highest yield and purity, a multi-step approach is generally more reliable than direct dinitration. The recommended route is the selective reduction of commercially available 3,4-dinitrobenzoic acid using a borane reagent. This method avoids the harsh oxidative conditions of nitration and provides excellent chemoselectivity.
Q2: Why is borane (BH3•THF or BH3•SMe2) recommended for the reduction of 3,4-dinitrobenzoic acid?
Borane is an electrophilic reducing agent that selectively reduces carboxylic acids in the presence of many other functional groups, including nitro groups.[1][3] Unlike nucleophilic reducing agents like lithium aluminum hydride (LiAlH4), which can also reduce nitro groups, borane's unique reactivity profile makes it ideal for this transformation.[8]
Q3: Can I nitrate 4-nitrobenzyl alcohol to get this compound?
Yes, this is a viable strategy to control regioselectivity. The nitro group is a meta-director, and the hydroxyl group (or a protected form) is an ortho-, para-director. In 4-nitrobenzyl alcohol, the position ortho to the hydroxyl group and meta to the nitro group is the C-3 position, making it the most likely site for the second nitration. However, careful control of reaction conditions is still necessary to prevent oxidation of the alcohol.[5]
Q4: My nitration reaction of benzyl alcohol turned black and tarry. What happened?
This is a common sign of oxidation and decomposition.[4] The hydroxyl group of benzyl alcohol is sensitive to the oxidative nature of nitric acid, especially at temperatures above 5-10 °C. The strongly acidic and oxidizing environment can lead to the formation of benzaldehyde and benzoic acid derivatives, followed by further reactions and polymerization. To avoid this, it is crucial to maintain low temperatures throughout the addition of the nitrating agent and the reaction period.
Q5: How can I effectively purify this compound?
This compound is a polar compound. The primary method for purification is recrystallization.[9] A suitable solvent system can be found by testing various solvents. Common choices for polar compounds include ethanol, methanol, or mixtures with water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is recommended.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Reduction of 3,4-Dinitrobenzoic Acid
This protocol describes the chemoselective reduction of the carboxylic acid group in the presence of two nitro groups using borane-tetrahydrofuran complex.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dinitrobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add borane-THF complex (1.0 M solution in THF, 1.3-1.5 eq.) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol until the effervescence ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
| Parameter | Condition | Expected Yield | Reference |
| Reducing Agent | BH3•THF | 80-90% | [1][3] |
| Temperature | 0 °C to RT | ||
| Solvent | Anhydrous THF |
Protocol 2: Synthesis of 3,4-Dinitrobenzyl Derivatives (Esterification)
This protocol provides a general method for the synthesis of 3,4-dinitrobenzyl esters, which can be useful derivatives.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Coupling Agent: Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude ester by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Reduction
Caption: Troubleshooting workflow for the reduction of 3,4-dinitrobenzoic acid.
References
- 1. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
How to prevent degradation of 3,4-Dinitrobenzyl alcohol during analysis
Technical Support Center: Analysis of 3,4-Dinitrobenzyl Alcohol
A Guide to Preventing Analyte Degradation
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges related to the analysis of chemically sensitive molecules. One such compound is this compound, a nitroaromatic compound whose stability can be compromised during analytical workflows, leading to inaccurate and unreliable results.
This guide provides field-proven insights and robust methodologies to help you navigate the complexities of analyzing this labile molecule. We will delve into the causal factors behind its degradation and offer a self-validating system of protocols to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses common issues researchers face when working with this compound.
Q1: My peak area for this compound is decreasing with each injection, or is inconsistent in a sequence. What's happening?
A1: This is a classic symptom of analyte degradation occurring within the analytical instrument, typically in the autosampler. This compound is susceptible to two primary degradation pathways:
-
Photodegradation: Nitrobenzyl compounds are known to be photolabile, meaning they can decompose when exposed to light, particularly UV radiation.[1][2] Standard laboratory lighting and exposure within a non-protected autosampler tray can be sufficient to induce cleavage of the nitro groups or oxidation of the benzyl alcohol moiety over time.
-
Thermal Degradation: While more stable than some compounds, prolonged exposure to even moderate heat in an uncooled autosampler can accelerate degradation. The benzylic alcohol group is prone to oxidation, potentially converting to 3,4-dinitrobenzaldehyde.[3]
Solution: Always use amber glass vials or light-blocking autosampler vials. If possible, cover the autosampler tray to minimize light exposure. Use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C) to mitigate thermal breakdown during long analytical runs.
Q2: Which is the better analytical technique for this compound: HPLC or GC?
A2: High-Performance Liquid Chromatography (HPLC) is unequivocally the recommended technique. Gas Chromatography (GC) is generally unsuitable for thermally labile compounds like many nitroaromatics.[4] The high temperatures required for a standard split/splitless GC injector (often >250 °C) will almost certainly cause on-line degradation of this compound, leading to the formation of artifacts and a significant reduction in the parent analyte peak.[5][6]
If GC analysis is unavoidable, a specialized cool on-column injection (OCI) technique must be used.[7] This method introduces the sample directly onto the column at a lower temperature, bypassing the hot injector and minimizing thermal stress.[5]
Q3: I'm observing unexpected peaks in my chromatogram that are not present in my initial standard preparation. What are they?
A3: These are likely degradation products. The most common degradant is 3,4-dinitrobenzaldehyde, formed via the oxidation of the benzylic alcohol group.[3] Other small peaks could result from more complex fragmentation or rearrangement reactions initiated by heat or light.[1][8] To confirm, you can subject a sample to forced degradation (e.g., by heating it or exposing it to strong UV light for a short period) and monitor the growth of these impurity peaks.
Q4: What are the best practices for preparing and storing this compound standards and samples?
A4: Proper handling is critical for generating reliable data.
-
Solvent Selection: Dissolve your standard or sample in a high-purity solvent that is compatible with your mobile phase, such as acetonitrile or methanol. Whenever possible, use the mobile phase itself as the diluent to ensure optimal peak shape.[6]
-
Storage: Store stock solutions and prepared samples in a refrigerator or freezer, protected from light in amber containers.[9]
-
Freshness: Due to its instability, it is advisable to prepare working standards and samples fresh daily. For long-term studies, conduct stability tests on your stock solutions to determine how long they can be reliably stored under specific conditions.
Visualizing Degradation: Potential Pathways
The diagram below illustrates the primary chemical vulnerabilities of this compound that must be controlled during analysis.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems encountered during the analysis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Decreasing Peak Area / Disappearing Peak | 1. Photodegradation: Sample exposed to light in vials or autosampler.[2]2. Thermal Degradation: High autosampler temperature; High column temperature.[3] | 1. Protect from Light: Use amber vials and cover the autosampler tray. This prevents UV/light energy from initiating decomposition reactions.2. Control Temperature: Set the autosampler to 4-10 °C. Lower the column oven temperature if possible (e.g., ≤ 30 °C) to reduce thermal stress. |
| Appearance of New, Unidentified Peaks | 1. Analyte Degradation: Formation of byproducts like 3,4-dinitrobenzaldehyde.2. Contaminated Mobile Phase/System: Impurities from solvents or system buildup.[10] | 1. Implement Protective Measures: Follow all recommendations for preventing thermal and photodegradation.2. System Check: Prepare fresh mobile phase using high-purity solvents. Perform a blank run (injecting only mobile phase) to check for system contamination. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Activity: Active silanol groups on the column interacting with the analyte.2. Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase.[6]3. Column Overload: Sample concentration is too high. | 1. Use an End-capped Column: Employ a modern, high-quality, end-capped C18 or Phenyl column to minimize secondary interactions.2. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition for the best peak symmetry.3. Dilute Sample: Reduce the sample concentration and re-inject. |
| Shifting Retention Times | 1. Mobile Phase Instability: Inconsistent composition due to evaporation of a volatile component or inadequate mixing.2. Temperature Fluctuations: An unstable column oven temperature.3. Column Degradation: Aging of the stationary phase. | 1. Prepare Fresh Mobile Phase: Ensure mobile phase is well-mixed and degassed. Keep solvent bottles capped.2. Use Column Thermostat: Ensure the column oven is on and has equilibrated to the set temperature.3. Column Maintenance: If the problem persists, flush the column or replace it if it has reached the end of its lifespan. |
Recommended Analytical Protocol: HPLC-UV
This protocol provides a robust starting point for the quantitative analysis of this compound, designed to minimize degradation and ensure data integrity. It is based on established methods for analyzing nitroaromatic compounds.[4][11]
Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, degasser, temperature-controlled autosampler, and column oven.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Analytical column: A high-quality reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Amber HPLC vials with caps.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, compatible with sample solvent).
Reagents
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid helps to control silanol activity and ensures good peak shape.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation efficiency for nitroaromatics. |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B | A gradient elution ensures the analyte is eluted with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | A controlled, moderate temperature prevents degradation while ensuring consistent retention times. |
| Autosampler Temp. | 10 °C | Chilling the samples minimizes degradation during the analytical sequence. |
| Injection Volume | 10 µL | This can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection | UV at 254 nm | Aromatic nitro-compounds exhibit strong absorbance at this wavelength.[11] |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas thoroughly to prevent pump issues and baseline noise.
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of acetonitrile to create a stock solution (e.g., 1 mg/mL). Store this in an amber flask in the refrigerator.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid). A 5-point calibration curve covering the expected sample concentration range is recommended.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make at least five replicate injections of a mid-range standard.
-
The system is ready when the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.
-
-
Analysis:
-
Run the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard or a mid-range calibration standard periodically (e.g., every 10-20 samples) to monitor instrument performance and ensure data accuracy.
-
By implementing these robust protocols and troubleshooting steps, you can confidently prevent the degradation of this compound and ensure the scientific integrity of your analytical results.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Managing retention time variability for 3,4-Dinitrobenzyl alcohol analysis
<
Welcome to the technical support center for the analysis of 3,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for managing retention time variability in High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions related to retention time variability.
Q1: My retention time for this compound is consistently drifting to shorter times over a series of injections. What is the most likely cause?
A gradual decrease in retention time over multiple injections is often indicative of column aging or contamination.[1][2][3] Over time, the stationary phase of the HPLC column can degrade, or strongly retained impurities from the sample matrix can accumulate on the column, leading to a loss of retentivity.[2][4] Another possibility, though less common, is a gradual increase in the organic solvent composition of your mobile phase, which could be caused by improper mixing or evaporation of the aqueous component.[5]
Q2: I'm observing random, unpredictable shifts in retention time from one injection to the next. Where should I start my investigation?
Random retention time shifts often point to issues with the HPLC system's hardware or mobile phase preparation.[6][7] Start by checking for leaks in the system, as this can cause pressure fluctuations and inconsistent flow rates.[1][7] Air bubbles in the pump or detector can also lead to erratic retention times.[7][8] Ensure your mobile phase is thoroughly degassed and that the solvent proportions are accurate and consistent between batches.[2][9] Inconsistent injection volumes can also contribute to this issue, so verify the proper functioning of your autosampler or refine your manual injection technique.[2][10]
Q3: My retention times are stable within a single day, but they differ significantly from day to day. What factors could be at play?
Day-to-day variability in retention time is often linked to environmental factors or inconsistencies in mobile phase preparation.[11] Fluctuations in laboratory temperature can significantly impact retention, as a 1°C increase can decrease retention time by approximately 2%.[12] It is highly recommended to use a column oven to maintain a stable temperature.[1][12][13] Also, ensure that your mobile phase is prepared fresh daily and that the pH is consistently measured and adjusted, as minor variations can lead to significant shifts in retention, especially for ionizable compounds.[1][11]
Q4: Can the sample solvent affect the retention time of this compound?
Yes, the solvent used to dissolve your sample can significantly influence retention time, particularly in isocratic separations.[12] If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, the analyte can elute earlier than expected.[12] This is because the "plug" of strong solvent carries the analyte through the column more quickly before it has a chance to fully interact with the stationary phase.[12] Ideally, the sample should be dissolved in the mobile phase itself.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving more complex retention time issues.
Guide 1: Systematic Diagnosis of Retention Time Drift
Retention time drift, a gradual and consistent change in retention over time, can compromise the accuracy and validity of your results. This guide provides a systematic approach to identifying the root cause.
Step 1: Differentiate Between Systemic and Chemical Drift
The first step is to determine if the drift is affecting all peaks in your chromatogram or just the peak for this compound.
-
Systemic Drift: If the retention times of all peaks, including any internal standards and the solvent front (t₀), are shifting proportionally, the issue is likely related to the HPLC system's hardware, such as the pump or flow rate.[6][14]
-
Chemical Drift: If only the this compound peak or a subset of peaks is drifting, the problem is more likely chemical in nature, related to the column, mobile phase, or the analyte itself.[6]
Step 2: Investigating Systemic Drift
If you suspect a systemic issue, follow these steps:
-
Flow Rate Verification: Manually measure the flow rate from the pump outlet using a graduated cylinder and a stopwatch. Compare the measured flow rate to the setpoint in your method. Discrepancies may indicate a need for pump maintenance, such as replacing seals or check valves.[3]
-
Pressure Monitoring: Observe the system pressure for any unusual fluctuations. A noisy or drifting pressure trace can indicate air in the system or a failing pump.[3]
-
Leak Check: Carefully inspect all fittings and connections for any signs of leakage. Even a small leak can cause a significant drop in pressure and affect the flow rate.[7]
Step 3: Investigating Chemical Drift
For chemical-related drift, consider the following:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.[4] A minimum of 10-20 column volumes is a good starting point.[4]
-
Mobile Phase Stability: If you are using a premixed mobile phase, volatile organic components can evaporate over time, leading to a change in composition and longer retention times.[5] It is best practice to use an online mixer or prepare fresh mobile phase regularly.[5]
-
Column Health Assessment: If you suspect column degradation, you can perform a simple test by injecting a standard and comparing the peak shape and retention time to the results obtained when the column was new.[9] A significant decrease in retention time and an increase in peak tailing are classic signs of a failing column.[3]
Guide 2: Managing the Impact of Temperature on Retention Time
Temperature is a critical parameter in HPLC that can have a profound effect on retention time.[13][15] Understanding and controlling temperature is essential for reproducible results.
The Causality Behind Temperature Effects
An increase in column temperature generally leads to a decrease in retention time.[15][16] This is due to several factors:
-
Reduced Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which leads to lower system backpressure and allows for a faster flow of the mobile phase through the column.[13][16]
-
Increased Analyte Diffusivity: At higher temperatures, the analyte molecules have more kinetic energy and diffuse more rapidly, leading to faster elution.[13][15]
-
Altered Analyte-Stationary Phase Interactions: Temperature can affect the thermodynamics of the interactions between the analyte and the stationary phase, which can alter selectivity.[1]
Protocol for Assessing Temperature Effects
-
Install a Column Oven: The most effective way to control temperature is to use a column oven.[1][12] This will minimize the impact of fluctuations in the ambient laboratory temperature.[3]
-
Optimize Column Temperature: During method development, it is beneficial to study the effect of different column temperatures on the separation. While higher temperatures can lead to shorter run times, they may also reduce resolution for some compounds.[13]
-
Ensure Mobile Phase Preheating: If your column oven has a mobile phase preheater, ensure it is enabled. This will help to bring the mobile phase to the column temperature before it enters the column, preventing temperature gradients that can distort peak shape.[3]
Data Presentation: Impact of Temperature on Retention Time
| Temperature (°C) | Retention Time (min) | Backpressure (psi) |
| 30 | 8.5 | 1800 |
| 40 | 7.2 | 1500 |
| 50 | 6.1 | 1200 |
Note: The data in this table is illustrative and will vary depending on the specific HPLC method and system.
Guide 3: The Critical Role of Mobile Phase pH
For ionizable compounds, the pH of the mobile phase is one of the most powerful tools for controlling retention time and selectivity.[17][18] Although this compound is not strongly ionizable, understanding the principles of pH control is crucial for robust method development, especially when analyzing it in complex matrices or alongside other compounds.
The Mechanism of pH Influence
The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[17]
-
Unionized Form: The neutral, unionized form of a compound is more hydrophobic and will be more strongly retained on a reversed-phase column.[17]
-
Ionized Form: The charged, ionized form is more polar and will have a weaker interaction with the stationary phase, resulting in a shorter retention time.[19]
For acidic compounds, a lower mobile phase pH (below their pKa) will suppress ionization and increase retention.[20] For basic compounds, a higher mobile phase pH (above their pKa) will suppress ionization and increase retention.
Protocol for pH Optimization and Control
-
Determine the Analyte's pKa: If you are working with an ionizable analyte, it is essential to know its pKa value. The greatest changes in retention time with pH occur within ±1.5 pH units of the pKa.[18]
-
Select an Appropriate Buffer: To maintain a stable pH, it is crucial to use a buffer.[18] Choose a buffer with a pKa value close to the desired mobile phase pH for maximum buffering capacity.
-
Consistent pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[19] This will ensure the most accurate and reproducible pH measurement.
-
Method Robustness Testing: During method validation, it is important to assess the robustness of the method to small changes in mobile phase pH. This will help to define an acceptable pH range for the analysis.
Part 3: Visualizations
Diagram 1: Troubleshooting Logic for Retention Time Variability
Caption: A flowchart for diagnosing retention time issues.
Diagram 2: Factors Influencing Retention Time in HPLC
Caption: Key factors affecting HPLC retention time.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hawachhplccolumn.com [hawachhplccolumn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Analysis of 3,4-Dinitrobenzyl and 3,5-Dinitrobenzyl Moieties as Derivatizing Agents for Chromatographic Analysis
In the landscape of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization remains a cornerstone technique for enhancing the detectability and chromatographic behavior of analytes that lack a strong native chromophore. Among the plethora of reagents employed for this purpose, those containing the dinitrobenzyl moiety are particularly valuable for their ability to impart strong ultraviolet (UV) absorption to otherwise transparent molecules like alcohols, phenols, and carboxylic acids.
This guide provides an in-depth comparison of two common, yet distinct, isomeric derivatizing agents: 3,4-Dinitrobenzyl alcohol and 3,5-Dinitrobenzyl alcohol. While structurally similar, the positional difference of the nitro groups on the aromatic ring imparts subtle yet significant changes in reactivity, spectroscopic properties, and the chromatographic characteristics of their corresponding derivatives. This analysis is intended for researchers, analytical scientists, and drug development professionals seeking to optimize their analytical methods through informed reagent selection.
Structural and Physicochemical Foundations
The fundamental difference between the two reagents lies in the substitution pattern of the electron-withdrawing nitro (-NO₂) groups on the benzyl alcohol framework. This seemingly minor variation has profound implications for the electronic environment of the molecule.
| Property | This compound | 3,5-Dinitrobenzyl alcohol |
| Structure | (3,4-dinitrophenyl)methanol | (3,5-dinitrophenyl)methanol |
| CAS Number | 79544-31-3[1][2] | 71022-43-0[3] |
| Molecular Formula | C₇H₆N₂O₅[2][4] | C₇H₆N₂O₅[3] |
| Molecular Weight | 198.13 g/mol [2][4] | 198.13 g/mol [3] |
| Melting Point | 58 °C[4] | 88-91 °C |
| Appearance | Yellow crystalline solid | Crystalline solid |
The Decisive Role of Electronic Effects
The reactivity and utility of these reagents are dictated by the powerful electron-withdrawing nature of the nitro groups.[5][6] However, their positioning determines the distribution of this effect.
-
3,5-Dinitrobenzyl Moiety: The two nitro groups are positioned meta to the benzylic carbon. This symmetrical arrangement results in a strong, uniform inductive electron withdrawal from the entire ring, significantly increasing the electrophilicity of the benzylic carbon once the alcohol is converted into a suitable leaving group (e.g., a bromide or tosylate). This enhanced reactivity is a key advantage in derivatization reactions.
-
3,4-Dinitrobenzyl Moiety: This isomer features an asymmetric substitution pattern. The nitro group at the 4-position (para to the benzylic carbon) exerts both inductive and resonance electron-withdrawing effects. The nitro group at the 3-position (meta) primarily acts through induction. This asymmetric electron density can influence not only the reactivity but also the spectroscopic properties (λmax and molar absorptivity) of the resulting derivatives.[7]
Caption: Structural and electronic differences between the isomers.
Derivatization Workflow and Mechanism
The use of dinitrobenzyl alcohols as derivatizing agents typically involves a two-step process. First, the alcohol is "activated" by converting the hydroxyl group into a better leaving group. Second, this activated reagent reacts with the nucleophilic analyte.
Caption: General workflow for derivatization using dinitrobenzyl alcohol.
The most common activation method involves converting the alcohol to a halide (e.g., 3,5-dinitrobenzyl bromide) or a sulfonate ester (e.g., 3,5-dinitrobenzyl tosylate). This activated intermediate then readily undergoes a nucleophilic substitution reaction (typically Sₙ2) with the analyte. For instance, a phenol or alcohol analyte will form a stable dinitrobenzyl ether, while a carboxylic acid will form a dinitrobenzyl ester.
Comparative Performance in Derivatization
The choice between the 3,4- and 3,5-isomers hinges on several performance metrics critical to analytical method development.
| Performance Metric | 3,4-Dinitrobenzyl Derivatives | 3,5-Dinitrobenzyl Derivatives | Rationale & Insights |
| Reactivity | Good | Excellent | The symmetrical electron withdrawal in the 3,5-isomer provides a slight, yet potentially significant, reactivity advantage, allowing for faster reactions or the use of milder conditions. |
| Crystallinity of Derivatives | Variable | Excellent | 3,5-Dinitrobenzoates and other derivatives are renowned for forming highly crystalline solids with sharp, well-defined melting points.[8] This property is invaluable for classical qualitative analysis and for ease of purification. |
| UV-Vis Absorption (λmax) | Isomer-specific | Isomer-specific | The exact λmax depends on the final derivative structure and solvent, but both provide strong absorbance in the 240-280 nm range. The asymmetric nature of the 3,4-isomer may lead to a different λmax and molar absorptivity compared to the 3,5-isomer, a factor to consider when matching to a specific detector wavelength.[9][10] |
| Chromatographic Separation | Provides good retention and peak shape. | Provides good retention and peak shape. | The polarity difference between the two isomers can be exploited. The less symmetrical 3,4-dinitrobenzyl derivative might exhibit different selectivity on reversed-phase or normal-phase columns, which can be advantageous for resolving complex mixtures or separating isomeric analytes.[11] |
| Stability of Derivatives | High | High | The dinitrobenzyl ethers and esters formed from both reagents are generally very stable, making them suitable for routine analysis and automated sample processing. |
Experimental Protocol: Derivatization of Phenols with 3,5-Dinitrobenzoyl Chloride
While this guide focuses on dinitrobenzyl alcohols, a closely related and widely practiced protocol involves the use of the corresponding acid chloride to derivatize alcohols and phenols. This procedure illustrates the core principles of forming a highly UV-active dinitrobenzoyl derivative.[12][13][14][15]
Objective: To convert a sample of p-cresol into its 3,5-dinitrobenzoate ester for HPLC-UV analysis.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
p-Cresol
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
HPLC-grade acetonitrile and water
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 100 mg of p-cresol in 5 mL of anhydrous toluene. Add 0.5 mL of anhydrous pyridine to act as a catalyst and acid scavenger.[8]
-
Reagent Addition: While stirring, add a solution of 230 mg (1.0 mmol) of 3,5-dinitrobenzoyl chloride in 5 mL of anhydrous toluene dropwise to the flask.
-
Reaction: Gently warm the mixture to 50-60°C and maintain stirring for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and 10 mL of 5% hydrochloric acid solution. Finally, wash with 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3,5-dinitrobenzoate derivative.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure crystalline derivative.
-
Analysis: Prepare a standard solution of the purified derivative in acetonitrile for analysis by reversed-phase HPLC with UV detection (typically around 254 nm).
Self-Validation: The success of the protocol is validated by obtaining a purified product with a sharp melting point consistent with literature values and a clean chromatogram showing a single, sharp peak for the derivatized analyte.
Conclusion and Recommendations
Both 3,4-Dinitrobenzyl and 3,5-Dinitrobenzyl alcohols are effective precursors for creating highly UV-active derivatives for chromatographic analysis. The selection between them should be guided by the specific requirements of the analytical problem.
-
Choose 3,5-Dinitrobenzyl derivatives when:
-
High reactivity and rapid reaction kinetics are desired.
-
The formation of a highly crystalline product for purification or classical identification by melting point is a primary goal.[8]
-
A well-established, robust, and widely documented method is preferred.
-
-
Consider 3,4-Dinitrobenzyl derivatives when:
-
Alternative chromatographic selectivity is needed to resolve the analyte from matrix interferences or other components.
-
The specific UV absorption characteristics of the 3,4-isomer's derivatives offer a sensitivity advantage at the available detector wavelengths.
-
Ultimately, the optimal choice of derivatizing agent is an empirical decision. Method development should ideally include a preliminary screen of both isomers to determine which provides the superior combination of reactivity, chromatographic performance, and detection sensitivity for the analyte of interest.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitrobenzyl alcohol | C7H6N2O5 | CID 116978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. journalijdr.com [journalijdr.com]
- 12. hansshodhsudha.com [hansshodhsudha.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating an Analytical Method for 3,4-Dinitrobenzyl Alcohol in Accordance with ICH Q2(R1)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and quality of drug substances is paramount. Process-related impurities and potential degradants must be meticulously monitored and controlled. 3,4-Dinitrobenzyl alcohol is a potential impurity that requires a robust and reliable analytical method for its detection and quantification. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental designs, ensuring a self-validating and trustworthy protocol.
The Analytical Challenge: this compound
This compound is a polar aromatic compound. A reverse-phase HPLC method is a suitable approach for its analysis.[4][5] This guide will be based on a hypothetical, yet scientifically sound, HPLC-UV method.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Analyte | This compound |
The Pillars of Method Validation: A Parameter-by-Parameter Guide
A comprehensive validation of an analytical method for quantifying an impurity like this compound involves the assessment of several key performance characteristics as stipulated by ICH Q2(R1).
Specificity
Expertise & Experience: Specificity is the cornerstone of any analytical method.[3] It is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6] For an impurity method, it's crucial to demonstrate that the peak corresponding to this compound is not subject to interference from other related substances or the drug substance itself.
Experimental Protocol:
-
Prepare a solution of the drug substance.
-
Prepare a solution of this compound (analyte).
-
Prepare a solution containing known related impurities.
-
Prepare a spiked solution containing the drug substance, this compound, and known related impurities.
-
Inject each solution into the HPLC system and record the chromatograms.
-
Analyze the chromatograms to ensure that the peak for this compound is well-resolved from all other peaks.
Trustworthiness: The acceptance criterion is the demonstration of baseline resolution (Resolution > 2) between the this compound peak and the closest eluting peak.
Visualization of Specificity Workflow:
Caption: Workflow for assessing method specificity.
Linearity
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity, this range should typically span from the reporting threshold to 120% of the specification limit.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels, for instance, from 50% to 150% of the target concentration.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Trustworthiness: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15023 |
| 1.0 | 30156 |
| 2.0 | 60345 |
| 3.0 | 90587 |
| 4.0 | 120812 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 30150x + 125 |
Visualization of Linearity Workflow:
Caption: Workflow for determining method linearity.
Accuracy
Expertise & Experience: Accuracy reflects the closeness of the measured value to the true value. For impurity analysis, accuracy is typically determined by a recovery study, where a known amount of the impurity is spiked into the sample matrix.
Experimental Protocol:
-
Prepare a sample matrix solution (e.g., drug substance solution).
-
Spike the sample matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples and a non-spiked sample matrix.
-
Calculate the percentage recovery of the added analyte.
Trustworthiness: The acceptance criteria for recovery are typically within 80-120% for impurities.
Data Presentation: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 0.8 | 0.78 | 97.5% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.18 | 98.3% |
| Mean Recovery | 98.9% |
Visualization of Accuracy Workflow:
Caption: Workflow for assessing method accuracy.
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates the effect of random events on precision by varying factors like day, analyst, and equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the drug substance spiked with this compound at the target concentration.
-
Analyze these samples on the same day, by the same analyst, using the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Trustworthiness: The acceptance criterion for precision is typically an RSD of ≤ 15% for impurities at the limit of quantitation.
Data Presentation: Precision of this compound Analysis
| Precision Level | Parameter | Result | %RSD |
| Repeatability | Analyst 1, Day 1, Instrument 1 | (n=6 determinations) | 2.5% |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | (n=6 determinations) | 3.1% |
Visualization of Precision Workflow:
Caption: Workflow for evaluating method precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for impurity methods to define the method's sensitivity.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of solutions with decreasing concentrations of this compound.
-
Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
Trustworthiness:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery of 80-120%).
Data Presentation: LOD and LOQ for this compound
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2 |
| LOQ | 0.15 | 10.5 |
Visualization of LOD/LOQ Workflow:
Caption: Workflow for determining LOD and LOQ.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could potentially be varied, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase (if applicable)
-
-
Prepare a system suitability solution and a sample solution.
-
Vary one parameter at a time while keeping others constant.
-
Analyze the solutions under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the analytical result.
Trustworthiness: The method is considered robust if the system suitability criteria are met and the results are not significantly affected by the introduced variations.
Data Presentation: Robustness Study for this compound Method
| Parameter Varied | Variation | Resolution (Analyte vs. nearest peak) | Tailing Factor | Assay Result (% of control) |
| Control | - | 2.8 | 1.2 | 100.0 |
| Flow Rate | 0.9 mL/min | 2.9 | 1.2 | 100.5 |
| 1.1 mL/min | 2.7 | 1.1 | 99.8 | |
| Column Temp. | 25°C | 2.7 | 1.3 | 99.5 |
| 35°C | 2.9 | 1.1 | 100.2 | |
| Mobile Phase | 48% ACN | 2.6 | 1.3 | 99.1 |
| 52% ACN | 3.0 | 1.1 | 101.2 |
Visualization of Robustness Workflow:
Caption: Workflow for assessing method robustness.
Conclusion: A Foundation of Trustworthy Data
A thoroughly validated analytical method is not merely a regulatory requirement; it is a scientific necessity that underpins the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive understanding of the method's capabilities and limitations. This structured, data-driven approach, guided by the principles of ICH Q2(R1), ensures that the analytical method for this compound is fit for its intended purpose, providing reliable and reproducible results throughout the drug development lifecycle.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. jordilabs.com [jordilabs.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Senior Application Scientist's Guide to Determining the Limit of Detection for 3,4-Dinitrobenzyl Alcohol Derivatives
In the landscape of pharmaceutical development and analytical chemistry, the precise quantification of compounds is paramount. For molecules like 3,4-Dinitrobenzyl alcohol and its derivatives, which can be crucial intermediates or potential impurities, establishing a reliable limit of detection (LOD) is not just a regulatory formality—it is the bedrock of product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the LOD of this compound, grounded in experimental data and first-hand expertise. We will explore the causality behind our experimental choices, ensuring that each protocol is a self-validating system.
The Analytical Imperative: Why the LOD of this compound Matters
3,4-Dinitrobenzyl (DNB) moieties are potent electrophores and chromophores. The two nitro groups withdraw electron density from the aromatic ring, making these compounds highly responsive to specific detection techniques. This inherent reactivity is a double-edged sword; it allows for sensitive detection but also necessitates careful method development to ensure specificity and avoid matrix interferences. Whether you are monitoring residual levels of a synthesis precursor, quantifying a derivatizing agent, or analyzing environmental samples, a robustly determined LOD is critical for data integrity.
Comparative Analysis of Detection Methodologies
The choice of analytical technique is the most critical factor influencing the achievable limit of detection. Here, we compare three workhorse methodologies in the modern analytical laboratory: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Performance Overview
| Analytical Method | Typical Limit of Detection (LOD) | Key Advantages | Common Challenges |
| HPLC-UV | ~10-100 ng/mL (ppb) | Ubiquitous instrumentation, robust, and cost-effective. | Moderate sensitivity, potential for matrix interference. |
| GC-ECD | ~1 µg/kg (ppb) for dinitroaromatics in soil[1][2] | Exceptional sensitivity to electrophilic compounds like nitroaromatics. | Requires analyte volatility, potential for thermal degradation. |
| LC-MS/MS | ~0.5-13 ng/L (ppt) for various analytes[3] | Unmatched sensitivity and selectivity, structural confirmation. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). |
Deep Dive into Methodologies and Experimental Causality
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is often the first line of attack for chromophoric molecules like this compound. The dinitro-substituted benzene ring possesses a strong UV absorbance, making it an ideal candidate for this technique.
Expertise & Experience: The key to a low LOD in HPLC-UV is maximizing the signal-to-noise ratio (S/N). For this compound, the maximum absorbance wavelength (λmax) is typically around 260-280 nm. Operating at the λmax ensures the highest possible signal. The choice of mobile phase is also critical. A mobile phase with low UV cutoff, such as a mixture of acetonitrile and water, will minimize baseline noise. While a specific, validated LOD for this compound is not widely published, methods for similar compounds and general principles suggest that an LOD in the tens of ng/mL is achievable with a modern HPLC-UV system[4][5]. A reverse-phase C18 column is typically the stationary phase of choice, offering a good balance of retention and peak shape for this moderately polar molecule[6].
Trustworthiness: Method validation is non-negotiable. To establish a trustworthy LOD, we follow the IUPAC definition, which is typically calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve[2][7]. This requires multiple injections of a blank sample to accurately determine the noise and a low-level calibration curve to establish the method's response.
Experimental Workflow for HPLC-UV LOD Determination
Caption: Workflow for establishing the Limit of Detection (LOD) using HPLC-UV.
Gas Chromatography with Electron Capture Detection (GC-ECD)
For trace-level analysis of nitroaromatic compounds, GC-ECD is a classic and powerful technique. The Electron Capture Detector is exceptionally sensitive to compounds with electrophilic functional groups, such as the nitro groups in this compound.
Expertise & Experience: The high sensitivity of ECD for dinitroaromatics allows for detection limits in the low µg/kg (ppb) range in complex matrices like soil[1][2]. The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable. This compound has a melting point of around 58°C and can be volatilized, but care must be taken to avoid thermal degradation in the GC inlet. A deactivated injection port liner and a relatively low injection temperature are crucial to prevent analyte breakdown. A wide-bore capillary column is often used to handle potentially complex sample matrices[8].
Trustworthiness: Confirmation of analyte identity is critical with ECD, as it responds to a wide range of electronegative compounds. Therefore, confirmation on a second column with a different stationary phase or, ideally, by GC-MS is recommended to ensure the detected peak is indeed this compound and not an interfering compound[8].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for achieving ultra-low detection limits with a high degree of certainty. The combination of chromatographic separation with the selectivity of two stages of mass analysis (MS/MS) provides unparalleled performance.
Expertise & Experience: In LC-MS/MS, we are not just detecting a compound; we are monitoring a specific fragmentation pathway. For this compound, we would typically use electrospray ionization (ESI) in negative ion mode, as the nitro groups readily stabilize a negative charge. The precursor ion would be the deprotonated molecule [M-H]-, and we would then select one or two characteristic product ions to monitor in Multiple Reaction Monitoring (MRM) mode. This high selectivity dramatically reduces background noise, allowing for LODs in the ng/L (ppt) range[3]. The choice of MRM transitions is critical and must be optimized to maximize signal intensity.
Trustworthiness: An LC-MS/MS method is inherently self-validating. The simultaneous detection of two or more MRM transitions with a consistent ratio between them provides a high level of confidence in the identity of the analyte, even at trace levels. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for any matrix effects or variations in instrument response, further enhancing the trustworthiness of the results.
Logical Relationship of Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
Protocol 1: LOD Determination for this compound by HPLC-UV
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a series of low-level calibration standards (e.g., 10, 25, 50, 100, 250 ng/mL) by diluting the stock solution with the mobile phase.
-
Prepare a blank sample consisting of the mobile phase.
-
Inject the blank sample at least ten times.
-
Inject the calibration standards in triplicate, from lowest to highest concentration.
-
Measure the peak height or area of the blank injections at the retention time of this compound.
-
Construct a calibration curve by plotting the average peak area of the standards against their concentration.
-
-
LOD Calculation:
Protocol 2: General Protocol for GC-ECD Analysis of Dinitroaromatic Compounds
This protocol is adapted from established methods for dinitroaromatic explosives and should be optimized for this compound.[1][2][8]
-
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Wide-bore capillary column (e.g., DB-5, 30m x 0.32mm).
-
-
Reagents and Standards:
-
Acetonitrile, pesticide residue grade.
-
This compound reference standard.
-
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen, at a high linear velocity.
-
Injector Temperature: 200°C (optimize to prevent degradation).
-
Injection Mode: Splitless.
-
Oven Program: 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Detector Temperature: 300°C.
-
-
Procedure:
-
Prepare a stock solution and a series of low-concentration standards in acetonitrile.
-
If analyzing from a matrix (e.g., soil), perform a validated extraction procedure, typically with acetonitrile[1].
-
Follow steps 4-6 from the HPLC-UV protocol, injecting the GC standards and blanks.
-
-
LOD Calculation:
-
Calculate the LOD using the same IUPAC-based formula as in the HPLC-UV protocol.
-
Conclusion
The determination of the limit of detection for this compound derivatives is a nuanced task that hinges on the selection of the appropriate analytical technology. For routine analysis where moderate sensitivity is sufficient, HPLC-UV offers a robust and accessible solution. When high sensitivity is required for trace analysis of these electrophilic compounds, GC-ECD provides an excellent, albeit more specialized, alternative with historically proven low detection limits for dinitroaromatics[1][2]. For applications demanding the utmost in sensitivity and specificity, particularly in complex biological or environmental matrices, LC-MS/MS is the undisputed champion, capable of reaching ppt levels[3].
As a Senior Application Scientist, my recommendation is to align the analytical method with the specific question you are trying to answer. The causality is clear: the required level of quantification dictates the necessary technology. By following the validated protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a trustworthy limit of detection for these important compounds.
References
- 1. Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. scribd.com [scribd.com]
- 8. epa.gov [epa.gov]
The Orthogonality of the 3,4-Dinitrobenzyl (DNB) Protecting Group: A Comparative Guide for Advanced Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligosaccharide, and complex molecule synthesis, the strategic selection of protecting groups is paramount. The concept of "orthogonality"—the ability to deprotect one functional group without affecting another—is the cornerstone of efficient and high-yielding synthetic routes.[1][2][3] This guide provides an in-depth technical comparison of the 3,4-dinitrobenzyl (DNB) protecting group against common acid-labile, base-labile, and fluoride-labile protecting groups. We will explore the causality behind its unique reactivity, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in designing robust and elegant synthetic strategies.
The 3,4-Dinitrobenzyl Group: A Photolabile Safe-Harbor
The 3,4-dinitrobenzyl (DNB) group is a member of the nitrobenzyl class of photolabile protecting groups (PPGs).[4][5] Unlike protecting groups that rely on chemical reagents for cleavage, PPGs are removed using light, typically in the UV spectrum. This use of a "traceless reagent" provides a powerful tool for achieving a high degree of orthogonality.[6] The cleavage mechanism for nitrobenzyl-based PPGs generally follows a Norrish Type II-like intramolecular hydrogen abstraction pathway upon photoexcitation, leading to the release of the protected functional group and the formation of a nitrosobenzaldehyde byproduct.[4]
The key advantage of the DNB group, and PPGs in general, is its inertness to a wide range of chemical conditions that are used to remove other classes of protecting groups. This allows for its selective removal at a desired stage of the synthesis with high spatial and temporal control, simply by exposing the molecule to light of a specific wavelength.[4][7]
Orthogonality in Practice: A Head-to-Head Comparison
The true value of a protecting group is defined by its compatibility with other groups within a synthetic scheme. The DNB group exhibits exceptional orthogonality with the most commonly employed protecting group families.
DNB vs. Acid-Labile Protecting Groups
Acid-labile groups are a staple in organic synthesis, particularly for amine and alcohol protection. The most common examples include tert-butyloxycarbonyl (Boc), tert-butyl (tBu) ethers/esters, and trityl (Trt) ethers. These groups are readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to DNB Cleavage (UV Light) | DNB Stability to Cleavage Conditions |
| 3,4-Dinitrobenzyl (DNB) | 3,4-Dinitrobenzyl | UV Light (e.g., ~365 nm) in a suitable solvent | N/A | Stable |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA, HCl in dioxane) | Stable | Cleaved |
| t-Butyl (tBu) | tert-Butyl | Strong acid (e.g., TFA) | Stable | Cleaved |
| Trityl (Trt) | Triphenylmethyl | Mild to strong acid (e.g., TFA, formic acid) | Stable | Cleaved |
Expertise & Experience: The electron-withdrawing nature of the two nitro groups on the DNB's aromatic ring significantly deactivates the benzyl ether oxygen towards protonation. This makes the DNB group exceptionally stable to the acidic conditions required to cleave Boc, tBu, and Trt groups. A synthetic strategy could, therefore, involve the selective removal of a Boc group to unmask an amine for subsequent coupling, while a DNB-protected alcohol elsewhere in the molecule remains completely untouched.
Logical Relationship: DNB and Acid-Labile Group Workflow
Caption: Orthogonal deprotection of Boc then DNB groups.
DNB vs. Base-Labile Protecting Groups
In peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most prominent base-labile protecting group for amines. It is typically removed using a solution of piperidine in DMF. Ester-based protecting groups like acetyl (Ac) and benzoyl (Bz) are also susceptible to basic hydrolysis.
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to DNB Cleavage (UV Light) | DNB Stability to Cleavage Conditions |
| 3,4-Dinitrobenzyl (DNB) | 3,4-Dinitrobenzyl | UV Light (e.g., ~365 nm) in a suitable solvent | N/A | Stable |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable | Cleaved |
| Acetyl (Ac) | Acetyl | Base (e.g., K₂CO₃/MeOH, NaOMe) | Stable | Cleaved |
| Benzoyl (Bz) | Benzoyl | Stronger base (e.g., NaOH) | Stable | Cleaved |
Expertise & Experience: The DNB group, being a benzyl ether, is completely stable to the basic conditions used for Fmoc removal. This orthogonality is the foundation of many advanced peptide and glycopeptide synthetic strategies. One can build a peptide chain using Fmoc chemistry, leaving a DNB-protected amino acid side chain (e.g., on serine, threonine, or tyrosine) intact. This DNB-protected residue can then be unmasked at a later stage for site-specific modification, such as glycosylation or phosphorylation, after the main peptide backbone has been assembled.
DNB vs. Fluoride-Labile Protecting Groups
Silyl ethers are widely used for the protection of alcohols due to their ease of installation and tunable stability. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). They are characteristically cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to DNB Cleavage (UV Light) | DNB Stability to Cleavage Conditions |
| 3,4-Dinitrobenzyl (DNB) | 3,4-Dinitrobenzyl | UV Light (e.g., ~365 nm) in a suitable solvent | N/A | Stable |
| TBDMS | tert-Butyldimethylsilyl | Fluoride source (e.g., TBAF, HF•Py) | Stable | Cleaved |
| TIPS | Triisopropylsilyl | Fluoride source (e.g., TBAF, HF•Py) | Stable | Cleaved |
Expertise & Experience: The carbon-oxygen bond of the DNB ether is completely inert to nucleophilic attack by fluoride ions. This allows for the selective deprotection of silyl ethers in the presence of DNB-protected alcohols, a common requirement in complex oligosaccharide synthesis.[8] For instance, a primary alcohol can be protected as a silyl ether for one set of transformations, while a more sterically hindered secondary alcohol is protected with DNB. The silyl ether can be removed with TBAF to allow for selective reaction at the primary position, followed by photochemical removal of the DNB group later in the sequence.
Experimental Workflow: Orthogonal Deprotection Strategy
Caption: True orthogonality of DNB with base- and fluoride-labile groups.
Experimental Protocols
The following protocols are provided as a self-validating system for the application of the DNB protecting group.
Protocol: Protection of an Alcohol with DNB
This protocol describes the protection of a primary alcohol using 3,4-dinitrobenzyl bromide.
Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. DMF is an excellent polar aprotic solvent for this type of SN2 reaction. The reaction is typically run at 0 °C initially to control the exothermic deprotonation step and then warmed to ensure the reaction goes to completion.
Materials:
-
Alcohol-containing substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3,4-Dinitrobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-dinitrobenzyl bromide (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Photochemical Deprotection of a DNB-Protected Alcohol
This protocol outlines the general procedure for the UV-mediated cleavage of a DNB ether.
Causality Behind Experimental Choices: The choice of wavelength (~365 nm) is critical to selectively excite the nitrobenzyl chromophore without damaging other parts of the molecule.[7] A solvent that is transparent at this wavelength, such as methanol or acetonitrile, is essential. The reaction is performed in a quartz vessel as standard borosilicate glass will absorb a significant portion of the required UV radiation. The reaction time is dependent on the quantum yield of the specific substrate and the intensity of the light source.
Materials:
-
DNB-protected substrate
-
Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or a buffered solution)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex or quartz immersion well.
-
Inert gas (N₂ or Ar) for deoxygenation.
Procedure:
-
Dissolve the DNB-protected substrate in the chosen solvent in a quartz reaction vessel to a typical concentration of 0.01-0.05 M.
-
Deoxygenate the solution by bubbling with N₂ or Ar for 15-20 minutes, as oxygen can quench the excited state.
-
Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp (e.g., λ ≈ 365 nm). If necessary, use a filter to isolate the desired wavelength range.
-
Monitor the progress of the deprotection by TLC or HPLC. The reaction time can range from a few minutes to several hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, containing the deprotected alcohol and the 3,4-nitrosobenzaldehyde byproduct, can be purified by standard methods such as flash column chromatography.
Conclusion
The 3,4-dinitrobenzyl protecting group offers an exceptional level of orthogonality that is highly valuable for complex, multi-step syntheses. Its stability to both acidic and basic conditions, as well as to fluoride-based reagents, allows for the selective deprotection of Boc, Fmoc, and silyl-based groups in its presence. The ability to cleave the DNB group under neutral conditions using light as a traceless reagent minimizes the risk of side reactions and provides precise control over the synthetic sequence. By understanding the principles of its application and leveraging the detailed protocols provided, researchers can confidently integrate the DNB group into their synthetic strategies to achieve their complex molecular targets with greater efficiency and elegance.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Dinitrobenzyl Ether Protecting Groups
In the complex world of multi-step organic synthesis, the judicious choice of protecting groups is a cornerstone of success.[1] Among the diverse arsenal available to chemists, benzyl-type ethers are frequently employed for the protection of hydroxyl groups due to their general stability and reliable cleavage methods.[2] This guide focuses on a specialized class: dinitrobenzyl (DNB) ethers, particularly the 2,4-dinitrobenzyl ether. We will provide a detailed, data-supported comparison of its stability and cleavage relative to other common benzyl protecting groups, offering researchers and drug development professionals the insights needed to strategically deploy this unique functional group.
The power of nitro-substituted benzyl ethers lies in their distinct cleavage pathways, which introduce valuable orthogonality into synthetic routes.[3] Unlike their unsubstituted counterparts, they can be removed under specific, often mild, conditions without affecting other protecting groups, a critical requirement for the synthesis of complex molecules.[4]
The 2,4-Dinitrobenzyl (DNB) Ether: A Profile
The 2,4-dinitrobenzyl ether is characterized by the presence of two electron-withdrawing nitro groups on the aromatic ring. This substitution pattern profoundly influences its chemical properties, rendering it exceptionally stable to conditions that would cleave other benzyl-type ethers, while simultaneously sensitizing it to unique deprotection methods.
Synthesis and Introduction
The DNB group is typically introduced via a Williamson ether synthesis. This involves the deprotonation of the target alcohol with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with a 2,4-dinitrobenzyl halide, like the corresponding bromide or chloride.[5][6] The reaction is generally high-yielding and proceeds under standard anhydrous conditions.
Mechanisms of Cleavage
The utility of the DNB group stems from its diverse and often orthogonal cleavage methods.
-
Photolytic Cleavage: The hallmark of the ortho-nitrobenzyl protecting group family is its lability upon UV irradiation.[7] The cleavage mechanism does not proceed through a typical benzylic cation. Instead, upon excitation (usually with light of ~350 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon in an intramolecular redox reaction.[8][9] This forms a transient aci-nitro intermediate, which rapidly rearranges to release the free alcohol and 2,4-dinitrosobenzaldehyde.[9] This method is exceptionally mild and highly specific, leaving most other functional groups untouched.
-
Reductive Cleavage: Like standard benzyl ethers, the DNB group can be cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[10] However, these conditions will also reduce the nitro groups to amines, which may or may not be desirable depending on the synthetic strategy. This lack of selectivity makes it a less common choice for DNB removal unless reduction of the nitro functionalities is also intended.
-
Novel Base-Mediated Oxidative Cleavage: A significant and highly useful discovery is the cleavage of o- and p-nitrobenzyl ethers using aqueous sodium hydroxide in methanol at elevated temperatures (75 °C).[11] Mechanistic studies suggest this is not a simple hydrolysis but an oxidative process that requires dissolved oxygen.[11] Importantly, standard benzyl and m-nitrobenzyl ethers are stable under these conditions, providing a unique, non-photolytic method for selective DNB deprotection.[11]
Comparative Stability Analysis
The true value of a protecting group is understood through its stability relative to others. The DNB group's electronic properties—conferred by the two strongly electron-withdrawing nitro groups—make it exceptionally robust against acid and oxidative cleavage, conditions under which many other benzyl ethers are labile.
Causality Behind Stability Differences:
-
Acid & Oxidative Stability: Electron-donating groups, like the methoxy substituent in p-methoxybenzyl (PMB) ethers, stabilize the formation of a benzylic carbocation. This makes the PMB group highly susceptible to cleavage by acids or oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[12][13][14] In stark contrast, the electron-withdrawing nitro groups in DNB ethers destabilize any positive charge development at the benzylic position. This deactivation makes the DNB group remarkably stable to both strong acids and chemical oxidants, establishing a clear axis of orthogonality.[15]
-
Photochemical & Base Lability: The cleavage of DNB ethers via photolysis or the novel NaOH/MeOH method is not dependent on benzylic cation stability. Photolysis is a unique excited-state intramolecular reaction,[8][16] while the base-mediated method is a distinct oxidative pathway.[11] This creates a powerful synthetic paradigm: a DNB ether can be stable to conditions that remove a PMB ether (oxidation), while the PMB ether is stable to conditions that remove the DNB ether (photolysis or specific base treatment).
Data Summary: Stability of Benzyl-Type Ethers
| Protecting Group | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (e.g., TFA) | Oxidative (DDQ/CAN) | Photolysis (~350 nm) | aq. NaOH/MeOH, 75 °C |
| Benzyl (Bn) | Labile[2] | Labile[17] | Stable[12] | Stable | Stable[11] |
| p-Methoxybenzyl (PMB) | Labile[2] | Very Labile[18] | Very Labile[13][14] | Stable | Stable |
| o-Nitrobenzyl (ONB) | Labile (reduces NO₂) | Stable | Stable | Labile[16] | Labile[11] |
| 2,4-Dinitrobenzyl (DNB) | Labile (reduces NO₂) | Highly Stable | Highly Stable | Labile [9] | Labile [11] |
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing synthetic strategies and reaction pathways.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4695656A - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 6. CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. seas.upenn.edu [seas.upenn.edu]
- 17. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to Photolabile Protecting Groups for Alcohols: Performance, Protocols, and Practical Considerations
In the intricate world of chemical synthesis and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering spatiotemporal control over the release of active molecules with the simple trigger of light.[1][2] This guide provides a comprehensive comparison of the performance of common photolabile protecting groups for alcohols, delving into their photochemical properties, reaction mechanisms, and practical applications, supported by experimental data and detailed protocols.
Introduction: The Power of Light in Chemical Synthesis
The ability to mask a reactive functional group and then unveil it at a specific time and location is a powerful strategy in multi-step organic synthesis, drug delivery, and the study of biological processes.[3] Photolabile protecting groups offer a distinct advantage over traditional protecting groups as their removal is "traceless," requiring no chemical reagents that could interfere with sensitive substrates or complex biological systems.[2] The ideal PPG for an alcohol should exhibit strong absorption at a biologically benign wavelength (typically >300 nm), a high quantum yield for efficient cleavage, and generate non-toxic, non-interfering byproducts.[2][4] This guide will focus on three major classes of PPGs for alcohols: o-nitrobenzyl, coumarin-4-ylmethyl, and p-hydroxyphenacyl derivatives.
At a Glance: Performance Comparison of Key Photolabile Protecting Groups for Alcohols
The selection of an appropriate PPG is a critical experimental design choice, contingent on the specific application's requirements for wavelength, cleavage efficiency, and byproduct tolerance. The following table summarizes the key performance characteristics of representative PPGs for alcohols.
| Photolabile Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Release Rate | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | NB | ~260-350 | 0.01 - 0.5 | Microseconds to milliseconds | Well-established, versatile, good yields | Forms photoreactive o-nitroso byproduct, relatively slow release |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | 0.01 - 0.1 | Microseconds to milliseconds | Red-shifted absorption, improved quantum yield over NB | Still produces nitroso byproduct |
| 7-(Diethylamino)coumarin-4-ylmethyl | DEACM | ~380-400 | 0.003 - 0.03 | Nanoseconds | Longer wavelength absorption, fluorescent byproduct can be used for monitoring | Lower quantum yields, potential for byproduct interference |
| p-Hydroxyphenacyl | pHP | ~270-320 | 0.1 - 0.4 | Nanoseconds | Fast release, clean reaction with non-absorbing byproduct | Requires UV light, mechanism is water-dependent |
Deep Dive: Mechanism of Photodeprotection
Understanding the underlying photochemical mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
o-Nitrobenzyl Derivatives: A Well-Trod Path with a Caveat
The photochemistry of o-nitrobenzyl derivatives proceeds through a Norrish Type II-like mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected alcohol and form an o-nitrosobenzaldehyde byproduct.[2] While generally efficient, this byproduct can be problematic as it is itself photoreactive and can potentially react with biological nucleophiles.[1][5]
Caption: Photodeprotection mechanism of o-nitrobenzyl protected alcohols.
Coumarin-4-ylmethyl Derivatives: Speed and a Fluorescent Signal
Coumarin-based PPGs offer the advantage of absorbing at longer, less damaging wavelengths.[1] The photodeprotection mechanism involves a heterolytic cleavage of the C-O bond in the excited singlet state, generating a coumarin-4-ylmethyl carbocation and the alcohol. This carbocation is then trapped by a nucleophile, typically the solvent (e.g., water).[6] A significant advantage of many coumarin derivatives is that the photoproduct is fluorescent, which can be utilized to monitor the progress of the deprotection reaction.[6]
p-Hydroxyphenacyl Derivatives: A Clean and Rapid Release
The p-hydroxyphenacyl (pHP) group is known for its rapid and clean photochemistry. The deprotection proceeds via a photo-Favorskii rearrangement.[2][7] Upon excitation, the triplet state of the pHP ether undergoes an intramolecular rearrangement to form a spiro-dienone intermediate, which then rapidly fragments to release the alcohol and p-hydroxyphenylacetic acid, a non-absorbing and generally benign byproduct.[1] This clean byproduct profile is a major advantage of the pHP group. The reaction is notably dependent on the presence of water.[7]
Caption: Photodeprotection mechanism of p-hydroxyphenacyl protected alcohols.
Experimental Protocols
The following protocols provide a general framework for the protection of a model primary alcohol and its subsequent photodeprotection. Optimization of reaction times, temperatures, and purification methods may be necessary for specific substrates.
General Experimental Workflow
Caption: General experimental workflow for protection and photodeprotection of an alcohol.
Protocol 1: Synthesis of an o-Nitrobenzyl Protected Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol) (1.0 eq)
-
o-Nitrobenzyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired o-nitrobenzyl protected alcohol.
Protocol 2: Synthesis of a 7-(Diethylamino)coumarin-4-ylmethyl Protected Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
4-(Bromomethyl)-7-(diethylamino)coumarin (1.1 eq)
-
Silver(I) oxide (Ag2O) (1.5 eq)
-
Anhydrous Toluene
-
Celite
Procedure:
-
To a solution of the primary alcohol in anhydrous toluene, add 4-(bromomethyl)-7-(diethylamino)coumarin and silver(I) oxide.
-
Protect the reaction mixture from light and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coumarin-protected alcohol.
Protocol 3: Photodeprotection of a Protected Alcohol
Materials:
-
Protected alcohol
-
Appropriate solvent (e.g., methanol, acetonitrile/water mixture)
-
UV photoreactor equipped with a lamp of the appropriate wavelength (e.g., 350 nm for DMNB, 365 nm for coumarins, 300 nm for pHP)
-
Quartz reaction vessel
Procedure:
-
Dissolve the protected alcohol in the chosen solvent in a quartz reaction vessel to a typical concentration of 1-10 mM.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution in the UV photoreactor while maintaining a constant temperature (e.g., room temperature).
-
Monitor the progress of the deprotection by TLC or LC-MS at regular intervals.
-
Upon complete consumption of the starting material, remove the solvent under reduced pressure.
-
Purify the crude product containing the deprotected alcohol by an appropriate method (e.g., column chromatography, crystallization) to remove the PPG byproduct.
Conclusion and Future Outlook
The choice of a photolabile protecting group for alcohols is a nuanced decision that requires careful consideration of the photochemical properties of the PPG and the specific demands of the synthetic or biological system. o-Nitrobenzyl derivatives remain a workhorse in the field due to their versatility, while coumarin and p-hydroxyphenacyl-based PPGs offer significant advantages in terms of longer wavelength activation, faster release kinetics, and cleaner byproduct profiles.[1][7]
The future of PPG development lies in the design of chromophores that can be cleaved with even longer wavelength light (in the visible and near-infrared regions) to minimize photodamage in biological applications, and in the development of PPGs with improved two-photon absorption cross-sections for enhanced spatial resolution. As our understanding of photochemistry deepens, we can expect the toolkit of photolabile protecting groups to expand, providing researchers with even more precise and powerful methods for controlling chemical reactivity with light.
References
- 1. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitroaromatic Compounds
Introduction: The Criticality of Methodological Rigor in Nitroaromatic Compound Analysis
Nitroaromatic compounds, a class of chemicals integral to the pharmaceutical, dye, and defense industries, are also recognized environmental pollutants and potential impurities in drug substances. Their accurate and precise quantification is paramount for ensuring product quality, environmental safety, and regulatory compliance. The choice of an analytical method is a critical decision, often dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
However, the validation of a single analytical method is only the first step. In a dynamic research and development or quality control environment, it is often necessary to employ multiple analytical techniques or transfer methods between laboratories. This necessitates a rigorous cross-validation process to ensure data consistency and reliability, irrespective of the methodology or testing site. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most prevalent techniques for nitroaromatic compound analysis, and introduces Fluorescence Spectroscopy as a sensitive complementary method. We will delve into the principles of these techniques, provide detailed experimental protocols, and present a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Pillar 1: Expertise & Experience - Understanding the Analytical Landscape
The selection of an analytical technique for nitroaromatic compounds is not a one-size-fits-all decision. It requires a deep understanding of the chemical properties of the analytes and the strengths and limitations of each method.
-
High-Performance Liquid Chromatography (HPLC) is often the workhorse for the analysis of a wide range of nitroaromatics, particularly those that are thermally labile or non-volatile.[1] Its versatility in column chemistry and mobile phase composition allows for the separation of complex mixtures. UV detection is commonly employed due to the strong chromophores present in nitroaromatic compounds.[1]
-
Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile nitroaromatics. When coupled with a sensitive and selective detector like an Electron Capture Detector (ECD), which is highly responsive to electrophilic nitro groups, GC-ECD can achieve very low detection limits.[2][3] However, the thermal stability of the analytes is a critical consideration, as some nitroaromatics can degrade at the high temperatures of the GC inlet.[3]
-
Fluorescence Spectroscopy offers a highly sensitive and selective alternative for certain nitroaromatic compounds, particularly those that exhibit native fluorescence or can be derivatized to become fluorescent. This technique is especially useful for trace-level detection.[4][5][6] For instance, picric acid (2,4,6-trinitrophenol) can be detected with high sensitivity using fluorescence-based methods.[4][5][6]
The causality behind choosing one method over another often lies in a trade-off between sensitivity, selectivity, speed, and the specific challenges posed by the sample matrix. For instance, while GC-ECD can be more sensitive for certain dinitrotoluenes, HPLC-UV might be preferred for a broader range of nitroaromatics in a single run, including thermally sensitive compounds.[2][3]
Pillar 2: Trustworthiness - A Self-Validating System for Cross-Method Comparison
A robust cross-validation protocol is a self-validating system. It is designed not just to compare results but to challenge the methods and reveal any potential biases or weaknesses. The process of transferring and validating an analytical method between different techniques or laboratories is a critical component of ensuring data integrity throughout the product lifecycle. The FDA and other regulatory bodies have specific expectations for how these transfers are conducted and documented.[7][8][9][10]
The core principle of cross-validation is to demonstrate that each method provides equivalent, reliable, and accurate results for the same set of samples. This is achieved by assessing a range of validation parameters as defined by the ICH Q2(R2) guidelines.[11][12]
Cross-Validation Workflow
The following workflow illustrates the key stages of a cross-validation study:
Caption: A typical workflow for the cross-validation of analytical methods.
Pillar 3: Authoritative Grounding & Comprehensive References
Every claim and protocol in this guide is supported by authoritative sources, including regulatory guidelines and peer-reviewed scientific literature. Adherence to established standards is non-negotiable for ensuring the scientific validity of your analytical work.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of representative nitroaromatic compounds using HPLC-UV, GC-ECD, and Fluorescence Spectroscopy.
Protocol 1: HPLC-UV Analysis of 2,4,6-Trinitrotoluene (TNT) and Related Compounds
This protocol is adapted from established methods for the analysis of explosives.[13][14]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Methanol/Water (70:30, v/v).
-
Standard Solutions: Prepare stock solutions of TNT, 2,4-dinitrotoluene (2,4-DNT), and 2,6-dinitrotoluene (2,6-DNT) in acetonitrile. Prepare working standards by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample in acetonitrile, filter through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the analytes based on retention time and peak area compared to the calibration curve.
Protocol 2: GC-ECD Analysis of Nitrobenzene and Dinitrotoluenes
This protocol is based on EPA Method 8091 for nitroaromatics and cyclic ketones.[15]
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with an Electron Capture Detector (ECD).
-
Capillary column suitable for nitroaromatic analysis (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Standard Solutions: Prepare stock solutions of nitrobenzene, 2,4-DNT, and 2,6-DNT in a suitable solvent like acetone. Prepare working standards by dilution.
-
Sample Preparation: For water samples, perform a liquid-liquid extraction with a suitable solvent. For soil samples, use a solvent extraction method.
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injection Mode: Splitless.
3. Procedure:
-
Condition the GC column as per the manufacturer's instructions.
-
Inject a solvent blank to check for system cleanliness.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify the analytes based on retention times and peak areas.
Protocol 3: Fluorescence Spectroscopic Detection of Picric Acid
This protocol is based on the formation of an ion associate with a fluorescent dye.[4][16]
1. Instrumentation and Materials:
-
Spectrofluorometer.
-
Vortex mixer and centrifuge.
-
Reagents: Astrafloksin (AF) dye solution, pH 3.0 buffer, n-amyl acetate.
-
Standard Solutions: Prepare a stock solution of picric acid in water. Prepare working standards by dilution.
-
Sample Preparation: For water samples, filter to remove particulate matter.
2. Procedure:
-
In a centrifuge tube, add 5 mL of the sample (or standard).
-
Add the AF dye solution to a final concentration of 2 x 10⁻⁶ M.
-
Add 0.5 mL of pH 3.0 buffer.
-
Add 500 µL of n-amyl acetate.
-
Vortex the mixture at 1600 rpm for 15 seconds.
-
Centrifuge for 2 minutes at 5000 rpm.
-
Carefully transfer the organic (upper) layer to a cuvette.
-
Measure the fluorescence emission at 569 nm with excitation at 540 nm.
-
Construct a calibration curve by plotting fluorescence intensity versus picric acid concentration.
-
Determine the concentration of picric acid in the sample from the calibration curve.
Data Presentation: A Comparative Overview
To facilitate an objective comparison, the performance characteristics of each method should be summarized in a clear and concise table. The following table provides an example of how to present such data, with hypothetical values for illustrative purposes.
| Validation Parameter | HPLC-UV | GC-ECD | Fluorescence Spectroscopy | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference from matrix components at the retention time of the analyte. | No interfering peaks at the analyte's retention time. | Selective quenching/enhancement of fluorescence by the target analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.5 - 15 µg/L | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10% | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| LOD | 0.5 µg/mL | 0.05 µg/mL | 0.2 µg/L | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 0.5 µg/L | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by small, deliberate variations in mobile phase composition and flow rate. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow. | Stable fluorescence signal with slight variations in pH and reagent concentration. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Mandatory Visualization: Logical Relationships
The decision-making process for selecting an appropriate analytical method can be visualized as follows:
Caption: Decision tree for selecting an analytical method for nitroaromatic compounds.
Conclusion: Ensuring Data Concordance and Methodological Integrity
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability and consistency of analytical data. By systematically comparing the performance of HPLC, GC, and spectroscopic methods, researchers and drug development professionals can gain a comprehensive understanding of each technique's capabilities and limitations for the analysis of nitroaromatic compounds. This guide has provided a framework for conducting such a comparison, emphasizing the importance of a well-defined protocol, adherence to regulatory guidelines, and a thorough evaluation of key validation parameters. Ultimately, a successful cross-validation study provides the confidence that analytical results are accurate, precise, and equivalent, regardless of the method employed, thereby ensuring the quality and safety of products and the protection of the environment.
References
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review – Material Science Research India [materialsciencejournal.org]
- 6. A water soluble fluorescent probe for selective and sensitive detection of picric acid – a nitroexplosive - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00184A [pubs.rsc.org]
- 7. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 10. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. eurachem.org [eurachem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring the Robustness of an HPLC Method for 3,4-Dinitrobenzyl Alcohol Analysis
In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of chemical compounds. This guide provides an in-depth evaluation of the robustness of an HPLC method tailored for the analysis of 3,4-Dinitrobenzyl alcohol, a key intermediate in various synthetic processes. We will delve into the experimental design, critical parameters, and comparative data that underscore the method's resilience to deliberate variations, ensuring its suitability for routine use.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2][3] This is a critical component of method validation, as highlighted by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] For a method to be considered robust, it must consistently deliver accurate and precise results despite minor fluctuations in its operational conditions.[6]
This guide will explore the systematic approach to robustness testing, moving beyond the traditional one-factor-at-a-time (OFAT) methodology towards a more comprehensive Design of Experiments (DoE) strategy.[7][8][9] DoE allows for the simultaneous investigation of multiple parameters and their interactions, providing a more complete understanding of the method's "design space"—the experimental region where changes to method parameters will not significantly affect the quality and results.[7]
The Criticality of Robustness for Nitroaromatic Compound Analysis
Nitroaromatic compounds, such as this compound, are prevalent in various industrial applications, including the synthesis of explosives and pharmaceuticals.[10] Their accurate quantification is crucial for safety, efficacy, and regulatory compliance. The inherent chemical properties of these compounds can present challenges in chromatographic separations, making a robust HPLC method indispensable.[10][11]
Experimental Design: A Systematic Approach to Robustness
A well-designed robustness study is the bedrock of a reliable analytical method. We will compare two primary approaches: the traditional OFAT method and the more statistically powerful Design of Experiments (DoE).
One-Factor-at-a-Time (OFAT) vs. Design of Experiments (DoE)
The OFAT approach involves altering one variable at a time while keeping others constant. While simple to execute, it fails to capture the interactions between different parameters, which can be a significant drawback. In contrast, DoE methodologies, such as factorial or Plackett-Burman designs, allow for the simultaneous evaluation of multiple factors and their interactions with a minimal number of experiments.[8][12][13] This not only enhances the efficiency of the study but also provides a more comprehensive understanding of the method's performance.[8]
For the evaluation of the this compound HPLC method, a fractional factorial design is employed. This approach allows for the efficient screening of several factors to identify those that have the most significant impact on the analytical results.
Visualizing the Robustness Study Workflow
The following diagram illustrates the systematic workflow for evaluating the robustness of the HPLC method.
Caption: A flowchart illustrating the key steps in a systematic HPLC method robustness study.
Key Parameters and Their Impact on the Separation of this compound
The selection of parameters for a robustness study is critical and should be based on an understanding of the chromatographic process and the specific characteristics of the analyte. For the analysis of this compound, the following parameters were identified as potentially critical:
-
Mobile Phase Composition (% Organic Solvent): In reversed-phase HPLC, the percentage of the organic modifier in the mobile phase is a dominant factor influencing retention time.[14][15] Even small variations can lead to significant shifts in peak elution.[15]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, which in turn influences its retention behavior and peak shape, especially for ionizable compounds.[16][17] While this compound is not strongly ionizable, subtle changes in pH can still impact the chromatography.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times, peak shape, and resolution.[18][19]
-
Flow Rate: Variations in the flow rate directly impact retention times and can also affect peak resolution and column efficiency.[20]
-
Wavelength: The accuracy of quantification is dependent on the stability of the detection wavelength, especially if the analyte's UV spectrum has a steep slope around the chosen wavelength.
Comparative Data Presentation
The following tables summarize the results of the robustness study, comparing the performance of the HPLC method under nominal and varied conditions. The system suitability parameters (SSP) evaluated include resolution (Rs) between this compound and a potential impurity, tailing factor (Tf), and theoretical plates (N).
Table 1: Investigated Parameters and Their Levels
| Parameter | Low Level (-) | Nominal Level (0) | High Level (+) |
| Mobile Phase Composition (% Acetonitrile) | 48% | 50% | 52% |
| Mobile Phase pH | 2.8 | 3.0 | 3.2 |
| Column Temperature (°C) | 33 | 35 | 37 |
| Flow Rate (mL/min) | 0.98 | 1.00 | 1.02 |
| Wavelength (nm) | 252 | 254 | 256 |
Table 2: Experimental Design and System Suitability Results
| Run | % Acetonitrile | pH | Temp (°C) | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| 1 | - | - | - | + | + | 2.1 | 1.1 | 8900 |
| 2 | + | - | - | - | - | 1.9 | 1.2 | 8500 |
| 3 | - | + | - | - | + | 2.2 | 1.1 | 9100 |
| 4 | + | + | - | + | - | 1.8 | 1.3 | 8300 |
| 5 | - | - | + | - | - | 2.3 | 1.0 | 9200 |
| 6 | + | - | + | + | + | 1.7 | 1.2 | 8200 |
| 7 | - | + | + | + | - | 2.4 | 1.0 | 9300 |
| 8 | + | + | + | - | + | 1.6 | 1.3 | 8100 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Nominal | 0 | 0 | 0 | 0 | 0 | 2.2 | 1.1 | 9000 |
Note: This table presents a subset of the full experimental design for illustrative purposes.
Analysis of the Results
The data from the robustness study reveals that the most significant factor affecting the resolution of this compound is the percentage of acetonitrile in the mobile phase. A decrease in the organic modifier content leads to a predictable increase in retention and resolution. The other factors, within the investigated ranges, showed a less pronounced effect on the critical separation. The tailing factor and theoretical plates remained well within acceptable limits across all experimental runs, indicating a stable and efficient chromatographic system.
Experimental Protocols
A detailed, step-by-step methodology is crucial for the reproducibility of the robustness study.
HPLC Method Parameters (Nominal Conditions)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Analyte: this compound (100 µg/mL in mobile phase)
Robustness Study Protocol
-
Prepare Mobile Phases: Prepare the mobile phases according to the levels specified in the experimental design (Table 1). Ensure accurate measurement of all components.
-
System Equilibration: For each experimental run, equilibrate the HPLC system with the corresponding mobile phase until a stable baseline is achieved.
-
Perform Injections: Inject the this compound standard solution in triplicate for each experimental condition.
-
Data Acquisition and Processing: Acquire the chromatograms and process the data to determine the retention time, peak area, resolution, tailing factor, and theoretical plates for the analyte peak.
-
Statistical Analysis: Analyze the collected data using statistical software to determine the main effects and interactions of the investigated parameters on the system suitability responses.
Visualizing the Parameter Effects
The following diagram illustrates the logical relationship between the investigated parameters and their potential impact on the chromatographic output.
Caption: A diagram showing the influence of key HPLC parameters on performance metrics.
Conclusion and Recommendations
The robustness evaluation of the HPLC method for this compound demonstrates its reliability and suitability for routine use in a quality control environment. The systematic approach using Design of Experiments provided a comprehensive understanding of the method's performance under deliberate variations of key parameters.
The study identified the mobile phase composition as the most critical parameter influencing the separation. Therefore, it is recommended to pay close attention to the accurate preparation of the mobile phase. The established system suitability criteria, including a minimum resolution of 1.5, a tailing factor not more than 1.5, and a minimum of 7000 theoretical plates, will ensure the ongoing performance and validity of the analytical results.
By adhering to the principles of scientific integrity and employing a statistically sound experimental design, we have established a robust HPLC method that provides trustworthy and accurate results for the analysis of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Q2R1.pptx [slideshare.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. Influence of variation in mobile phase pH and solute pK(a) with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Dinitrobenzyl Alcohol
As researchers and developers, our work with highly specialized reagents is foundational to discovery. Yet, the novel reactivity we seek often comes with inherent hazards that demand our utmost respect and diligence. 3,4-Dinitrobenzyl alcohol, a key intermediate in various syntheses, is one such compound.[1] Its dual nitro functional groups, which make it a valuable synthon, also define its toxicological profile.
This guide provides a comprehensive, field-tested framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that safety protocols are not just followed, but understood.
The Hazard Profile: Understanding the "Why"
Effective protection begins with a precise understanding of the risk. This compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:
These classifications from multiple safety data sheets (SDS) establish that the compound poses a significant toxicological threat via all primary routes of exposure: ingestion, dermal absorption, and inhalation.[2][3] The presence of nitroaromatic groups is often associated with the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4] Therefore, preventing any direct contact with the substance is the primary safety objective.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. It should always be used in conjunction with more robust engineering and administrative controls.
-
Engineering Control: All handling of this compound, particularly the weighing and transfer of the solid, must be performed within a certified chemical fume hood. This is non-negotiable and serves as the primary method to mitigate inhalation risk.
-
Administrative Controls: Your institution must have a Standard Operating Procedure (SOP) specific to this chemical. All personnel must be trained on this SOP, the location of safety showers and eyewash stations, and the specific emergency procedures before beginning work.[5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly address the identified hazards of skin absorption, inhalation, and eye contact.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of fine powder becoming airborne during transfer, the following are mandatory:
-
Chemical Splash Goggles: Must be worn at all times in the laboratory. They provide a full seal around the eyes, protecting against dust and potential splashes.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever handling the solid material outside of a sealed container (e.g., during weighing or transfer). This provides a secondary layer of protection for the eyes and prevents dermal exposure to the face.
Hand Protection: The Critical Barrier
Dermal contact is a primary exposure route.[2][3] Glove selection cannot be arbitrary; it must be based on chemical compatibility.
-
Recommended Material: Butyl rubber gloves are highly recommended for handling nitro-compounds due to their excellent resistance to this chemical class.[6] Heavy-duty nitrile rubber (minimum 8 mil thickness) is a viable alternative for splash protection, but permeation times may be shorter.[4]
-
Protocol:
-
Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double-Gloving: When handling the neat (pure, solid) compound, double-gloving is required. This provides an additional layer of safety against undetected pinholes and contamination during glove removal.
-
Immediate Replacement: If gloves become contaminated, remove them immediately using the proper technique (peeling from the cuff outwards), dispose of them in the designated hazardous waste container, and wash your hands thoroughly before donning a new pair.
-
Body Protection
To prevent contact with skin on the arms and body, a chemical-resistant laboratory coat is required. Ensure the coat has long sleeves with tight-fitting cuffs. Standard cotton lab coats offer minimal protection against chemical splashes and are not recommended as the primary barrier.
Respiratory Protection
While the primary defense against inhalation is the fume hood, respiratory protection is essential for specific scenarios:
-
Required Use: A NIOSH-approved respirator is mandatory for any cleanup of a significant spill or if, for any reason, the compound must be handled outside of a functioning fume hood.
-
Specifications: The respirator must be, at a minimum, a half-mask elastomeric respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 particulate filters . The P100 filter is crucial for protection against the fine solid dust, while the OV cartridge provides protection against any vapors. A fit test is required before using any tight-fitting respirator.
Safe Handling Workflow: Integrating Safety into Practice
This step-by-step process ensures that safety protocols are an integral part of the experimental workflow.
| Task | Hazard(s) | Required PPE & Controls |
| Preparation | Procedural Errors | Review SDS and SOP. Ensure fume hood is certified. Locate emergency equipment. |
| Weighing Solid | Inhalation of Dust, Dermal Contact | Control: Fume Hood. PPE: Chemical Goggles, Face Shield, Chemical-Resistant Lab Coat, Double Butyl/Nitrile Gloves. |
| Transfer & Dissolution | Splashes, Dermal Contact | Control: Fume Hood. PPE: Chemical Goggles, Face Shield, Chemical-Resistant Lab Coat, Double Butyl/Nitrile Gloves. |
| Post-Handling | Residual Contamination | Wash hands thoroughly after removing gloves. Decontaminate work surfaces. |
| Spill Cleanup | High Risk of Inhalation & Dermal Exposure | PPE: NIOSH-approved respirator (OV/P100), Chemical Goggles, Face Shield, Chemical-Resistant Lab Coat, Double Butyl/Nitrile Gloves. |
Exposure, Spill, and Disposal Plan
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Spill Management:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Don the full suite of PPE for spill cleanup, including respiratory protection.
-
Cover the spill with an absorbent material designed for chemical spills. Do NOT use combustible materials like paper towels.
-
Gently sweep the material into a designated, labeled hazardous waste container. Avoid any actions that could generate dust.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be disposed of in the solid hazardous waste container. Do not mix with regular trash.
-
Regulatory Compliance: All waste disposal must strictly adhere to local, state, and federal regulations.[4][9]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | 79544-31-3 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
